molecular formula C9H6BrClN2 B061779 6-Bromo-2-chloro-4-methylquinazoline CAS No. 175724-46-6

6-Bromo-2-chloro-4-methylquinazoline

Cat. No.: B061779
CAS No.: 175724-46-6
M. Wt: 257.51 g/mol
InChI Key: RBCVTTGAFBHALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-4-methylquinazoline, also known as 6-Bromo-2-chloro-4-methylquinazoline, is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-chloro-4-methylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-chloro-4-methylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCVTTGAFBHALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570751
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-46-6
Record name 6-Bromo-2-chloro-4-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2-chloro-4-methylquinazoline Chemical Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary

6-Bromo-2-chloro-4-methylquinazoline (CAS: 175724-46-6) represents a "privileged structure" in medicinal chemistry, particularly within oncology. Unlike its symmetric 2,4-dichloro counterparts, this scaffold offers inherent regiocontrol . The C4-methyl group blocks nucleophilic attack at the 4-position, directing nucleophiles exclusively to the C2-chloride. Simultaneously, the C6-bromide provides an orthogonal handle for palladium-catalyzed cross-coupling. This dual-functionality makes it an ideal core for constructing libraries of EGFR, VEGFR, and PI3K inhibitors.

Physicochemical Profile

Understanding the baseline properties is essential for predicting solubility and permeability in early-stage drug discovery.

PropertyValueNotes
Molecular Formula

Molecular Weight 257.51 g/mol Optimal for fragment-based design
Physical State Crystalline SolidTypically off-white to pale yellow
Calculated LogP ~3.6Lipophilic; requires polar side-chains for bioavailability
Topological PSA 25.8

High membrane permeability potential
H-Bond Donors 0
H-Bond Acceptors 2Pyrimidine nitrogens
Solubility DMSO, DCM, DMFPoor water solubility (<0.1 mg/mL)

Synthetic Architecture

The synthesis of 6-bromo-2-chloro-4-methylquinazoline is a two-stage process designed to install the chemical handles with high fidelity.

Retrosynthetic Logic

The construction relies on the Bischler-Napieralski or Urea Fusion methodology to form the pyrimidine ring, followed by deformylative chlorination.

Synthesis Precursor 2-Amino-5-bromoacetophenone (Starting Material) Intermediate 6-Bromo-4-methylquinazolin-2(1H)-one (Stable Intermediate) Precursor->Intermediate Cyclocondensation Reagent1 Urea (Fusion, 180°C) Reagent1->Intermediate Product 6-Bromo-2-chloro-4-methylquinazoline (Target) Intermediate->Product Deoxychlorination Reagent2 POCl3 (Chlorination) Reagent2->Product

Figure 1: Synthetic pathway from acetophenone precursor to the target chloropyrimidine.

Detailed Reaction Mechanisms
  • Cyclocondensation: The reaction of 2-amino-5-bromoacetophenone with urea is thermodynamically driven. The amine attacks the urea carbonyl, releasing ammonia, followed by intramolecular attack of the urea nitrogen onto the ketone. The resulting carbinolamine dehydrates to form the aromatic quinazolinone core.

  • Deoxychlorination: Treatment with phosphorus oxychloride (

    
    ) activates the C2-lactam tautomer (2-hydroxy). The oxygen attacks phosphorus, creating a good leaving group (
    
    
    
    ), which is then displaced by chloride ion via an
    
    
    -like mechanism.

Reactivity Landscape & Derivatization

The power of this scaffold lies in its orthogonal reactivity . The three functional sites (C2-Cl, C6-Br, C4-Me) react under distinct conditions, allowing for sequential, programmable synthesis.

Reactivity Core 6-Bromo-2-chloro-4-methylquinazoline C2_Node C2-Position (Highly Electrophilic) Core->C2_Node C6_Node C6-Position (Pd-Active) Core->C6_Node C4_Node C4-Methyl (Benzylic-like) Core->C4_Node SnAr SNAr Displacement (Amines, Phenols, Thiols) C2_Node->SnAr Suzuki Suzuki-Miyaura (Aryl Boronic Acids) C6_Node->Suzuki Buchwald Buchwald-Hartwig (Amination) C6_Node->Buchwald Oxidation SeO2 Oxidation (Aldehyde Formation) C4_Node->Oxidation Radical NBS Bromination (Radical Substitution) C4_Node->Radical

Figure 2: Orthogonal reactivity map demonstrating the three distinct chemical handles.

Chemoselectivity: C2 vs. C4

In 2,4-dichloroquinazoline, the C4 position is more reactive due to the additive inductive effects of N1 and N3. However, in 6-bromo-2-chloro-4-methylquinazoline , the C4 position is occupied by a methyl group.

  • Implication: The C2-chloride is the only site available for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Benefit: This eliminates the formation of regioisomeric mixtures often seen with dichloro-scaffolds, increasing yield and simplifying purification.

C6-Bromide: The Coupling Partner

The C6-bromo group is stable to standard


 conditions used at C2. It remains intact during the first derivatization step, ready for subsequent Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) to build the "tail" of the kinase inhibitor.

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-4-methylquinazolin-2(1H)-one

This step builds the ring system.

  • Reagents: 2-Amino-5-bromoacetophenone (10.0 g, 46.7 mmol), Urea (14.0 g, 233 mmol).

  • Procedure:

    • Mix the acetophenone and urea in a round-bottom flask.

    • Heat the mixture to 180°C (melt fusion) for 2 hours. The mixture will melt and ammonia gas will evolve (use a fume hood).

    • Cool the melt to ~100°C and add water (50 mL).

    • Triturate the solid, filter, and wash with water and cold ethanol.

    • Yield: Expect 85-90% of a beige solid.

    • Validation: LCMS

      
       (Br pattern).
      
Protocol B: Chlorination to 6-Bromo-2-chloro-4-methylquinazoline

This step installs the reactive chloride.

  • Reagents: 6-Bromo-4-methylquinazolin-2(1H)-one (5.0 g),

    
     (25 mL), 
    
    
    
    -Diisopropylethylamine (DIPEA, 1.0 mL).
  • Procedure:

    • Suspend the quinazolinone in

      
       under Nitrogen.
      
    • Add DIPEA dropwise (catalyst).

    • Reflux at 105°C for 4 hours. The solution should become clear.

    • Quench (Critical Safety): Remove excess

      
       via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water mixture (exothermic!).
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or use Flash Chromatography (0-20% EtOAc in Hexane).

Protocol C: General Displacement at C2
  • Reagents: Target Scaffold (1.0 eq), Primary/Secondary Amine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve scaffold in solvent.[1][2] Add base and amine.[1][2][3][4][5][6]

    • Heat to 60-80°C for 2-4 hours.

    • Monitoring: TLC usually shows a clean conversion to a more polar spot.

    • Workup: Pour into water, filter the precipitate.[5]

Safety & Handling (MSDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling:

    • The C2-chloro group is susceptible to hydrolysis. Store under inert gas (Argon/Nitrogen) at 2-8°C.

    • Avoid moisture; hydrolysis yields the inactive quinazolinone.

References

  • Synthesis of Quinazolinones: Wlodarczyk, N., et al. "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one."[8] Journal of Synthetic Organic Chemistry. (Note: Discusses the acetophenone/urea fusion logic applicable to this scaffold).

  • Reactivity of Halo-Quinazolines: "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline." BenchChem Technical Guides.

  • Compound Data: PubChem CID 15269585. "6-Bromo-2-chloro-4-methylquinazoline."[8][9] National Center for Biotechnology Information.

  • Vendor Specification: Sigma-Aldrich/Merck Product Specification for Bromo-chloro-quinazolines.

Sources

An In-depth Technical Guide to 6-Bromo-2-chloro-4-methylquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its versatile biological activity, which includes anticancer, antimicrobial, and anti-inflammatory properties, has made it a privileged structure in drug design.[1] Within this important class of heterocycles, 6-Bromo-2-chloro-4-methylquinazoline emerges as a key intermediate, offering strategically positioned reactive sites for the synthesis of diverse molecular libraries. The presence of a bromine atom at the 6-position has been shown to enhance the anticancer effects of some quinazoline derivatives, making this particular building block of significant interest.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-2-chloro-4-methylquinazoline, its synthesis, and its potential applications, particularly in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The key properties of 6-Bromo-2-chloro-4-methylquinazoline are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

PropertyValueSource
IUPAC Name 6-bromo-2-chloro-4-methylquinazoline[2]
CAS Number 175724-46-6[2]
Molecular Formula C₉H₆BrClN₂[2]
Molecular Weight 257.51 g/mol [2]
Appearance Light yellow to yellow solid (Predicted)[3]
Melting Point Data not available. For the related compound 6-Bromo-2-methylquinoline, the melting point is 101-105 °C.[4]
Boiling Point 319.6 ± 24.0 °C (Predicted)[3]
Density 1.667 g/cm³ (Predicted)[3]
Solubility Data not available. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
pKa 0.18 ± 0.30 (Predicted)[3]

Synthesis of 6-Bromo-2-chloro-4-methylquinazoline

A potential synthetic pathway is outlined below:

Synthesis A 5-Bromo-2-aminoacetophenone B 6-Bromo-4-methyl-3H-quinazolin-2-one A->B  Cyclization with Urea or similar reagent   C 6-Bromo-2-chloro-4-methylquinazoline B->C  Chlorination (e.g., POCl₃, SOCl₂)  

Figure 1: Proposed synthetic route for 6-Bromo-2-chloro-4-methylquinazoline.

Step-by-Step Methodology (Proposed):

  • Cyclization: 5-Bromo-2-aminoacetophenone, the starting material, can be cyclized to form the quinazolinone ring. This is often achieved by heating with a source of the C2 carbon, such as urea or a similar reagent. This reaction typically proceeds at elevated temperatures in a suitable high-boiling solvent. The rationale behind this step is the intramolecular condensation between the amino group and the acetyl group of the starting material, with the external reagent providing the second nitrogen and the C2 carbon of the quinazoline ring.

  • Chlorination: The resulting 6-Bromo-4-methyl-3H-quinazolin-2-one is then subjected to chlorination to introduce the chloro group at the 2-position. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.[5] The reaction is typically carried out at reflux, and upon completion, the excess chlorinating agent is removed under reduced pressure. The product, 6-Bromo-2-chloro-4-methylquinazoline, can then be isolated and purified by recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of 6-Bromo-2-chloro-4-methylquinazoline is dominated by the presence of two halogen atoms on the quinazoline ring system. The chlorine atom at the 2-position and the bromine atom at the 6-position are both susceptible to nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity of these two positions is not equal.

It is well-documented that in 2,4-dichloroquinazolines, the chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the one at the 2-position.[6] By analogy, in 6-Bromo-2-chloro-4-methylquinazoline, the chlorine atom at the 2-position is expected to be the primary site for nucleophilic attack. This differential reactivity allows for selective functionalization of the quinazoline core.

Nucleophilic Aromatic Substitution (SNAr):

The primary reaction of 6-Bromo-2-chloro-4-methylquinazoline involves the displacement of the chloro group at the 2-position by a variety of nucleophiles. This reaction is fundamental to the use of this compound as a synthetic intermediate.

Reactivity A 6-Bromo-2-chloro-4-methylquinazoline C 2-Substituted-6-bromo-4-methylquinazoline A->C B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->C

Figure 2: General scheme for nucleophilic substitution at the C2 position.

Common nucleophiles that can be employed include:

  • Amines (R-NH₂): Reaction with primary or secondary amines leads to the formation of 2-amino-6-bromo-4-methylquinazoline derivatives. These reactions are often carried out in a suitable solvent such as isopropanol or DMF, sometimes with the addition of a base to neutralize the HCl generated.[7]

  • Alcohols (R-OH) and Phenols (Ar-OH): In the presence of a base, alcohols and phenols can displace the chloro group to form 2-alkoxy or 2-aryloxy derivatives.

  • Thiols (R-SH): Thiols react similarly to alcohols to yield 2-thioether derivatives.

The bromine atom at the 6-position is generally less reactive towards nucleophilic substitution under standard SNAr conditions. However, it can participate in other important transformations, most notably transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 6-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the introduction of a wide variety of aryl or heteroaryl groups at this position, further expanding the molecular diversity that can be generated from this intermediate.

SuzukiCoupling A 6-Bromo-2-substituted-4-methylquinazoline C 6-Aryl-2-substituted-4-methylquinazoline A->C  Pd catalyst, Base   B Arylboronic acid (Ar-B(OH)₂) B->C

Figure 3: Suzuki-Miyaura cross-coupling at the C6 position.

This two-step functionalization strategy, involving initial nucleophilic substitution at the 2-position followed by a cross-coupling reaction at the 6-position, makes 6-Bromo-2-chloro-4-methylquinazoline a highly valuable and versatile building block in combinatorial chemistry and drug discovery.

Spectral Characterization

Detailed experimental spectral data for 6-Bromo-2-chloro-4-methylquinazoline are not widely available in the public domain. However, based on its structure, the following spectral characteristics can be predicted:

1H NMR Spectroscopy:

  • Aromatic Protons: The quinazoline ring protons are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). Due to the substitution pattern, three distinct signals are anticipated for the protons at the 5, 7, and 8 positions. The proton at position 5 is likely to be a singlet, while the protons at positions 7 and 8 will likely appear as a doublet and a doublet of doublets, respectively, due to coupling with each other.

  • Methyl Protons: The methyl group at the 4-position will give rise to a singlet, likely in the range of δ 2.5-3.0 ppm.

13C NMR Spectroscopy:

  • The 13C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, chlorine, and bromine atoms. The carbons directly attached to these heteroatoms (C2, C4, and C6) will be significantly deshielded and appear at higher chemical shifts.

Mass Spectrometry:

  • The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens. The fragmentation pattern would likely involve the loss of the methyl group, the chloro group, and potentially cleavage of the quinazoline ring. A GC-MS spectrum is noted in the PubChem database, suggesting the compound is amenable to this analytical technique.[2]

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (around 3000-3100 cm-1 and 2850-2960 cm-1, respectively), C=N and C=C stretching vibrations of the quinazoline ring (in the 1450-1650 cm-1 region), and C-Cl and C-Br stretching vibrations (typically below 800 cm-1).

Applications in Drug Discovery

The primary application of 6-Bromo-2-chloro-4-methylquinazoline is as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[9] The quinazoline core is a well-established pharmacophore that can mimic the adenine portion of ATP, enabling it to bind to the ATP-binding site of various kinases.

Kinase Inhibitors:

Many successful kinase inhibitors, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are based on the 4-anilinoquinazoline scaffold.[1] 6-Bromo-2-chloro-4-methylquinazoline is an ideal starting material for the synthesis of novel analogues of these drugs. The chloro group at the 2-position can be readily displaced by a variety of anilines to introduce the key 4-anilino moiety, while the bromo group at the 6-position allows for further modification to explore structure-activity relationships and optimize properties such as potency, selectivity, and pharmacokinetics.

The general workflow for utilizing this intermediate in the synthesis of kinase inhibitors is depicted below:

KinaseInhibitor A 6-Bromo-2-chloro-4-methylquinazoline C 2-(Substituted anilino)-6-bromo-4-methylquinazoline A->C  Nucleophilic Substitution   B Substituted Aniline B->C D Further Modification at C6 (e.g., Suzuki Coupling) C->D E Novel Kinase Inhibitor Candidate C->E  (Optional)   D->E

Figure 4: Workflow for the synthesis of kinase inhibitors.

Safety and Handling

6-Bromo-2-chloro-4-methylquinazoline is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromo-2-chloro-4-methylquinazoline is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Its strategic placement of reactive chloro and bromo groups allows for selective and sequential functionalization, making it an ideal scaffold for the construction of compound libraries for drug discovery. The well-established importance of the quinazoline core in kinase inhibition highlights the potential of this building block in the development of novel therapeutics, particularly in the field of oncology. While a complete experimental dataset for its physicochemical properties is not yet publicly available, the information presented in this guide provides a solid foundation for its use in research and development.

References

  • MySkinRecipes. 6-Bromo-4-chloro-2-methylquinazoline. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Al-Suwaidan, I. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. [Link]

  • PubChem. 6-Bromo-4-chloro-quinazoline. [Link]

  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6291. [Link]

  • PubChem. 6-Bromo-2-chloro-4-methylquinazoline. [Link]

  • A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology, 10(5), 4754-4761. [Link]

  • Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

Sources

6-Bromo-2-chloro-4-methylquinazoline mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and biological mechanisms associated with 6-Bromo-2-chloro-4-methylquinazoline , a high-value pharmacophore precursor.

From Synthetic Scaffold to Epigenetic & Kinase Modulation

Executive Summary

6-Bromo-2-chloro-4-methylquinazoline (CAS: 175724-46-6) is a "privileged scaffold" in medicinal chemistry. Unlike direct-acting drugs, this molecule functions as a dual-electrophilic platform . Its specific substitution pattern—a reactive chlorine at C2, a functionalizable bromine at C6, and a steric methyl group at C4—dictates its utility in synthesizing inhibitors for Protein Arginine Methyltransferase 5 (PRMT5) and specific Tyrosine Kinases (e.g., EGFR, VEGFR) .[1]

This guide analyzes its Chemical Mechanism of Action (reactivity profile) and the Biological Mechanism of Action of its derived therapeutics.[1]

Chemical Mechanism of Action: Regioselective Functionalization

The utility of this scaffold lies in its ability to undergo sequential, orthogonal functionalization.[1] The "mechanism" here is the predictable reactivity order of its substituents.

The Reactivity Hierarchy[2]
  • C2-Chloro Position (Primary Electrophile):

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).
      
    • Causality: The C2 position is activated by the adjacent ring nitrogens (N1 and N3), making it highly electron-deficient.[1] Unlike standard quinazolines where C4 is the primary leaving group site, the presence of the C4-Methyl group blocks nucleophilic attack at C4.[1] This forces the incoming nucleophile (typically an amine) to attack C2 exclusively.[1]

    • Outcome: Formation of 2-amino-4-methyl-6-bromoquinazolines.

  • C6-Bromo Position (Secondary Electrophile):

    • Mechanism: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura or Buchwald-Hartwig).

    • Causality: The C-Br bond is stable during the initial

      
       at C2 but reactive under oxidative addition with Pd(0).
      
    • Outcome: Extension of the molecule into the target protein's solvent-exposed region or hydrophobic pocket.

  • C4-Methyl Group (Steric/Electronic Modulator):

    • Role: It provides lipophilicity and steric bulk, often filling the "gatekeeper" region in kinase pockets or the substrate cleft in methyltransferases.[1]

ChemicalReactivity Scaffold 6-Bromo-2-chloro- 4-methylquinazoline Step1 Step 1: S_NAr Reaction (Nucleophilic Attack at C2) Scaffold->Step1 Amine (R-NH2) + Base Intermediate 2-Amino-derivative (C2-Substituted) Step1->Intermediate Displacement of Cl Step2 Step 2: Pd-Catalysis (Coupling at C6) Intermediate->Step2 Boronic Acid + Pd(0) FinalDrug Biologically Active Inhibitor (PRMT5/Kinase) Step2->FinalDrug C-C Bond Formation

Figure 1: The sequential synthetic workflow converting the scaffold into an active drug.[1]

Biological Mechanism of Action: Target Modulation

Once derivatized, compounds based on this scaffold primarily target PRMT5 (epigenetic regulation) and Tyrosine Kinases .

A. PRMT5 Inhibition (Epigenetic Target)

Recent patent literature (e.g., WO2024067433) identifies this scaffold as a core for PRMT5 inhibitors .[1][2]

  • Target: Protein Arginine Methyltransferase 5 (PRMT5).[1][2]

  • Physiological Role: PRMT5 methylates histones (H4R3, H3R8) and non-histone proteins (SmD3, p53), driving cancer cell proliferation and splicing.[1]

  • Inhibitory Mechanism:

    • The quinazoline core (derived from the scaffold) mimics the adenine ring of the cofactor S-adenosylmethionine (SAM) .[1]

    • The substituent at C2 (added via

      
      ) extends into the substrate-binding arginine pocket.
      
    • Result: Competitive inhibition of SAM binding or substrate occlusion, leading to hypomethylation of target proteins and induction of apoptosis in lymphoma/lung cancer cells.[1]

B. Kinase Inhibition (EGFR/VEGFR)[1][2][3]
  • Target: Epidermal Growth Factor Receptor (EGFR).[1][4]

  • Mechanism: ATP-Competitive Inhibition.

    • The N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of Met793 (hinge region).[1][2]

    • The C4-Methyl group interacts with the gatekeeper residue (Thr790), influencing selectivity.[1]

    • The C6-Bromo derived moiety extends into the solvent front, improving solubility and pharmacokinetic properties.

Experimental Protocols
Protocol A: Regioselective Synthesis (Scaffold Activation)

Objective: To synthesize a PRMT5 inhibitor precursor via C2-displacement. Reference Standard: Based on patent WO2024067433A1 methodology.[1]

Materials:

  • 6-Bromo-2-chloro-4-methylquinazoline (1.0 eq)[5]

  • 4-Methoxybenzylamine (2.0 eq)

  • DIEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • Solvent: DMSO or DMF (Anhydrous)[1][2]

Workflow:

  • Dissolution: Dissolve 0.5 g (1.94 mmol) of the scaffold in 15 mL DMSO. Maintain inert atmosphere (

    
    ).
    
  • Addition: Add DIEA (768 mg) followed by 4-methoxybenzylamine (600 mg).

    • Note: The excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Stir at Room Temperature for 16 hours.

    • Critical Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1][2] The starting material spot (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot (product) should appear.[1]
  • Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: PRMT5 Methyltransferase Assay

Objective: To validate the biological activity of the synthesized derivative.

Reagents:

  • Recombinant PRMT5/MEP50 complex.[1][2]

  • Substrate: Biotinylated H4 peptide (1-21).

  • Cofactor:

    
    -SAM (Tritiated S-adenosylmethionine).
    

Procedure:

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Incubation: Mix enzyme (20 nM), peptide (1

    
    M), and compound in assay buffer (20 mM Tris-HCl, pH 8.0). Incubate 15 min.
    
  • Initiation: Add

    
    -SAM (1 
    
    
    
    M). Incubate 60 min at 30°C.
  • Termination: Transfer to FlashPlate (streptavidin-coated). Wash to remove unbound SAM.[1]

  • Detection: Measure scintillation counts (CPM). Calculate

    
    .
    
Quantitative Data Summary (SAR)

Structure-Activity Relationship trends for derivatives of this scaffold.

Substituent PositionModificationEffect on Activity (PRMT5/EGFR)Mechanism
C2 (Cl → N-R) BenzylamineHigh Potency Fills hydrophobic pocket; mimics Arginine substrate.
C2 (Cl → N-R) Aliphatic AmineLow PotencyLacks

stacking interactions in the binding cleft.
C4 (Methyl) Removal (H)Loss of SelectivityMethyl group provides essential hydrophobic packing.
C6 (Br → Aryl) Pyrazole/PyridineIncreased Solubility H-bond acceptor interacts with solvent-front residues.
Mechanistic Pathway Diagram

MoA_Pathway Drug 6-Bromo-2-amino-4-methyl Quinazoline Derivative Target PRMT5 / MEP50 Complex Drug->Target Binds to Pocket SAM Binding Pocket Drug->Pocket Occupies (Mimics Adenine) Target->Pocket Contains Action Competitive Inhibition Pocket->Action Blocks SAM Entry Downstream Substrate Hypomethylation (H4R3, SmD3) Action->Downstream Prevents Methyl Transfer Phenotype Apoptosis / Splicing Inhibition (Tumor Suppression) Downstream->Phenotype Induces

Figure 2: Biological Mechanism of Action for PRMT5 inhibition by scaffold derivatives.[1]

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][2][5][6] PubChem Compound Summary for CID 15269585, 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [1][2]

  • Primary Application (PRMT5 Inhibition)

    • Zhang, Y., et al. (2024).[1][2] Novel PRMT5 Inhibitor and Use Thereof. World Intellectual Property Organization, Patent WO2024067433A1.[1] Retrieved from

  • Synthetic Methodology (S_NAr & Coupling)

    • Mphahlele, M. J., et al. (2017).[1][2] Synthesis and Evaluation of 2,4-Disubstituted Quinazolines. Pharmaceuticals, 10(4),[1][2] 87. (Contextual reference for quinazoline C2/C4 reactivity). Retrieved from [1]

  • Kinase Inhibition Context

    • Ravez, S., et al. (2015).[1][2] Quinazoline derivatives as dual EGFR/VEGFR-2 inhibitors.[3] European Journal of Medicinal Chemistry. (Provides SAR context for 6-bromo-quinazoline scaffolds). Retrieved from [1]

Sources

The Pharmacophore Frontier: Unlocking the Potential of 6-Bromo-2-chloro-4-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

In the landscape of medicinal chemistry, the quinazoline ring is a "privileged scaffold," capable of binding to a diverse array of receptors and enzymes. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) dominate the EGFR-inhibitor space, the 6-Bromo-2-chloro-4-methylquinazoline core represents a distinct, under-utilized pharmacophore with unique synthetic and biological advantages.

Unlike its 4-amino counterparts, the 4-methyl substitution provides metabolic stability and steric bulk that alters the binding trajectory within the ATP-binding pocket of kinases. Simultaneously, the 2-chloro and 6-bromo positions act as orthogonal electrophiles, enabling the rapid generation of diverse libraries via sequential nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling.

This guide details the synthesis, functionalization, and biological validation of this specific scaffold, focusing on its application in oncology (tubulin/kinase inhibition) and antimicrobial therapeutics.

Synthetic Accessibility & Functionalization Strategy

To exploit this scaffold, one must first master its construction. The presence of the methyl group at C4 dictates a specific synthetic route distinct from the standard anthranilic acid approach used for 4-chloroquinazolines.

Core Synthesis Protocol

The most robust route utilizes 2-amino-5-bromoacetophenone as the starting material. The acetyl group provides the carbon source for the 4-methyl substituent.

Step-by-Step Methodology:

  • Cyclocondensation: Reflux 2-amino-5-bromoacetophenone with urea (melt fusion at 180°C) or ethyl carbamate.

    • Mechanism:[1][2][3][4][5][6] Formation of the urea intermediate followed by intramolecular dehydration.

    • Product: 6-Bromo-4-methylquinazolin-2(1H)-one.

  • Aromatization/Chlorination: Treat the quinazolinone with Phosphorus Oxychloride (

    
    ) and a catalytic amount of 
    
    
    
    -dimethylaniline.
    • Conditions: Reflux for 4–6 hours.

    • Critical Control: Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the polar amide spot.

    • Workup: Quench carefully into crushed ice/ammonia. The product, 6-Bromo-2-chloro-4-methylquinazoline , precipitates as a solid.

Library Generation (The "Dual-Handle" Approach)

This scaffold allows for "regioselective diversity."

  • Site A (C2-Cl): Highly reactive toward nucleophiles (amines, thiols, alkoxides) via

    
    .
    
  • Site B (C6-Br): Less reactive toward nucleophiles but highly reactive toward Pd-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

Diagram 1: Synthetic Workflow & Divergence

Synthesis Start 2-Amino-5-bromoacetophenone Inter 6-Bromo-4-methyl quinazolin-2(1H)-one Start->Inter Urea, Fusion 180°C Core 6-Bromo-2-chloro- 4-methylquinazoline Inter->Core POCl3, Reflux (Chlorination) Deriv1 2-Amino Derivatives (Antimicrobial/Anti-inflammatory) Core->Deriv1 R-NH2, K2CO3 (SnAr at C2) Deriv2 2,6-Disubstituted (Dual Kinase Inhibitors) Deriv1->Deriv2 Ar-B(OH)2, Pd(PPh3)4 (Suzuki at C6)

Caption: Sequential functionalization strategy. The C2-Chloro is displaced first, followed by C6-Bromo cross-coupling.

Biological Activity Profiles

The biological utility of 6-Bromo-2-chloro-4-methylquinazoline derivatives stems from their ability to mimic ATP or interact with specific hydrophobic pockets in enzymes.

Oncology: Tubulin Polymerization & Kinase Inhibition

While 4-anilinoquinazolines target EGFR, 2-anilino-4-methylquinazolines (derived from our core) have shown potent activity as Tubulin Polymerization Inhibitors .

  • Mechanism: The 4-methyl group provides steric bulk that prevents the molecule from entering the deep adenine pocket of some kinases but makes it ideal for the colchicine binding site on tubulin.

  • Key Derivative: 2-(4-methoxyphenylamino)-6-bromo-4-methylquinazoline.

  • Observed Activity: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and apoptosis in MCF-7 (Breast) and HeLa (Cervical) cancer lines.

Antimicrobial & Antifungal Activity

The 2-position substitution is critical here.[7] Derivatives where the 2-Cl is replaced by hydrazine , guanidine , or cyclic amines (morpholine/piperazine) exhibit broad-spectrum activity.

  • Target: DNA Gyrase (Bacteria) and

    
    -demethylase (Fungi).
    
  • SAR Insight: The 6-Bromo substituent enhances lipophilicity (logP), improving cell membrane permeability in Gram-positive bacteria (

    
    ).
    

Diagram 2: Signal Transduction & Mechanism of Action

MOA cluster_Cancer Oncology Pathway cluster_Micro Antimicrobial Pathway Drug 6-Br-2-R-4-Me-Quinazoline Tubulin Tubulin Dimers Drug->Tubulin Binds Colchicine Site Gyrase DNA Gyrase (Bacteria) Drug->Gyrase Stabilizes Cleavable Complex Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition Arrest G2/M Arrest Apoptosis Microtubule->Arrest Rep DNA Replication Gyrase->Rep Blocks Death Bacterial Cell Death Rep->Death

Caption: Dual mechanistic pathways. Left: Tubulin inhibition in cancer cells. Right: DNA Gyrase inhibition in bacteria.[3]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols include critical "self-validating" steps.

General Procedure for Displacement (C2 Functionalization)

This protocol converts the 2-chloro core into a bioactive 2-amino derivative.

  • Reagents: 6-Bromo-2-chloro-4-methylquinazoline (1.0 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).

  • Catalyst: Catalytic conc. HCl (2-3 drops) is often required to protonate the N1/N3, activating the C2 position.

  • Procedure:

    • Dissolve the quinazoline in Isopropanol (

      
      ).
      
    • Add the amine.[2][3][4][8][9][10]

    • Reflux at 80–85°C for 2–4 hours.

    • Validation Point: The product usually precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Free Base Conversion: Treat the salt with 10%

    
     to obtain the free base for biological testing.
    
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine


 values against MCF-7 cells.
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

    
    ).
    
    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    . Plot dose-response curve to find 
    
    
    
    .

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the 6-Bromo-2-chloro-4-methylquinazoline core, based on aggregated literature data for this scaffold class.

PositionSubstitutionEffect on ActivityPrimary Indication
C4 (Core) Methyl (-CH3) Essential. Provides metabolic stability; prevents EGFR-kinase binding (selectivity filter).Structural Stability
C2 -Cl Reactive handle; toxic if unsubstituted (alkylating agent).Intermediate
C2 -NH-Ph-4-OMe Significantly increases potency. H-bond donor/acceptor.[4][7][11]Anticancer (Tubulin)
C2 -NH-Ph-4-F Increases metabolic stability and CNS penetration.Antimicrobial
C2 Cyclic Amines (e.g., Morpholine). Improves solubility but often lowers potency.Pharmacokinetics
C6 -Br Enhances lipophilicity. Can be coupled to aryl groups to extend binding into hydrophobic pockets.Potency Enhancer

References

  • Al-Omary, F. A., et al. (2024). "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation." NIH / PubMed Central. Link

  • Abbas, S. H., et al. (2022).[12] "Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents." Journal of Chemistry. Link

  • Insuasty, B., et al. (2021).[3][13] "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking." RSC Advances. Link

  • Bhat, A. R., et al. (2025).[12] "Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline." ResearchGate.[1] Link

  • Vijaya Kumar, K., et al. (2013). "New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities."[8][14] Indian Journal of Pharmaceutical Sciences. Link

Sources

The 4-Methyl Advantage: Therapeutic Potential and Synthetic Utility of 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Bromo-2-chloro-4-methylquinazoline , a trisubstituted heterocyclic scaffold. Unlike the ubiquitous 4-aminoquinazoline class (exemplified by Gefitinib and Erlotinib), the 4-methyl variant represents a distinct pharmacophore, shifting the therapeutic focus from canonical EGFR hinge-binding to PI3K modulation and dual-kinase inhibition.

Executive Summary & Pharmacophore Analysis

6-Bromo-2-chloro-4-methylquinazoline acts as a high-value "orthogonal" intermediate in medicinal chemistry. Its value lies in the differential reactivity of its three functional handles, allowing for the rapid generation of Focused Libraries.

Structural Logic (SAR Map)
  • C2-Chloro (The Electrophile): The most reactive site. It serves as the primary "docking port" for nucleophiles (amines, thiols, alkoxides) via Nucleophilic Aromatic Substitution (

    
    ). This position typically dictates the selectivity  of the final drug molecule.
    
  • C6-Bromo (The Extender): A stable halogen handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Modification here extends the molecule into the solvent-exposed region of the binding pocket, improving solubility and potency .

  • C4-Methyl (The Lipophilic Anchor): The defining feature. Unlike the C4-amino group found in EGFR inhibitors (which acts as a Hydrogen Bond Donor to the kinase hinge region), the C4-methyl group is a lipophilic, non-polar moiety. This steric bulk directs the molecule toward hydrophobic pockets, making it particularly suitable for PI3K (Phosphoinositide 3-kinase) and DHFR (Dihydrofolate Reductase) inhibition.

Pharmacophore Core 6-Bromo-2-chloro- 4-methylquinazoline C2 C2-Chloro Position (S_NAr Reactivity) Core->C2 C6 C6-Bromo Position (Pd-Catalyzed Coupling) Core->C6 C4 C4-Methyl Position (Hydrophobic Anchor) Core->C4 Target_Dual Target: VEGFR/EGFR (Allosteric Modulation) C2->Target_Dual Subst. with Anilines Target_DHFR Target: DHFR (Antimicrobial/Antifungal) C6->Target_DHFR Extension for Solubility Target_PI3K Target: PI3K (Idiopathic Pulmonary Fibrosis) C4->Target_PI3K Steric fit in Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the trisubstituted quinazoline scaffold, highlighting the divergent therapeutic pathways based on specific structural modifications.

Primary Therapeutic Targets

A. Phosphoinositide 3-Kinase (PI3K)

While 4-aminoquinazolines dominate EGFR inhibition, 4-methylquinazoline derivatives have demonstrated significant potential as PI3K inhibitors, specifically for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and antiproliferative applications.[1][2]

  • Mechanism: The 4-methyl group occupies the hydrophobic region of the ATP-binding pocket, distinct from the adenine-binding mode of typical kinase inhibitors.

  • Key Evidence: Research indicates that 4-methylquinazolines can suppress the phosphorylation of downstream effectors (Akt/mTOR), leading to reduced fibroblast proliferation in lung tissue.

  • Therapeutic Relevance: IPF is a progressive disease with limited treatment options. This scaffold offers a pathway to inhibit collagen deposition and fibroblast activation.

B. Dual EGFR/VEGFR Inhibition (Scaffold Hopping)

Although the C4-methyl lacks the H-bond donor capability of Gefitinib-like drugs, the scaffold can still target Tyrosine Kinases (TKs) if the C2-position is substituted with a pharmacophore that restores hinge binding (e.g., a urea or specific aniline moiety).

  • Strategy: Use the C2-Cl to attach a 4-fluoroaniline or a solubilizing morpholine group.

  • Result: The molecule acts as a Type II inhibitor or an allosteric modulator, potentially overcoming resistance mutations (e.g., T790M) found in patients treated with first-generation EGFR inhibitors.

C. Dihydrofolate Reductase (DHFR) - Antimicrobial

Quinazolines are classic antifolates. The 2,4-disubstitution pattern (even with 4-methyl) mimics the pteridine ring of folic acid.

  • Application: Antibacterial (MRSA) and Antifungal (Candida albicans) agents.

  • Mechanism: Competitive inhibition of DHFR, blocking the synthesis of thymidylate and purines, leading to cell death in rapidly dividing microbial cells.

Synthetic Workflows & Chemical Logic[3]

To access these targets, researchers must utilize a "Protect-Functionalize-Deprotect" logic, or more accurately, an Orthogonal Reactivity Strategy .

Step-by-Step Synthesis Protocol

Objective: Synthesis of a library of 2-amino-6-aryl-4-methylquinazolines.

Phase 1: Nucleophilic Aromatic Substitution (

) at C2

The C2-chlorine is activated by the ring nitrogens. This reaction must be performed before Suzuki coupling to avoid catalyst poisoning by the free amine.

  • Reagents: 6-Bromo-2-chloro-4-methylquinazoline (1.0 eq), Aniline derivative (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Isopropanol or DMF (Polar aprotic solvents accelerate

    
    ).
    
  • Conditions: Reflux at 80-100°C for 4-6 hours.

  • Work-up: Pour into ice water. The product (6-Bromo-2-amino-4-methylquinazoline) typically precipitates. Filter and wash with cold ethanol.

  • Checkpoint: Verify disappearance of the C2-Cl peak via LC-MS.

Phase 2: Suzuki-Miyaura Coupling at C6

Once the C2 position is "capped" with the desired amine, the C6-bromo group is engaged.

  • Reagents: Intermediate from Phase 1 (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Conditions: Degas with Nitrogen. Heat to 90°C for 12 hours under inert atmosphere.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

Synthesis Start Start: 6-Bromo-2-chloro-4-methylquinazoline Step1 Step 1: S_NAr Reaction (Nucleophilic Substitution at C2) Start->Step1 + R-NH2 K2CO3, Reflux Inter Intermediate: 6-Bromo-2-(R-amino)-4-methylquinazoline Step1->Inter Step2 Step 2: Suzuki Coupling (Pd-Catalyzed Arylation at C6) Inter->Step2 + Ar-B(OH)2 Pd(dppf)Cl2 Final Final Drug Candidate: 6-Aryl-2-amino-4-methylquinazoline Step2->Final

Figure 2: Orthogonal synthetic workflow exploiting the reactivity difference between C2-Cl and C6-Br.

Experimental Validation Protocols

Protocol A: ADP-Glo™ Kinase Assay (PI3K/EGFR)

To validate the therapeutic potential, a luminescent kinase assay is recommended over radioactive


 methods for safety and throughput.
  • Preparation: Dilute the synthesized 4-methylquinazoline derivatives in DMSO (10 mM stocks).

  • Enzyme Mix: Prepare PI3K or EGFR kinase solution in reaction buffer (40 mM Tris-HCl, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Reaction:

    • Add 5 µL of compound (serial dilutions).

    • Add 5 µL of Enzyme/Substrate mix (PIP2 for PI3K, Poly(Glu,Tyr) for EGFR).

    • Initiate with 5 µL ATP (10 µM final).

    • Incubate at Room Temperature for 60 mins.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Measure Luminescence (RLU). Calculate

    
     using non-linear regression (GraphPad Prism).
    
Data Summary: Comparative Potency (Hypothetical/Representative)

Table 1: Expected Activity Profile of 4-Methyl vs. 4-Amino Scaffolds

Feature4-Aminoquinazoline (e.g., Gefitinib)4-Methylquinazoline (Target)
H-Bond Donor at C4 Yes (Strong Hinge Binder)No (Hydrophobic Interaction)
Primary Target EGFR (WT/L858R)PI3K / DHFR / VEGFR
Binding Mode ATP-Competitive (Type I)Allosteric / Type II / Hydrophobic
Solubility ModerateHigh (Lipophilic core)
Synthetic Access C4-Cl displacementC2-Cl displacement (C4 is fixed)

References

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Source: Journal of Medicinal Chemistry / ACS Publications [Link][2]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Source: NIH / PubMed Central [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules / MDPI [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Source: Beilstein Journal of Organic Chemistry [Link]

  • Synthesis of 6-bromo-4-iodoquinoline (Analogous Chemistry). Source: Atlantis Press [Link]

Sources

Technical Deep Dive: 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and application of 6-Bromo-2-chloro-4-methylquinazoline (CAS 175724-46-6). This document is structured for medicinal chemists and process scientists requiring actionable data on this specific scaffold.

A Dual-Functionalized Scaffold for Kinase Inhibitor Discovery

Part 1: Executive Summary & Chemical Identity

6-Bromo-2-chloro-4-methylquinazoline represents a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity profile :

  • C2-Chloro Position: Highly electrophilic, susceptible to rapid Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C6-Bromo Position: Chemically stable during C2-substitution, serving as a latent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in subsequent steps.

  • C4-Methyl Group: Provides a specific steric footprint often required for ATP-competitive kinase inhibition (occupying the hydrophobic pocket) and offers weak acidity for condensation reactions.

Chemical Specifications
PropertyData
CAS Number 175724-46-6
IUPAC Name 6-Bromo-2-chloro-4-methylquinazoline
Molecular Formula

Molecular Weight 257.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; Low solubility in water
Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive at C2)

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 6-Bromo-2-chloro-4-methylquinazoline is a two-step sequence starting from 2-amino-5-bromoacetophenone . This route is preferred over anthranilic acid cyclizations because it installs the critical C4-methyl group directly from the ketone starting material.

Step 1: Cyclization to 6-Bromo-4-methylquinazolin-2(1H)-one

Objective: Construct the pyrimidine ring fusion.

  • Reagents: 2-Amino-5-bromoacetophenone (1.0 eq), Urea (5.0 eq).

  • Conditions: Solvent-free melt at 180°C.

Protocol:

  • Mix 2-amino-5-bromoacetophenone (e.g., 10 g) and finely powdered urea (14 g) in a round-bottom flask.

  • Heat the mixture to 180°C . The mixture will melt and ammonia gas (

    
    ) will evolve. Caution: Use a scrubber.
    
  • Maintain temperature for 2–3 hours until the mixture solidifies (formation of the high-melting quinazolinone).

  • Cool to room temperature.

  • Workup: Triturate the solid with water to dissolve excess urea. Filter the precipitate and wash with ethanol.[1][2]

  • Yield: Typically 80–90%.[2]

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet methyl peak (~2.4 ppm) and a broad amide -NH peak (>11 ppm).
Step 2: Chlorination to 6-Bromo-2-chloro-4-methylquinazoline

Objective: Convert the C2-carbonyl (lactam) into the reactive C2-chloride (imidoyl chloride).

  • Reagents: 6-Bromo-4-methylquinazolin-2(1H)-one, Phosphorus Oxychloride (

    
    ), 
    
    
    
    -Diisopropylethylamine (DIPEA) (Cat.).
  • Conditions: Reflux (105°C).[2]

Protocol:

  • Suspend the dry quinazolinone intermediate in neat

    
     (10 mL per gram of substrate).
    
  • Add catalytic DIPEA (0.1 eq) to accelerate the reaction.

  • Reflux for 3–5 hours. The suspension will clear as the starting material is consumed.

  • Quenching (Critical Safety): Remove excess

    
     via vacuum distillation. Pour the residue slowly onto crushed ice/water  with vigorous stirring. Exothermic reaction.
    
  • Neutralize with saturated

    
     to pH 7–8.
    
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-5-bromoacetophenone (Ketone Precursor) Step1 Cyclization (Urea Melt, 180°C) Start->Step1 + Urea - NH3, - H2O Inter 6-Bromo-4-methyl quinazolin-2(1H)-one Step1->Inter Step2 Chlorination (POCl3, Reflux) Inter->Step2 Deoxychlorination Final 6-Bromo-2-chloro- 4-methylquinazoline (CAS 175724-46-6) Step2->Final Isolation

Figure 1: Synthetic pathway transforming the acetophenone precursor to the target scaffold via urea fusion and chlorination.[2][3]

Part 3: Chemical Reactivity Profile

The utility of 175724-46-6 lies in the ability to selectively functionalize the molecule. The C2-Cl bond is significantly more labile toward nucleophiles than the C6-Br bond, allowing for sequential library generation.

C2-Position: Nucleophilic Aromatic Substitution ( )

The pyrimidine ring nitrogens pull electron density, making C2 highly electrophilic.

  • Reactants: Primary/Secondary amines, Alkoxides, Thiols.

  • Conditions: Mild base (

    
     or 
    
    
    
    ), polar solvent (THF, DMF, or EtOH), 25–60°C.
  • Outcome: Displacement of Chlorine without affecting the Bromine.

  • Application: Installing the solubility-enhancing or target-binding motif (e.g., morpholine, piperazine, aniline).

C6-Position: Palladium-Catalyzed Coupling

Once the C2 position is substituted, the C6-Bromine remains available for cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig: Coupling with amines to create bi-aryl amine structures.

  • Conditions: Pd catalyst (

    
    , 
    
    
    
    ), Base (
    
    
    ), Heat (80–100°C).
C4-Methyl Group: Benzylic Reactivity

The methyl group at C4 is "pseudo-benzylic" and activated by the electron-deficient ring.

  • Condensation: Can react with aromatic aldehydes in acetic anhydride to form styryl derivatives.

  • Oxidation: Can be oxidized to the aldehyde or acid using

    
    .
    
Reactivity Logic Map

Reactivity Core 6-Bromo-2-chloro- 4-methylquinazoline C2_Node C2-Chloro (High Reactivity) Core->C2_Node C6_Node C6-Bromo (Stable to SNAr) Core->C6_Node C4_Node C4-Methyl (Acidic/Benzylic) Core->C4_Node C2_Prod 2-Amino/Alkoxy Derivative (Kinase Hinge Binder) C2_Node->C2_Prod SNAr (Amines, 60°C) C6_Prod Bi-aryl / C6-Amine (Suzuki/Buchwald) C2_Prod->C6_Prod Step 2: Cross-Coupling C6_Node->C6_Prod Pd-Catalysis (100°C) C4_Prod Styryl / Aldehyde (Condensation/Oxidation) C4_Node->C4_Prod Ac2O / SeO2

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic (C2 displacement followed by C6 coupling).

Part 4: Medicinal Chemistry Applications

This scaffold is a structural isostere of the quinoline and quinazoline cores found in FDA-approved EGFR inhibitors (e.g., Gefitinib).

  • Target Class: Tyrosine Kinases (EGFR, VEGFR), Serine/Threonine Kinases.

  • Binding Mode:

    • The N1 and N3 atoms often form hydrogen bonds with the kinase hinge region.

    • Substituents at C2 usually project into the solvent-exposed region (solubilizing groups).

    • Substituents at C6 project into the hydrophobic pocket, determining selectivity.

    • The C4-Methyl group provides a compact hydrophobic interaction, distinct from the bulky anilines found in 4-aminoquinazolines.

Part 5: References

  • Chemical Identity & CAS Verification:

    • Source: ChemicalBook & Global Substance Registration.

    • Entry: "6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE".

    • URL:

  • General Quinazoline Synthesis (Urea Fusion):

    • Title: Synthesis of 4-methylquinazolin-2(1H)-one derivatives.

    • Context: Standard methodology for converting 2-aminoacetophenones to quinazolinones.

    • Source:Journal of Heterocyclic Chemistry.

  • Chlorination Protocols (POCl3):

    • Title: Chlorination of electron-deficient N-heterocycles.

    • Context: Methodology for converting lactams to chloro-heterocycles.

    • Source:Organic Process Research & Development.

  • Reactivity of 2,4-Dichloroquinazolines (Comparative):

    • Title: Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis.

    • Context: Establishes the reactivity order C4 > C2 in dichloro systems, but in 2-chloro-4-methyl systems, C2 is the sole electrophile.

    • URL:

Sources

The Quinazoline Scaffold: From Chemical Curio to Precision Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline heterocycle (benzo-1,3-diazine) represents one of the most privileged scaffolds in medicinal chemistry. Originally synthesized in 1869 as a laboratory curiosity, it has evolved through three distinct pharmacological eras: the sedative-hypnotic era (1950s), the cardiovascular era (1970s), and the current tyrosine kinase inhibitor (TKI) era (1990s–present). This guide analyzes the structural evolution of quinazolines, detailing the synthetic methodologies that grant access to this pharmacophore and the mechanistic logic driving their dominance in EGFR-mutant oncology.[1]

Part 1: The Chemical Genesis (1869–1900)

The Griess Discovery

The history of quinazoline begins with Johann Peter Griess , a German chemist working at Allsopp’s Brewery in the UK.[2][3] In 1869 , while exploring the chemistry of diazo compounds, Griess reacted anthranilic acid with cyanogen, yielding the first quinazoline derivative: 2-cyano-3,4-dihydro-4-oxoquinazoline.[4]

While Griess established the core identity, it was Stefan von Niementowski in 1895 who developed the first scalable synthetic route. The Niementowski Quinazoline Synthesis remains a foundational method for generating the 4(3H)-quinazolinone core, which serves as the precursor to the bioactive 4-chloro and 4-anilino derivatives used in modern oncology.

Visualization: The Niementowski Pathway

The following flow diagram illustrates the classic condensation mechanism and its modern evolution into drug-like scaffolds.

Niementowski_Synthesis Anthranilic Anthranilic Acid (Precursor) Intermediate N-acylanthranilic acid (Intermediate) Anthranilic->Intermediate Condensation (130-150°C) Amide Amide/Formamide (Reagent) Amide->Intermediate Quinazolinone 4(3H)-Quinazolinone (The 'One' Core) Intermediate->Quinazolinone Cyclization (-H2O) Chlorination POCl3 / PCl5 (Chlorination) Quinazolinone->Chlorination Activation ChloroQ 4-Chloroquinazoline (Electrophilic Scaffold) Chlorination->ChloroQ Nucleophilic Subst. Drug 4-Anilinoquinazoline (EGFR Inhibitor) ChloroQ->Drug SnAr w/ Aniline

Figure 1: The Niementowski synthesis pathway evolving from raw precursors to the 4-anilinoquinazoline kinase inhibitor scaffold.

Part 2: The Pharmacological Pivot

Before becoming the backbone of cancer therapy, quinazolines dominated two other therapeutic areas. This historical context is vital for understanding the scaffold's lipophilicity and binding versatility.

  • The Sedative Era (1951–1980s):

    • Molecule: Methaqualone (Quaalude).[5][6][7]

    • Mechanism: Positive allosteric modulator of GABA-A receptors.

    • Lesson: The 2,3-disubstituted quinazolinone core readily crosses the blood-brain barrier (BBB), a property now exploited to treat brain metastases in lung cancer (e.g., Osimertinib).

  • The Cardiovascular Era (1970s):

    • Molecule: Prazosin.[5]

    • Mechanism:

      
      -adrenergic receptor antagonist.[8]
      
    • Lesson: Introduction of the piperazine moiety at C2 and dimethoxy groups at C6/C7 drastically altered selectivity, moving activity from the CNS to peripheral vasculature.

Part 3: The Kinase Revolution (The Golden Age)

The discovery that the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor) could be targeted by 4-anilinoquinazolines launched the era of precision medicine.

Mechanism of Action

The quinazoline ring mimics the adenine ring of ATP. It slots into the hydrophobic pocket of the kinase domain.

  • N1 interaction: Accepts a hydrogen bond from Met793 (hinge region).

  • N3 interaction: Interacts via a water molecule with Thr790 (gatekeeper).

  • 4-Anilino group: Extends into the hydrophobic pocket, determining specificity.

Visualization: EGFR Signaling & Blockade

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR Extracellular Domain Ligand->EGFR_Ext Binding Dimer Receptor Dimerization EGFR_Ext->Dimer ATP ATP Binding Dimer->ATP Requires ATP Phos Autophosphorylation (Tyrosine Residues) ATP->Phos Catalysis RAS RAS-RAF-MEK-ERK (Proliferation) Phos->RAS PI3K PI3K-AKT-mTOR (Survival) Phos->PI3K Quinazoline Quinazoline Inhibitor (Gefitinib/Osimertinib) Quinazoline->ATP Competitive Blockade

Figure 2: Signal transduction cascade of EGFR and the competitive blockade mechanism of quinazoline inhibitors at the ATP binding site.[9]

Comparative Data: The Three Generations

The evolution of quinazoline drugs is a direct response to resistance mutations (T790M, C797S).

GenerationDrug (Trade Name)Target ProfileBinding KineticsKey Structural Feature
1st Gen Gefitinib (Iressa)EGFR (WT, L858R)Reversible (ATP Competitive)6,7-dialkoxy (Solubility)
2nd Gen Afatinib (Gilotrif)EGFR, HER2Irreversible (Covalent)Acrylamide "Warhead" (Michael Acceptor)
3rd Gen Osimertinib (Tagrisso)EGFR (T790M, L858R)Irreversible (Covalent)Pyrimidine core modification* (Indole sub)

*Note: Osimertinib technically utilizes a pyrimidine scaffold fused to an indole to minimize WT-EGFR binding, but it evolved directly from quinazoline SAR studies.

Part 4: Technical Protocol – Synthesis of the Quinazoline Core

Objective: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline. Rationale: This is the universal "key intermediate" for creating Gefitinib/Erlotinib analogs. The chlorine at C4 is a highly reactive leaving group for SNAr reactions with anilines.

Safety Pre-Requisites
  • POCl₃ (Phosphorus Oxychloride): Highly corrosive and water-reactive. Must be handled in a dry fume hood. Quench slowly into ice.

  • PPE: Neoprene gloves, face shield, lab coat.

Step-by-Step Methodology
Step 1: Cyclization (The Niementowski Variation)
  • Reagents: 2-amino-4,5-dimethoxybenzoic acid (10.0 mmol), Formamide (30 mL).

  • Procedure: Reflux the mixture at 140°C for 6 hours.

  • Causality: High temperature is required to overcome the activation energy for the initial amide formation and subsequent dehydration/cyclization.

  • Work-up: Cool to room temperature. Pour into ice water. The product (6,7-dimethoxyquinazolin-4(3H)-one) will precipitate.

  • Self-Validation Check:

    • Visual: Product should be an off-white solid.

    • TLC: Mobile phase 5% MeOH in DCM. Rf should be ~0.4 (distinct from starting material Rf ~0.1).

Step 2: Chlorination (Activation)
  • Reagents: Dried intermediate from Step 1 (5.0 mmol), POCl₃ (15 mL, excess).

  • Catalyst: DMF (2-3 drops). Why? DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination.

  • Procedure: Reflux at 105°C for 2-3 hours under Argon atmosphere.

  • Work-up (Critical): Remove excess POCl₃ via rotary evaporation (with a base trap). Pour residue slowly onto crushed ice/ammonia mixture to neutralize. Extract with DCM.

  • Self-Validation Check:

    • Melting Point: 4-Chloro-6,7-dimethoxyquinazoline melts at ~168–170°C.

    • Mass Spec: Look for M+ and M+2 peaks (3:1 ratio) indicating the presence of Chlorine.

Part 5: Overcoming Resistance (Future Directions)

The primary failure mode of 1st and 2nd generation quinazolines is the T790M mutation . This mutation replaces a small Threonine with a bulky Methionine at the gatekeeper position, sterically hindering the drug.

  • The Solution (3rd Gen): Molecules like Osimertinib adopt a "U-shaped" conformation and form a covalent bond with Cysteine 797 via an acrylamide Michael acceptor.

  • The New Problem (C797S): If Cysteine 797 mutates to Serine, the covalent handle is lost.

  • Next-Gen Strategy: 4th Generation inhibitors (e.g., EAI045) bind allosterically away from the ATP pocket, forcing the receptor into an inactive conformation, bypassing the ATP-site mutations entirely.

References

  • Griess, P. (1869).[4][10] "Ueber neue, dem Glycocoll verwandte Körper." Berichte der deutschen chemischen Gesellschaft, 2(2), 415-418.

  • von Niementowski, S. (1895).[10][11] "Synthesen der Chinazolinverbindungen." Journal für Praktische Chemie, 51(1), 564-572.[11]

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[1] Journal of Biological Chemistry, 277(48), 46265-46272.

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery, 4(9), 1046-1061.

Sources

Navigating the Solubility Landscape of 6-Bromo-2-chloro-4-methylquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Drug Discovery

In the intricate ballet of drug discovery and development, the solubility of a chemical entity is a pivotal performance metric. It dictates the compound's bioavailability, influences its formulation, and ultimately, can determine its therapeutic success. For researchers and scientists working with novel compounds such as 6-bromo-2-chloro-4-methylquinazoline, a thorough understanding of its solubility profile in various laboratory solvents is not merely advantageous—it is fundamental. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of 6-bromo-2-chloro-4-methylquinazoline, empowering drug development professionals to navigate this critical aspect of their research with confidence and scientific rigor.

Unveiling 6-Bromo-2-chloro-4-methylquinazoline: A Profile

6-Bromo-2-chloro-4-methylquinazoline is a halogenated quinazoline derivative. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₆BrClN₂PubChem[2]
Molecular Weight 257.51 g/mol PubChem[2]
Appearance Light yellow to yellow solidChemicalBook[3]
Predicted Boiling Point 319.6±24.0 °CChemicalBook[3]
Predicted pKa 0.18±0.30ChemicalBook[3]

The Theoretical Underpinnings of Solubility: A Predictive Analysis

In the absence of specific experimental data, a theoretical assessment of 6-bromo-2-chloro-4-methylquinazoline's solubility can be derived from its molecular structure, leveraging the foundational principle of "like dissolves like."[4][5][6] This principle posits that substances with similar polarities are more likely to be soluble in one another.[7]

The structure of 6-bromo-2-chloro-4-methylquinazoline features a largely aromatic and heterocyclic core, which contributes to its nonpolar character. The presence of halogen atoms (bromine and chlorine) and a methyl group further enhances its lipophilicity.[8] The nitrogen atoms within the quinazoline ring introduce some polarity, but the overall molecule is expected to exhibit limited solubility in highly polar solvents like water.

Conversely, its nonpolar characteristics suggest a higher affinity for and greater solubility in nonpolar and moderately polar organic solvents. The general trend for quinazoline derivatives indicates that solubility often increases with temperature.[9]

A Visual Representation of Solubility Prediction:

G cluster_solute 6-Bromo-2-chloro-4-methylquinazoline cluster_properties Inferred Properties cluster_solvents Common Lab Solvents Solute Structure Quinazoline Core (Aromatic/Heterocyclic) Halogens (Br, Cl) Methyl Group (-CH3) Properties Overall Character Predominantly Nonpolar Increased Lipophilicity Localized Polarity (N atoms) Solute->Properties leads to Polar Polar (e.g., Water, Methanol) Properties->Polar predicts Low Solubility MidPolar Moderately Polar (e.g., Ethanol, Acetone) Properties->MidPolar predicts Moderate to Good Solubility NonPolar Nonpolar (e.g., Toluene, Hexane) Properties->NonPolar predicts Good Solubility

Caption: Predicted solubility of 6-bromo-2-chloro-4-methylquinazoline based on its structural features.

Experimental Determination of Solubility: A Practical Guide

To obtain precise and actionable solubility data, experimental determination is paramount. Two key types of solubility are relevant in the context of drug discovery: kinetic and thermodynamic solubility.[10][11]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction
  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings.[12] It reflects the solubility of a compound under non-equilibrium conditions and can be influenced by the solid-state form of the compound.[13]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[10] It is a more accurate and reliable measure for lead optimization and formulation development.[13][14]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination:

G A 1. Prepare a supersaturated solution of the compound in the chosen solvent. B 2. Equilibrate the solution at a constant temperature with continuous agitation (e.g., shaking or stirring). A->B C 3. Allow undissolved solid to settle or separate by centrifugation/filtration. B->C D 4. Carefully collect an aliquot of the clear supernatant. C->D E 5. Quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). D->E F 6. The measured concentration represents the thermodynamic solubility. E->F

Caption: Step-by-step workflow for the shake-flask method.

Detailed Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 6-bromo-2-chloro-4-methylquinazoline to a series of vials, each containing a different laboratory solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane). The excess solid ensures that equilibrium can be reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath or on a rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.

    • Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

    • For volatile solvents, filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can be used.

  • Sample Collection:

    • Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Prepare a series of standard solutions of 6-bromo-2-chloro-4-methylquinazoline of known concentrations in the respective solvents.

    • Analyze the standard solutions and the collected supernatant by a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.

  • Data Reporting:

    • The determined concentration is the thermodynamic solubility of 6-bromo-2-chloro-4-methylquinazoline in that specific solvent at the experimental temperature, typically reported in units of mg/mL or µg/mL.

Data Interpretation and Application in Research and Development

The experimentally determined solubility data for 6-bromo-2-chloro-4-methylquinazoline will provide invaluable insights for various stages of the drug development pipeline:

  • Early Discovery: Informs the selection of appropriate solvents for in vitro biological assays, preventing compound precipitation and ensuring data reliability.[12]

  • Lead Optimization: Guides medicinal chemists in modifying the compound's structure to enhance its solubility and improve its drug-like properties.

  • Preformulation and Formulation Development: Provides the foundational data for developing suitable dosage forms for preclinical and clinical studies. Poor solubility can be a major hurdle in formulation.

Expected Solubility Profile Summary (Hypothetical):

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, MethanolLowThe predominantly nonpolar structure of the molecule limits its interaction with highly polar, hydrogen-bonding solvents.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileModerate to HighThese solvents have polar character that can interact with the nitrogen atoms of the quinazoline ring, while also accommodating the nonpolar regions of the molecule. DMF is often a good solvent for quinazoline derivatives.[9]
Nonpolar Toluene, HexaneModerate to HighThe nonpolar nature of these solvents aligns well with the lipophilic character of 6-bromo-2-chloro-4-methylquinazoline.

Conclusion: A Data-Driven Path Forward

While a definitive quantitative solubility profile of 6-bromo-2-chloro-4-methylquinazoline awaits experimental determination, this guide provides a robust framework for researchers to approach this critical parameter. By understanding the theoretical basis of its solubility and employing rigorous experimental methodologies, scientists and drug development professionals can generate the high-quality data necessary to make informed decisions, mitigate risks associated with poor solubility, and ultimately, accelerate the journey of this and similar compounds from the laboratory to potential therapeutic applications.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of quinazolinone derivatives with diverse functional groups. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved February 7, 2026, from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved February 7, 2026, from [Link]

  • Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved February 7, 2026, from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved February 7, 2026, from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved February 7, 2026, from [Link]

  • YouTube. (2021, January 22). Week 3 - 3. The famous "like-dissolves-like" rule! Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. Retrieved February 7, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, January 13). Solubility of Organic Compounds. Retrieved February 7, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Retrieved February 7, 2026, from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved February 7, 2026, from [Link]

  • PMC. (2021, February 12). Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylquinazoline. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline. Retrieved February 7, 2026, from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

6-Bromo-2-chloro-4-methylquinazoline is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. Ensuring the chemical integrity of this starting material is paramount to the successful development of novel therapeutics. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-2-chloro-4-methylquinazoline. We will delve into the intrinsic chemical properties that dictate its stability, explore potential degradation pathways, and offer detailed protocols for its proper handling, storage, and the development of a stability-indicating analytical method. This guide is intended to equip researchers with the necessary knowledge to maintain the quality and reliability of this critical reagent in their drug discovery and development endeavors.

Introduction to 6-Bromo-2-chloro-4-methylquinazoline: A Chemist's Perspective

6-Bromo-2-chloro-4-methylquinazoline possesses a substituted quinazoline scaffold, a privileged structure in medicinal chemistry known for its broad range of biological activities. The molecule's reactivity, and consequently its stability, is primarily governed by the interplay of its substituents: the chloro group at the 2-position, the bromo group at the 6-position, and the methyl group at the 4-position, all attached to the quinazoline core.

The chloro atom at the 2-position of the pyrimidine ring is the most reactive site, susceptible to nucleophilic substitution. This reactivity is crucial for its utility in synthesis but also represents a primary route for potential degradation. The bromo substituent on the benzene ring is less reactive towards nucleophilic attack but can be susceptible to photolytic cleavage. The methyl group at the 4-position can influence the electronic properties of the quinazoline ring system, potentially impacting the reactivity of the chloro group and the overall stability of the molecule.

Understanding the Intrinsic Stability: Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for establishing appropriate storage and handling procedures. For 6-Bromo-2-chloro-4-methylquinazoline, the primary modes of degradation are anticipated to be hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Degradation

The 2-chloro substituent on the quinazoline ring is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. The lone pair of electrons on the water molecule can act as a nucleophile, attacking the electron-deficient carbon at the 2-position, leading to the displacement of the chloride ion and the formation of 6-bromo-4-methylquinazolin-2(1H)-one. This degradation product would lack the desired reactivity for subsequent synthetic steps.

Photolytic Degradation

Bromoaromatic compounds are known to be susceptible to photodegradation. Upon exposure to light, particularly in the UV spectrum, the carbon-bromine bond can undergo homolytic cleavage, leading to the formation of radical species. This can initiate a cascade of reactions, including debromination, resulting in the formation of 2-chloro-4-methylquinazoline and other related impurities.

Thermal Decomposition

Elevated temperatures can provide the necessary energy to overcome the activation barriers for various decomposition reactions. For halogenated heterocyclic compounds, thermal stress can lead to dehalogenation and other complex degradation pathways. The presence of impurities can also catalyze thermal decomposition.

Oxidative Degradation

While less information is available for this specific molecule, oxidative degradation is a common pathway for many organic compounds. The quinazoline ring system could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species, especially in the presence of oxidizing agents or under atmospheric oxygen over prolonged periods.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling conditions are recommended for 6-Bromo-2-chloro-4-methylquinazoline.

ParameterRecommendationRationale
Temperature Store at 2-8 °C.Reduces the rate of potential hydrolytic and thermal degradation reactions.
Light Protect from light. Store in an amber, tightly sealed container.Prevents photolytic cleavage of the carbon-bromine bond.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation.
Moisture Store in a dry environment. Use of a desiccator is recommended.Prevents hydrolysis of the reactive 2-chloro substituent.
Purity Use high-purity material.Impurities can act as catalysts for degradation reactions.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep containers tightly closed when not in use.

Experimental Workflow: Forced Degradation Study and Stability-Indicating Method Development

To experimentally verify the stability of 6-Bromo-2-chloro-4-methylquinazoline and to develop a method capable of separating the parent compound from its potential degradation products, a forced degradation study is essential.

Forced Degradation Protocol

Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm and 365 nm) for a specified duration. A control sample should be kept in the dark.

At each time point, an aliquot of the stressed sample should be taken, neutralized if necessary, and analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (0.1 M HCl, 60°C) Sampling Sampling at Time Points Acid->Sampling Base Basic (0.1 M NaOH, 60°C) Base->Sampling Oxidative Oxidative (3% H₂O₂) Oxidative->Sampling Thermal Thermal (80°C, solid) Thermal->Sampling Photolytic Photolytic (UV light) Photolytic->Sampling Neutralization Neutralization (if applicable) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Identification Degradant Identification (LC-MS) HPLC->Identification Compound 6-Bromo-2-chloro- 4-methylquinazoline Compound->Acid Expose to Compound->Base Expose to Compound->Oxidative Expose to Compound->Thermal Expose to Compound->Photolytic Expose to

Caption: Experimental workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can accurately quantify the parent compound and separate it from all potential degradation products.

Starting Point for Method Development (based on a method for a related compound[1]):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a photodiode array detector is recommended for peak purity analysis).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks, which is confirmed by peak purity analysis of the stressed samples.

HPLC_Method_Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) Parameters Column Selection (C18) Mobile Phase Optimization Detection Wavelength Flow Rate & Temperature Injection Inject Stressed & Control Samples Parameters->Injection Optimization Optimize for Resolution & Peak Shape Injection->Optimization Specificity Specificity (Peak Purity) Optimization->Specificity Validated Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Start Define Analytical Target Profile Start->Parameters

Caption: Logical flow for stability-indicating HPLC method development.

Conclusion

The stability of 6-Bromo-2-chloro-4-methylquinazoline is critical for its successful application in research and drug development. By understanding its chemical reactivity and potential degradation pathways, appropriate storage and handling procedures can be implemented to maintain its integrity. This guide has outlined the key factors influencing the stability of this compound and provided a framework for its proper storage. Furthermore, the detailed protocol for a forced degradation study and the development of a stability-indicating HPLC method offer a practical approach for researchers to ensure the quality and reliability of this important chemical intermediate. Adherence to these guidelines will contribute to the generation of reproducible and high-quality scientific data.

References

  • Ghosh, A., & Das, A. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. International Journal of Pharmaceutical Sciences and Research, 11(6), 2825-2833.
  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinazoline. Retrieved from [Link]

  • Hägglund, S., & Hägglund, I. (2012). Microbial breakdown of halogenated aromatic pesticides and related compounds. Applied microbiology and biotechnology, 96(3), 547–560.

Sources

Pharmacological Investigation & Synthetic Utility of 6-Bromo-2-chloro-4-methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Pharmacology of 6-Bromo-2-chloro-4-methylquinazoline Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged Scaffold" Paradigm

6-Bromo-2-chloro-4-methylquinazoline (CAS: 175724-46-6) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike the ubiquitous 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) which targets EGFR via the C4 position, this specific isomer—characterized by a C4-methyl and C2-chloro substitution pattern—offers a distinct vector for chemical space exploration.

Its pharmacological value lies not in the parent molecule, which serves as a reactive electrophilic intermediate, but in its orthogonal reactivity . It allows for sequential functionalization: nucleophilic aromatic substitution (


) at the labile C2-position followed by palladium-catalyzed cross-coupling at the C6-bromo position. This guide details the technical protocols for transforming this scaffold into bioactive libraries targeting antimicrobial resistance (AMR) and specific kinase pathways.

Molecular Architecture & Reactivity Profile

To investigate the pharmacology of this compound, one must first master its chemical reactivity. The molecule possesses three distinct "handles" that dictate its synthetic utility and subsequent biological activity.

Reactivity Heatmap
  • Site A (C2-Chloro): The most reactive site. Highly susceptible to nucleophilic attack by amines, thiols, and alkoxides due to the electron-deficient pyrimidine ring. This is the primary entry point for introducing diversity.

  • Site B (C6-Bromo): Chemically robust under

    
     conditions. Serves as a latent handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings after the C2 position has been derivatized.
    
  • Site C (C4-Methyl): Provides steric bulk and lipophilicity. Unlike a C4-chloro group, the methyl group is stable to nucleophiles but can be functionalized via radical halogenation (e.g., to

    
    ) for further chain extension.
    
Visualization: Synthetic Logic Flow

The following diagram illustrates the sequential functionalization strategy required to generate pharmacologically active agents from the parent scaffold.

ReactivityLogic Scaffold 6-Bromo-2-chloro- 4-methylquinazoline (Parent Scaffold) Step1 Step 1: C2-Functionalization (SNAr Displacement) Scaffold->Step1  R-NH2 / Heat   Intermediate 2-Amino/Thio-Derivative (Stable Intermediate) Step1->Intermediate Step2 Step 2: C6-Coupling (Pd-Catalyzed) Intermediate->Step2  Ar-B(OH)2 / Pd(0)   FinalDrug Bioactive Lead (Kinase/Antimicrobial) Step2->FinalDrug

Figure 1: Orthogonal functionalization strategy. The C2-chloro is displaced first to prevent side reactions, followed by C6-arylation to build the final pharmacophore.

Experimental Protocols: Derivatization & Synthesis

Note: All reactions involving halogenated quinazolines must be performed in a fume hood due to potential skin sensitization and respiratory irritation.

Protocol A: C2-Amination (Library Generation)

This protocol displaces the reactive C2-chloro group with various amines to create a library of 2-amino-4-methylquinazolines.

Materials:

  • Substrate: 6-Bromo-2-chloro-4-methylquinazoline (1.0 eq)

  • Nucleophile: Substituted aniline or aliphatic amine (1.2 eq)

  • Solvent: Isopropanol (IPA) or Dioxane

  • Catalyst/Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of IPA.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the chosen amine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product usually precipitates. Filter the solid, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Protocol B: C6-Suzuki Coupling (Pharmacophore Expansion)

Once the C2 position is capped, the C6-bromo group is used to attach aryl rings, often required for kinase binding affinity.

Procedure:

  • Setup: In a sealed tube, combine the C2-substituted intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent System: Add 1,4-Dioxane:Water (4:1 ratio). Degas with nitrogen for 10 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat at

    
     for 12 hours under inert atmosphere.
    
  • Purification: Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Pharmacological Evaluation Strategies

Direct screening of the parent 2-chloro compound is not recommended due to its non-specific alkylating nature (false positives in assays). Evaluation should focus on the synthesized derivatives.

Target Landscape

Based on the scaffold's structural homology, the following assays are critical:

Target ClassRationaleKey Assay Type
Antimicrobial 2-amino-4-methyl derivatives show potency against S. aureus and M. tuberculosis.MIC (Minimum Inhibitory Concentration)
Kinases (EGFR/VEGFR) 6-aryl-quinazolines mimic the ATP-binding hinge region of tyrosine kinases.ADP-Glo™ or FRET-based Kinase Assay
Antiviral Activity reported against Tobacco Mosaic Virus (TMV) for agricultural applications.Half-leaf lesion assay
In Vitro Cytotoxicity Protocol (MTT Assay)

To determine the selectivity index (Safety/Potency ratio).

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives at graded concentrations (

    
    ). Include DMSO control and a standard (e.g., Gefitinib).
    
  • Incubation: Incubate for 48–72 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Analysis: Read Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Biological Screening Logic

BioScreening Library Synthesized Library (2-Amino-4-methyl derivatives) Screen1 Primary Screen: Single Dose (10 µM) Library->Screen1 HitSel Hit Selection (>50% Inhibition) Screen1->HitSel  Pass   DoseResp Dose-Response (IC50) & Selectivity Index HitSel->DoseResp Lead Lead Candidate DoseResp->Lead  High Potency / Low Toxicity  

Figure 2: Screening cascade for identifying lead candidates from the quinazoline library.

Safety & Handling (MSDS Summary)

6-Bromo-2-chloro-4-methylquinazoline is a potent electrophile.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

  • Storage: Keep refrigerated (

    
    ) under inert gas. Moisture sensitive (hydrolysis of C2-Cl yields the inactive quinazolinone).
    

References

  • Vertex AI Search. (2025). Search Results for 6-Bromo-2-chloro-4-methylquinazoline synthesis and pharmacology. 2

  • National Institutes of Health (NIH). (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Link

  • ChemicalBook. (2025).[3] 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE Properties and Safety. Link

  • SciSpace. (2023). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Link

  • PubChem. (2025). Compound Summary: 6-Bromo-4-chloroquinazoline (Analogous Reactivity Profile). Link

Sources

Technical Evaluation Guide: 6-Bromo-2-chloro-4-methylquinazoline (BCMQ)

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore Scaffold Assessment for Kinase Inhibitor Development[1][2]

Executive Summary

This technical guide outlines the preliminary in-vitro evaluation of 6-Bromo-2-chloro-4-methylquinazoline (BCMQ) . Unlike standard 4-anilinoquinazoline scaffolds (e.g., Gefitinib precursors), BCMQ presents a distinct regiochemical profile: a reactive electrophile at C2 , a steric/hydrophobic methyl group at C4 , and a cross-coupling handle at C6 .[1][2]

This guide is structured to validate BCMQ not merely as a final drug candidate, but as a high-value synthon . The evaluation focuses on intrinsic reactivity, hydrolytic stability, and baseline biological interaction, ensuring that subsequent derivatization (SAR expansion) is built upon a stable and predictable core.[1][2]

Part 1: Physicochemical Stability & Reactivity Profiling

Objective: To determine the "shelf-life" of the active electrophile (C2-Cl) in physiological buffers and assess its suitability for high-throughput screening (HTS) libraries.

1.1 Hydrolytic Stability Assay

The C2-chloro position is susceptible to nucleophilic attack by water (hydrolysis), converting the scaffold into the inactive 2-hydroxy derivative (quinazolinone).[1][2]

Protocol:

  • Stock Preparation: Dissolve BCMQ to 10 mM in DMSO-d6.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% D2O.[1][2]

  • Monitoring: Analyze via 1H-NMR or LC-MS/MS at T=0, 1h, 4h, 12h, and 24h.

  • Endpoint: Quantify the disappearance of the parent peak (BCMQ) and appearance of the hydrolysis product (M+16 mass shift or OH peak).[1][2]

Data Presentation Standard:

Time Point (h)% Parent Remaining (pH 7.[1][2]4)% Hydrolysis ProductStatus
0100%0%Baseline
4>95%<5%Stable
24>85%<15%Acceptable

Critical Insight: If degradation >20% at 4h, the scaffold is too unstable for standard biochemical assays and requires immediate derivatization or storage in anhydrous aprotic solvents (DMSO/DMA).[1][2]

1.2 Glutathione (GSH) Trapping Assay (Reactivity Profiling)

Rationale: The C2-Cl "warhead" may react non-specifically with cellular thiols.[1][2] This assay predicts the risk of pan-assay interference (PAINS) and potential off-target toxicity via covalent protein binding.[1][2]

Workflow Diagram (Graphviz):

GSH_Trapping_Workflow cluster_0 Reaction Setup BCMQ BCMQ (10 µM) Incubation Incubation (0 - 120 min) BCMQ->Incubation GSH GSH (excess, 500 µM) GSH->Incubation Buffer PBS pH 7.4 (37°C) Buffer->Incubation Quench Quench (Formic Acid) Incubation->Quench Analysis LC-MS/MS Analysis (Detect GSH-Adduct) Quench->Analysis

Caption: Workflow for assessing electrophilic reactivity of the C2-Cl moiety against biological nucleophiles.

Part 2: Biological Evaluation (In-Vitro)

Objective: Establish the "Zero-Point" activity. Does the core scaffold bind to kinases (EGFR/VEGFR) before side-chain elaboration?

2.1 Kinase Affinity Screening (FRET-based)

Since quinazolines are privileged scaffolds for ATP-binding pockets, BCMQ must be screened against EGFR (Wild Type) and EGFR (T790M) to determine if the core occupies the hinge region.[1][2]

Protocol (LanthaScreen™ TR-FRET):

  • Reagents: EGFR kinase domain, Eu-anti-GST antibody, Alexa Fluor® 647-labeled ATP tracer.[1][2]

  • Dosing: 10-point titration of BCMQ (Start 100 µM, 3-fold dilution).

  • Mechanism: BCMQ competes with the tracer for the ATP site.[1] Displacement results in a decrease in FRET signal (Emission Ratio 665/615 nm).[1][2]

  • Control: Gefitinib (Positive Control), DMSO (Negative Control).[1][2]

Interpretation:

  • IC50 > 50 µM: The core has weak affinity; requires C2-amination (aniline addition) for potency.[1][2] (Expected Result).

  • IC50 < 10 µM: The core has intrinsic activity; C4-methyl and C6-bromo contribute significantly to binding.[1][2]

2.2 Cytotoxicity Baseline (MTT Assay)

Before synthesizing a library, you must confirm the scaffold itself is not indiscriminately toxic due to the alkylating C2-Cl group.[1][2]

Target Cells:

  • A549 (Lung Cancer): EGFR expressing.[1][2][3][4]

  • HEK293 (Human Embryonic Kidney): Non-cancerous control (toxicity proxy).[1][2]

Step-by-Step Protocol:

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Add BCMQ (0.1 µM – 100 µM) for 72h. Crucial: Final DMSO < 0.5%.

  • Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO.[1][2]

  • Readout: Absorbance at 570 nm.[1][2]

Data Analysis: Calculate the Selectivity Index (SI) :


[1][2]
  • Requirement: An SI > 1 is preferred.[1][2] If SI < 1 (more toxic to normal cells), the C2-Cl group is likely acting as a non-specific alkylator, necessitating its substitution before biological use.[1][2]

Part 3: Synthetic Utility & Derivatization Logic

Objective: Define the logic for transforming BCMQ into a potent inhibitor. This section validates the choice of BCMQ as a starting material.

The BCMQ scaffold offers orthogonal reactivity.[1] The C2-Chloro is the "soft" electrophile for


 reactions, while the C6-Bromo  is the handle for Palladium-catalyzed coupling.[1]

Strategic Derivatization Flow:

Derivatization_Strategy cluster_logic Logic Check BCMQ BCMQ Scaffold (6-Br, 2-Cl, 4-Me) Step1 Step 1: C2-Amination (SNAr) Target: Hinge Binding Motif BCMQ->Step1 Aniline/Base (High Selectivity) Step2 Step 2: C6-Suzuki Coupling Target: Solubility/Potency Tail Step1->Step2 Boronic Acid/Pd (Solvent Tolerance) Note1 C2 reacts first due to higher electrophilicity than C6-Br Step1->Note1 Library Final SAR Library (Dual-Functionalized) Step2->Library

Caption: Orthogonal synthetic strategy utilizing the reactivity difference between C2-Cl and C6-Br.

Part 4: References
  • Vertex AI Search. (2024).[1][2] 6-Bromo-2-chloro-4-methylquinazoline biological activity. Retrieved from 5[1][2]

  • National Institutes of Health (NIH). (2024).[1][2] 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from 6[1][2]

  • MDPI Molecules. (2010).[1][2] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Retrieved from 2[1][2]

  • Royal Society of Chemistry. (2021).[1][2] Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. Retrieved from 7[1][2]

  • Frontiers in Pharmacology. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from 8[1][2][8]

Sources

Exploring the Anticancer Potential of 6-Bromo-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The quinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for several FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] Within this class, 6-bromo-quinazoline derivatives have emerged as a critical sub-lineage. The bromine atom at the C-6 position is not merely a structural placeholder; it serves a dual function:

  • Pharmacodynamic Enhancement: It occupies a hydrophobic pocket within the ATP-binding site of kinases (specifically EGFR and VEGFR-2), often engaging in halogen bonding that increases residence time.

  • Synthetic Versatility: It provides a reliable handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the synthetic pathways, mechanistic rationale, and validation protocols for developing 6-bromo-quinazoline anticancer agents.

The Pharmacophore: Why 6-Bromo?

Structural Logic & SAR

The efficacy of 4-anilinoquinazolines hinges on their ability to mimic the adenine ring of ATP. The 6-position corresponds to the solvent-exposed region or a specific hydrophobic pocket depending on the kinase conformation.

  • Halogen Bonding: The 6-bromo substituent acts as a Lewis acid (sigma-hole donor), capable of interacting with backbone carbonyl oxygens or side-chain residues in the kinase hinge region.

  • Lipophilicity: Bromine significantly increases logP compared to the parent hydrogen or fluorine, improving membrane permeability and cellular uptake.

  • Electronic Effects: The inductive electron-withdrawing nature of bromine lowers the pKa of the N1 nitrogen, potentially modulating the hydrogen bond strength with the hinge region amino acids (e.g., Met793 in EGFR).

Strategic Synthesis: The 6-Bromo Handle

The synthesis of these derivatives typically follows a convergent route. The core stability of the quinazoline ring allows for harsh reaction conditions, but the 6-bromo position requires care to avoid premature debromination.

Visualization: Synthetic Workflow

The following diagram outlines the primary synthetic route from 5-bromoanthranilic acid to the final bioactive 4-anilino derivative.

SynthesisPath Start 5-Bromoanthranilic Acid Step1 Cyclization (Formamide, Reflux) Start->Step1 Inter1 6-Bromoquinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, DIPEA) Inter1->Step2 Inter2 6-Bromo-4-chloroquinazoline Step2->Inter2 Step3 SNAr Substitution (Substituted Aniline, iPrOH) Inter2->Step3 Final 6-Bromo-4-anilinoquinazoline (Target Scaffold) Step3->Final

Caption: Convergent synthesis of 6-bromo-4-anilinoquinazoline derivatives via the Niementowski quinazoline synthesis route.

Mechanism of Action: Kinase Inhibition

The primary target for these derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][4] Upon binding, these molecules prevent autophosphorylation, thereby shutting down downstream signaling cascades essential for tumor survival.

Visualization: Signaling Blockade

SignalingPathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor 6-Br-Quinazoline (Inhibitor) Inhibitor->EGFR Competitive Inhibition AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Signal transduction blockade by 6-bromo-quinazoline derivatives targeting the ATP-binding pocket of EGFR.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 6-Bromo-4-chloroquinazoline

Rationale: This intermediate is moisture-sensitive. The protocol includes a validation step to ensure complete conversion before proceeding, preventing yield loss in the final step.

  • Reagents: 6-bromoquinazolin-4(3H)-one (1.0 eq), Phosphorus oxychloride (

    
    , 10.0 eq), 
    
    
    
    -Diisopropylethylamine (DIPEA, cat.).
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube.
    
  • Procedure:

    • Suspend the quinazolinone in

      
      . Add DIPEA dropwise.
      
    • Reflux at 105°C for 3-5 hours. The suspension will clear upon reaction completion.

    • Validation Point: Take an aliquot, quench in MeOH, and run TLC (Hexane/EtOAc 3:1). Disappearance of the polar starting material (

      
      ) and appearance of a non-polar spot (
      
      
      
      ) confirms conversion.
  • Workup: Distill off excess

    
     under reduced pressure. Pour residue onto crushed ice/ammonia water. Filter the precipitate immediately (hydrolysis risk).
    
  • Storage: Store in a desiccator under Argon.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine the


 of the synthesized derivatives against cancer cell lines (e.g., MCF-7, A549).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M). Ensure final DMSO concentration
    
    
    .
  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate

    
    .
    

Comparative Data Analysis

The following table summarizes the anticancer potency of 6-bromo-quinazoline derivatives compared to non-brominated analogs, highlighting the "Bromine Effect."

Compound IDR-Group (4-position)Cell LineIC50 (

M)
Reference
Gefitinib (Control)3-chloro-4-fluoroanilineA5490.02 - 0.08[1]
6-H-Analog 3-chloro-4-fluoroanilineA5491.25[2]
6-Br-Analog 3-chloro-4-fluoroanilineA5490.45 [2]
BMAQ 3-bromoanilineHL-605.20[3]
Comp 7i 3-ethynylanilineMCF-72.81[4]

Note: The 6-Br analog consistently shows improved potency over the unsubstituted (6-H) parent, attributed to enhanced hydrophobic fit in the kinase pocket.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. (2021). Link

  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. ResearchGate. (2020). Link

  • Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. PubMed. (2008). Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017). Link

  • A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs. BenchChem. (2025).[3] Link

Sources

Methodological & Application

using 6-Bromo-2-chloro-4-methylquinazoline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Application of 6-Bromo-2-chloro-4-methylquinazoline in Synthetic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the strategic use of well-designed chemical intermediates is paramount to the efficient synthesis of complex molecular targets. 6-Bromo-2-chloro-4-methylquinazoline stands out as a highly versatile and valuable building block, particularly in the construction of kinase inhibitors and other biologically active compounds. Its utility is rooted in the quinazoline core, a privileged scaffold in medicinal chemistry, and the differential reactivity of its two halogen substituents.[1][2][3]

This technical guide provides an in-depth exploration of 6-Bromo-2-chloro-4-methylquinazoline, moving beyond simple procedural steps to explain the underlying chemical principles that govern its reactivity. We will detail field-proven protocols for its key transformations and illustrate the strategic workflows it enables.

The Quinazoline Scaffold: A Privileged Core

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry.[2] Its prevalence is highlighted by its incorporation into several FDA-approved drugs, primarily due to its ability to mimic the adenine core of ATP and interact with the hinge region of kinase enzymes.[1] Quinazoline derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The subject of this guide, 6-Bromo-2-chloro-4-methylquinazoline, is specifically designed to leverage this privileged core, offering two distinct and orthogonally reactive handles for molecular elaboration.

Physicochemical Properties and Safety

A clear understanding of a reagent's properties is essential for its safe and effective use.

PropertyValueSource
Molecular Formula C₉H₆BrClN₂[5]
Molecular Weight 257.52 g/mol [5]
Appearance Light yellow to yellow solid[6]
Boiling Point 319.6±24.0 °C (Predicted)[6]
Storage Store at 2-8°C[6]
CAS Number 175724-46-6[6]

Safety and Handling: As with many halogenated heterocyclic compounds, 6-Bromo-2-chloro-4-methylquinazoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[7]

The Principle of Differential Reactivity

The synthetic power of 6-Bromo-2-chloro-4-methylquinazoline lies in the distinct chemical environments of its chloro and bromo substituents. This allows for selective, sequential functionalization, which is a key strategy in convergent synthesis.

  • C2-Position (Chloro): The chlorine atom at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr) . The electron-withdrawing effect of the two adjacent nitrogen atoms makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds under relatively mild conditions.[8][9][10]

  • C6-Position (Bromo): The bromine atom is attached to the benzene ring portion of the scaffold. It is significantly less reactive towards SₙAr and is instead the preferred site for Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[11][12]

This predictable reactivity allows a chemist to first perform a substitution at the C2 position, and then, in a subsequent step, use the C6-bromo handle to introduce another fragment via cross-coupling, as illustrated below.

G cluster_0 Core Intermediate cluster_1 Reaction Pathways Intermediate 6-Bromo-2-chloro-4-methylquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) - High reactivity at C2-Cl - Milder conditions Intermediate->SNAr Site-Selective Reaction 1 Coupling Pd-Catalyzed Cross-Coupling - High reactivity at C6-Br - Requires catalyst and specific ligands Intermediate->Coupling Site-Selective Reaction 2 G Start 6-Bromo-2-chloro- 4-methylquinazoline Reagents Nucleophile (R-NH₂) Base (e.g., DIPEA) Solvent (e.g., DMF) Start->Reagents 1. Combine Conditions Heat (e.g., 80-120 °C) Monitor via TLC/LC-MS Reagents->Conditions 2. React Workup Aqueous Quench Extraction Purification (Column Chromatography) Conditions->Workup 3. Isolate Product 6-Bromo-2-(amino)-4-methylquinazoline Workup->Product 4. Purify

Caption: Workflow for SₙAr at the C2-position.

Step-by-Step Methodology:

  • To a clean, dry reaction vessel, add 6-Bromo-2-chloro-4-methylquinazoline (1.0 eq).

  • Dissolve the starting material in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP).

  • Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add a non-nucleophilic base, such as DIPEA (2.0 - 3.0 eq).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-bromo-2-(amino)-4-methylquinazoline intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl moieties at the C6-position. It is frequently used as the final key step in the synthesis of complex kinase inhibitors. [11] Causality: The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: (a) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, (b) Transmetalation of the organic group from the boronic acid to the palladium complex (this step is facilitated by the base), and (c) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst. [13][14]The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields.

G Start 6-Bromo-quinazoline Intermediate Reagents Arylboronic Acid (R-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Start->Reagents 1. Combine Conditions Degas System (N₂ or Ar) Heat (e.g., 90-110 °C or Microwave) Monitor via TLC/LC-MS Reagents->Conditions 2. React Workup Filter through Celite Aqueous Extraction Purification (Column Chromatography) Conditions->Workup 3. Isolate Product 6-Aryl-quinazoline Final Product Workup->Product 4. Purify

Caption: Workflow for Suzuki-Miyaura coupling at the C6-position.

Step-by-Step Methodology:

  • In a microwave vial or Schlenk flask, combine the 6-bromoquinazoline intermediate from Protocol 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (or boronate ester, 1.2 - 1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or DMF/H₂O 4:1).

  • Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq).

  • Seal the vessel and heat the reaction to 90-110 °C, or heat using a microwave reactor (e.g., 120-150 °C for 15-60 minutes).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue via column chromatography or preparative HPLC to obtain the final product.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

This reaction is the premier method for forming carbon-nitrogen bonds via cross-coupling, serving as a powerful alternative to the Suzuki reaction for introducing substituted amines at the C6 position. [15] Causality: Similar to the Suzuki reaction, this is a palladium-catalyzed process. However, it requires specialized, bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) that facilitate the challenging C-N reductive elimination step. [16][17]A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine nucleophile and facilitating the catalytic cycle. All reagents must be anhydrous and the reaction must be run under a strictly inert atmosphere.

Step-by-Step Methodology:

  • Inside a nitrogen-filled glovebox, charge a dry reaction vessel with the 6-bromoquinazoline intermediate (1.0 eq), the amine to be coupled (1.2 eq), and the base, typically cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the appropriate phosphine ligand (e.g., Xantphos, 0.05 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 100-120 °C.

  • Stir vigorously and monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, then dry, concentrate, and purify as described in the previous protocols.

Illustrative Synthetic Workflow

The true utility of 6-Bromo-2-chloro-4-methylquinazoline is realized in multi-step synthetic sequences. The following workflow demonstrates the logical application of the protocols described above to construct a hypothetical, complex drug-like molecule.

G Start 6-Bromo-2-chloro-4-methylquinazoline P1 Protocol 1: SₙAr + R¹-NH₂ Start->P1 Intermediate Intermediate A (6-Bromo-2-(amino-R¹)-4-methylquinazoline) P2 Protocol 2: Suzuki Coupling + R²-Aryl-B(OH)₂ Intermediate->P2 FinalProduct Final Product (6-(Aryl-R²)-2-(amino-R¹)-4-methylquinazoline) P1->Intermediate P2->FinalProduct

Caption: A strategic sequential synthesis using 6-Bromo-2-chloro-4-methylquinazoline.

This workflow, starting with a selective SₙAr reaction at the more reactive C2-chloro position followed by a robust palladium-catalyzed cross-coupling at the C6-bromo position, is a highly efficient and convergent strategy for accessing diverse chemical libraries for drug discovery programs.

References

  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: NIH National Center for Biotechnology Information URL
  • Title: 6-bromo-4-chloroquinoline preparation method Source: Eureka | Patsnap URL
  • Title: 6-Bromo-4-chloro-2-methylquinazoline Source: MySkinRecipes URL
  • Title: 2-(Chloromethyl)
  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PMC - NIH URL
  • Title: 6-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 10107568 Source: PubChem URL
  • Title: Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk)
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL
  • Title: synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities Source: SciSpace URL
  • Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring Source: Chemistry Stack Exchange URL
  • Title: nucleophilic aromatic substitutions Source: YouTube URL
  • Title: 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 Source: PubChem URL
  • Title: 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE | 175724-46-6 Source: ChemicalBook URL
  • Title: The Suzuki Reaction - Myers Group Source: Harvard University URL
  • Title: Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: PubMed URL
  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL
  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
  • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: ResearchGate URL
  • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)

Sources

experimental procedure for synthesizing 4-anilinoquinazoline from 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Anilinoquinazoline Scaffolds

Part 1: Executive Summary & Structural Criticality[1][2][3]

Critical Application Note: Precursor Selection & Regiochemistry The request to synthesize a 4-anilinoquinazoline starting specifically from 6-Bromo-2-chloro-4-methylquinazoline presents a fundamental chemical contradiction known as the "Regiochemical Mismatch."[1]

  • The Target (4-Anilino): Pharmacologically active EGFR inhibitors (e.g., Lapatinib, Gefitinib) require the aniline moiety at the C4 position.[2][3][1] This requires a leaving group (typically -Cl) at C4.[3][1]

  • The Specified Starting Material (6-Bromo-2-chloro-4-methylquinazoline): This scaffold contains a reactive chlorine at C2 and a non-leaving methyl group at C4 .[1] Reacting this specific molecule with aniline will predominantly yield the 2-anilino-4-methyl isomer (common in PRMT5 inhibitors), not the 4-anilino target.[1]

Strategic Directive: To ensure this guide provides actionable, scientifically valid utility, it addresses two distinct workflows:

  • Protocol A (The Corrected Route): The industry-standard synthesis of the 4-anilino target using the isomeric precursor 6-Bromo-4-chloro-2-methylquinazoline .[1]

  • Protocol B (The Literal Route): The reactivity profile of the user-specified 6-Bromo-2-chloro-4-methylquinazoline , yielding the 2-anilino variant.

Part 2: Scientific Integrity & Mechanistic Logic[1][2][3][4]

The Mechanism: Nucleophilic Aromatic Substitution ( )

The formation of the C-N bond in quinazolines is driven by the electron-deficient nature of the pyrimidine ring.[1]

  • C4 Reactivity (Protocol A): In 4-chloroquinazolines, the C4 position is highly electrophilic due to the inductive effect of N3 and the resonance withdrawal of the fused benzene ring.[1] Protonation of N1/N3 under acidic conditions (or by the HCl generated) further activates the ring, lowering the activation energy for the nucleophilic attack by aniline.[2][3][1]

  • C2 Reactivity (Protocol B): In 2-chloro-4-methylquinazolines, the C2 position is reactive, but generally less electrophilic than C4.[2][3] However, with C4 blocked by a methyl group, the nucleophile (aniline) attacks C2 exclusively.[2][3][1]

Experimental Design Choices
  • Solvent Selection (Isopropanol): We utilize Isopropanol (IPA) or 2-Butanol.[2][3][1] These protic solvents are polar enough to dissolve the reagents but non-polar enough to precipitate the product as the hydrochloride salt, driving the equilibrium forward (Le Chatelier’s principle).[2][3][1]

  • Temperature Control: Reflux conditions (80–100°C) are required to overcome the aromatic stability.[3][1]

  • Self-Validating Workup: The precipitation of the product as a salt serves as an in-process purification step, removing unreacted aniline and non-basic impurities in the filtrate.[1]

Part 3: Visualization of Reaction Pathways[1][3]

The following diagram illustrates the divergent pathways based on the starting material isomer.

QuinazolineSynthesis cluster_0 Pathway A: Target Synthesis (Corrected Precursor) cluster_1 Pathway B: Literal Request (Specified Precursor) SM_Correct 6-Bromo-4-chloro- 2-methylquinazoline (Cl at C4) Transition_A S_NAr Mechanism (IPA, Reflux) SM_Correct->Transition_A + Aniline Target 4-Anilino-6-bromo- 2-methylquinazoline (EGFR Inhibitor Scaffold) Transition_A->Target - HCl SM_Literal 6-Bromo-2-chloro- 4-methylquinazoline (Cl at C2, Me at C4) Transition_B S_NAr Mechanism (DMSO/IPA, Base) SM_Literal->Transition_B + Aniline Product_Literal 2-Anilino-6-bromo- 4-methylquinazoline (PRMT5 Inhibitor Scaffold) Transition_B->Product_Literal Regioisomer Mismatch

Figure 1: Divergent synthesis pathways. Pathway A yields the requested 4-anilino pharmacophore.[1] Pathway B shows the actual outcome of the user-specified precursor.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Anilino-6-bromo-2-methylquinazoline (Target Route)

Use this protocol if your goal is to create an EGFR-inhibitor-like scaffold.[1]

Reagents:

  • Precursor: 6-Bromo-4-chloro-2-methylquinazoline (1.0 equiv)[3]

  • Nucleophile: Aniline (or substituted aniline) (1.1 equiv)[2][3]

  • Solvent: Isopropanol (IPA) (10-15 volumes)

  • Catalyst (Optional): 1 drop conc. HCl (often auto-catalyzed by the starting material).[3][1]

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-Bromo-4-chloro-2-methylquinazoline (1.0 g, 3.88 mmol) in Isopropanol (15 mL).

  • Addition: Add Aniline (0.40 g, 4.27 mmol) dropwise to the suspension at room temperature.

    • Note: If the aniline is solid, dissolve it in a minimal amount of IPA before addition.[2][3][1]

  • Reaction: Heat the mixture to reflux (approx. 82°C).

    • Observation: The suspension will typically dissolve to form a clear solution, followed by the gradual precipitation of the product as the hydrochloride salt (yellow/off-white solid) within 30-60 minutes.[1]

  • Monitoring: Maintain reflux for 3–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS to ensure consumption of the chloro-quinazoline.[1]

  • Workup (Salt Isolation):

    • Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

    • Filter the solids using a Büchner funnel.[2][1]

    • Wash the cake with cold Isopropanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted aniline.[2][3][1]

  • Free Basing (Optional but Recommended for Bioassays):

    • Suspend the hydrochloride salt in a mixture of Ethyl Acetate and saturated aqueous NaHCO₃.

    • Stir vigorously until the solid dissolves and the aqueous layer is basic (pH > 8).

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Yield Expectation: 85–95% (as HCl salt).[2][3][1]

Protocol B: Reaction of 6-Bromo-2-chloro-4-methylquinazoline (Literal Route)

Use this protocol if you are strictly bound to the specified starting material.[1]

Reagents:

  • Precursor: 6-Bromo-2-chloro-4-methylquinazoline (1.0 equiv)[3]

  • Nucleophile: Aniline (1.2 equiv)[2][3]

  • Solvent: DMSO (for higher solubility) or Ethanol.[2][3][1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv).[2][3][1]

Step-by-Step Methodology:

  • Charge: Dissolve 6-Bromo-2-chloro-4-methylquinazoline (1.0 g) in DMSO (10 mL).

  • Activation: Add DIPEA (1.5 mL). The base is crucial here to scavenge HCl, as the C2 position is less reactive and the reaction requires driving force.[2][3][1]

  • Addition: Add Aniline (1.2 equiv).[2][3][1]

  • Reaction: Heat to 100–110°C.

    • Note: C2 substitution requires higher energy than C4 substitution.[2][3][1]

  • Workup:

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • Stir vigorously; the product (2-anilino derivative) should precipitate.[3][1]

    • Filter and recrystallize from Ethanol.[2][3][1]

Part 5: Data Analysis & Troubleshooting

Table 1: Comparative Reactivity Profile

ParameterC4-Chloro (Target Route)C2-Chloro (Literal Route)
Reactivity High (Fast kinetics)Moderate (Slower kinetics)
Temp Required 80°C (IPA Reflux)100–120°C (DMSO/DMF)
Mechanism

(Acid catalyzed preferred)

(Base promoted preferred)
Product 4-Anilino (EGFR active)2-Anilino (PRMT5 active)
Key Impurity Hydrolysis to Quinazolin-4-oneUnreacted SM / Bis-substitution (rare)

Troubleshooting Guide:

  • Low Yield (Protocol A): If the product does not precipitate, the solution may be too dilute.[2][3][1] Concentrate the IPA to half volume and cool. Addition of Diethyl Ether can induce precipitation.[2][3][1]

  • Hydrolysis: If the "4-hydroxy" (quinazolinone) byproduct is observed (M+ = 239/241), ensure the isopropanol is dry (anhydrous).[2][3][1] Water competes with aniline as a nucleophile.[2][3][1]

  • Incomplete Reaction (Protocol B): The C2-Cl is sterically hindered by the C4-Methyl.[1] Increase temperature to 120°C or use microwave irradiation (150°C, 30 min).

Part 6: References

  • Synthesis of 4-Anilinoquinazolines (General Method):

    • Title: "Quinazoline derivatives: synthesis and bioactivity."[2][3][1][4][5][6]

    • Source:European Journal of Medicinal Chemistry.

    • Context: Standard protocol for C4-displacement using anilines in alcohol solvents.[1]

    • (Representative verification)

  • Reactivity of 2-Chloro vs 4-Chloro Quinazolines:

    • Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."

    • Source:Molecules (MDPI).[2][3][1]

    • Context: Explains the electronic preference for C4 substitution over C2.

    • [2][3]

  • Synthesis of PRMT5 Inhibitors (Relevant to Literal Starting Material):

    • Title: "Novel PRMT5 inhibitor and use thereof (WO2024067433A1)."[2][3][1]

    • Source:Google Patents.[2][3][1]

    • Context: Describes the reaction of 6-bromo-2-chloro-4-methylquinazoline with amines to form 2-amino derivatives.

  • Lapatinib Intermediate Synthesis:

    • Title: "Process for the preparation of Lapatinib and its pharmaceutically acceptable salts."[2][1]

    • Source:IP.com.[2][3][1]

    • Context: Validates the use of 4-chloro-quinazoline precursors for drug synthesis.[1][6][7]

    • [2][3]

Sources

Application Note: Strategic Functionalization of 6-Bromo-2-chloro-4-methylquinazoline for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Bromo-2-chloro-4-methylquinazoline (BCMQ) as a high-value scaffold for generating kinase inhibitor libraries.

Introduction: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, the quinazoline core is a "privileged structure," serving as the backbone for FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib.[1] While 4-anilinoquinazolines are the most common class, 6-Bromo-2-chloro-4-methylquinazoline (BCMQ) offers a distinct topological advantage.

Unlike the standard 2,4-dichloroquinazoline (where C4 is the primary electrophile), BCMQ features a methyl-blocked C4 position . This shifts the primary nucleophilic attack to C2 , while the C6-bromo group and the C4-methyl group remain available for orthogonal functionalization. This unique reactivity profile allows for the precise construction of Type I and Type II kinase inhibitors with high regiocontrol.

Key Structural Advantages
  • C2-Chloro: Exclusive site for

    
     (Nucleophilic Aromatic Substitution) with amines/alkoxides.
    
  • C6-Bromo: Handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to access the hydrophobic pocket.

  • C4-Methyl: A "latent" electrophile; accessible via benzylic bromination for side-chain extension.

Chemical Biology & Reactivity Logic

To design effective protocols, one must understand the electronic causality of the scaffold.[2]

Regioselectivity Mapping

In BCMQ, the N1 and N3 nitrogens deplete electron density from the ring system.

  • C2 Position: Highly electrophilic due to the adjacent nitrogens and the electron-withdrawing chlorine. Since C4 is occupied by a methyl group (which is electron-donating via hyperconjugation), C2 becomes the sole target for nucleophiles.

  • C4 Position: The methyl group is relatively inert to nucleophiles but susceptible to radical abstraction (Wohl-Ziegler reaction).

Visualization of Orthogonal Reactivity

The following diagram illustrates the divergent synthetic pathways available from the BCMQ core.

BCMQ_Reactivity BCMQ 6-Bromo-2-chloro- 4-methylquinazoline (BCMQ) Path_A Pathway A: C2-Amination (Hinge Binder) BCMQ->Path_A R-NH2, Heat/Acid Path_B Pathway B: C6-Coupling (Hydrophobic Tail) BCMQ->Path_B Pd(0), Ar-B(OH)2 Path_C Pathway C: C4-Bromination (Solvent Front) BCMQ->Path_C NBS, Radical Init. Target_A 2-Amino-Derivative (High Yield) Path_A->Target_A Target_B Biaryl System (Library Expansion) Path_B->Target_B Target_C 4-(Bromomethyl) Intermediate Path_C->Target_C

Caption: Orthogonal synthetic vectors for BCMQ. C2, C4, and C6 can be modified independently.

Detailed Experimental Protocols

These protocols are designed to be self-validating . Intermediate checks (TLC/LCMS) are embedded to ensure process integrity.

Protocol A: C2-Functionalization via

Objective: Introduction of the hinge-binding motif (e.g., aniline or aliphatic amine). Mechanism: Addition-Elimination (


).

Materials:

  • BCMQ (1.0 eq)

  • Amine (e.g., 3-chloroaniline or morpholine) (1.2 eq)

  • Solvent: Isopropanol (iPrOH) or 2-Butanol.

  • Catalyst: Conc. HCl (cat. 2-3 drops) or DIPEA (for aliphatic amines).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of BCMQ in 5 mL of iPrOH in a reaction vial.

  • Addition: Add 1.2 mmol of the amine.

    • Note: If using an aniline (weak nucleophile), add 2 drops of conc. HCl to protonate the quinazoline N3, activating the C2-Cl bond.

    • Note: If using an aliphatic amine (strong nucleophile), use DIPEA (1.5 eq) instead of acid.

  • Reflux: Heat the mixture to reflux (85°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1).[3] The starting material (

      
      ) should disappear; a lower 
      
      
      
      fluorescent spot will appear.
  • Workup:

    • Cool to room temperature.[4]

    • Precipitation: Often, the product precipitates as the HCl salt. Filter and wash with cold ether.

    • Alternative: If no precipitate, evaporate solvent, redissolve in EtOAc, wash with

      
      , dry over 
      
      
      
      , and concentrate.
  • Yield Expectation: 85–95%.

Protocol B: C6-Functionalization via Suzuki-Miyaura Coupling

Objective: Extension into the hydrophobic pocket (e.g., adding a phenyl or heteroaryl group).

Materials:

  • C2-substituted BCMQ intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine the intermediate, boronic acid, and base in Dioxane/Water. Sparge with Argon for 5 minutes.

    • Critical: Oxygen poisons the Pd(0) species. Thorough degassing is non-negotiable.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat at 100°C (conventional) or 120°C (microwave, 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography is usually required.

Protocol C: C4-Methyl Activation (Radical Bromination)

Objective: Converting the inert methyl group into a reactive electrophile for further library expansion.

Materials:

  • BCMQ (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: AIBN or Benzoyl Peroxide (0.1 eq)

  • Solvent:

    
     or Trifluorotoluene (Green alternative).
    

Step-by-Step Procedure:

  • Setup: Dissolve BCMQ in solvent. Add NBS and Initiator.[5][6]

  • Reaction: Reflux (80°C) under inert atmosphere for 4–12 hours.

    • Visual Check: The heavy NBS solid (bottom) converts to light Succinimide solid (floating) as the reaction proceeds.

  • Validation: Check LCMS for the mass shift (+79 amu for Br, -1 amu for H).

    • Caution: Over-bromination (dibromo) can occur.[5] Stop when mono-bromo is maximized.

  • Workup: Filter off succinimide. Concentrate filtrate. Use immediately (unstable).

Data Analysis & SAR Logic

When analyzing the resulting library, categorize data to inform the next design cycle.

Compound ClassModification SiteTarget Interaction GoalAssay Readout (Example)
Class A C2-AnilineHinge Binding (H-bonds)IC50 < 100 nM
Class B C6-BiarylHydrophobic Pocket OccupancySelectivity vs. Off-targets
Class C C4-AlkyletherSolvent Exposure/SolubilityImproved ADME/LogD
Workflow Diagram: Library Generation

This flowchart guides the decision-making process for synthesizing a focused library.

Library_Workflow Start Start: BCMQ Scaffold Step1 Step 1: C2 Displacement (Define Hinge Binder) Start->Step1 Check1 Is Potency < 1 uM? Step1->Check1 Step2_Yes Step 2: C6 Suzuki Coupling (Optimize Potency) Check1->Step2_Yes Yes Step2_No Re-design C2 Substituent Check1->Step2_No No Step3 Step 3: C4 Modification (Optimize PK/Solubility) Step2_Yes->Step3 Step2_No->Step1 Final Lead Candidate Step3->Final

Caption: Iterative optimization workflow starting from the BCMQ core.

References

  • Synthesis and Kinase Inhibitory Activity of Quinazoline Derivatives. Source: MDPI (Molecules/Int. J. Mol. Sci.) Context: Discusses the multi-kinase inhibition (EGFR, VEGFR) of quinazoline-isatin hybrids and the synthetic utility of the halogenated core. URL:[Link]

  • Regioselective Nucleophilic Aromatic Substitution of Quinazolines. Source: National Institutes of Health (PMC) Context: Provides DFT and experimental evidence for the reactivity differences between C2 and C4 positions in chloro-quinazolines, validating the regioselectivity protocols. URL:[Link]

  • Benzylic Bromination Protocols (Wohl-Ziegler Reaction). Source: Scientific Update / Org.[5] Proc. Res. Dev. Context: Details the mechanism and troubleshooting for radical bromination of methyl-arenes using NBS, essential for the C4-methyl functionalization step. URL:[Link]

  • Quinazoline Scaffold in Anticancer Drug Discovery. Source: ResearchGate (Anti-Cancer Agents in Med. Chem.) Context: A comprehensive review of structure-activity relationships (SAR) for quinazoline-based EGFR inhibitors, providing the biological grounding for using this scaffold. URL:[Link]

Sources

Application Note: Divergent Synthesis of Kinase Inhibitor Libraries using 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While the 4-anilinoquinazoline class is well-explored, the 6-Bromo-2-chloro-4-methylquinazoline (CAS 175724-46-6) offers a distinct and versatile entry point for structural diversity.

Unlike the classic 4-chloro derivatives used to synthesize EGFR inhibitors, this scaffold features a methyl group at C4 and a reactive chlorine at C2 . This inversion of functionality allows researchers to explore novel chemical space, particularly for targets requiring 2-amino-4-alkyl substitution patterns. Furthermore, the 6-bromo substituent serves as a robust handle for late-stage diversification via Palladium-catalyzed cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the reactivity profile, handling protocols, and synthetic workflows for maximizing the utility of this building block in drug discovery.

Chemical Reactivity Profile

To successfully utilize 6-Bromo-2-chloro-4-methylquinazoline, one must understand the hierarchy of reactivity across its three functional sites.

The "Three-Point Diversity" Strategy

The molecule presents three orthogonal sites for functionalization, allowing for sequential modification without protecting groups.

  • Site A (C2-Chloro): The most electrophilic site. The pyrimidine ring's electron deficiency activates this position for Nucleophilic Aromatic Substitution (

    
    ). It reacts readily with primary/secondary amines, thiols, and alkoxides.
    
  • Site B (C6-Bromo): A stable halogen handle for transition-metal catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). It is generally inert to mild nucleophiles, allowing C2 diversification before C6 coupling.

  • Site C (C4-Methyl): An "active methyl" group. Due to the electron-withdrawing nature of the quinazoline ring, these protons are acidic (

    
    ). This site allows for condensation reactions (with aldehydes) or oxidative functionalization.
    
Reactivity Hierarchy Diagram

ReactivityMap Core 6-Bromo-2-chloro- 4-methylquinazoline C2 C2-Chloro Position (Primary Electrophile) Core->C2 C6 C6-Bromo Position (Metal Catalysis Handle) Core->C6 C4 C4-Methyl Position (Active Methyl / Acidic) Core->C4 Action1 S_NAr with Amines/Thiols (Mild Heat) C2->Action1 Step 1 Action2 Pd-Catalyzed Coupling (Suzuki/Buchwald) C6->Action2 Step 2 Action3 Condensation / Oxidation (Base/Oxidant) C4->Action3 Step 3 (Optional)

Caption: Orthogonal reactivity map showing the sequential logic for functionalizing the scaffold.

Experimental Workflows & Protocols

Workflow 1: C2-Functionalization via

Objective: Introduction of amine diversity elements at the 2-position. Mechanism: Addition-Elimination (


).
Scope:  Primary amines, secondary amines, anilines.
Protocol 1.1: Synthesis of 2-Amino-4-methyl-6-bromoquinazolines

This protocol is optimized for secondary cyclic amines (e.g., morpholine, piperazine) which are common solubilizing groups in kinase inhibitors.

Reagents:

  • 6-Bromo-2-chloro-4-methylquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or 1,4-Dioxane

Procedure:

  • Dissolution: In a reaction vial, dissolve 100 mg (0.39 mmol) of 6-Bromo-2-chloro-4-methylquinazoline in 2.0 mL of iPrOH.

  • Addition: Add DIPEA (135 µL, 0.78 mmol) followed by the amine (0.47 mmol).

  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Note: Reaction progress should be monitored by TLC (Hexane:EtOAc 1:1) or LCMS.[1] The starting chloride typically elutes faster than the amine product.

  • Workup:

    • Cool the mixture to room temperature.

    • Precipitation Method: If the product precipitates, filter the solid and wash with cold ether.

    • Extraction Method: If soluble, dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).

Data Summary Table: Typical Yields

NucleophileConditionsTimeYield (%)Notes
MorpholineiPrOH, 80°C2 h92%Precipitates on cooling
AnilineDioxane, 100°C6 h75%Requires higher temp
BenzylamineiPrOH, 60°C1 h88%Very rapid reaction
Workflow 2: C6-Extension via Suzuki-Miyaura Coupling

Objective: Extension of the aromatic core to target hydrophobic pockets in the kinase ATP-binding site. Pre-requisite: Can be performed directly on the scaffold or after C2-functionalization (preferred to avoid side reactions at C2-Cl if using reactive boronic acids).

Protocol 2.1: Palladium-Catalyzed Arylation

Reagents:

  • 2-Substituted-6-bromo-4-methylquinazoline (from Workflow 1) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial with the quinazoline substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd catalyst (0.01 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M

    
     (0.3 mL).
    
  • Reaction: Heat at 90°C (oil bath) for 12 hours OR 120°C (Microwave) for 30 minutes.

  • Workup: Filter through a celite pad, rinsing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Gradient: Hexane to 50% EtOAc/Hexane).

Workflow 3: C4-Side Chain Modification

Objective: Utilizing the "active methyl" to create styryl linkers, often used to probe cysteine residues in covalent inhibitors.

Protocol 3.1: Condensation with Aromatic Aldehydes

Reagents:

  • 6-Bromo-2-chloro-4-methylquinazoline (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Reagent: Acetic Anhydride (

    
    ) or Piperidine/Acetic Acid
    

Procedure:

  • Mix: Combine the quinazoline (0.5 mmol) and aldehyde (0.55 mmol) in Acetic Anhydride (2 mL).

  • Reflux: Heat the mixture to reflux (140°C) for 4–8 hours.

  • Isolation: Cool to room temperature. The product often crystallizes out.

  • Wash: Filter the solid and wash copiously with Ethanol to remove excess anhydride/acid.

    • Mechanism:[2][3][4][5][6][7] This forms a trans-styryl derivative.

Strategic Library Generation (Case Study)

The following diagram illustrates a divergent library synthesis targeting a hypothetical kinase with a Cysteine nucleophile (targeted by the acrylamide-like styryl group) and a hydrophobic pocket (targeted by the C6-aryl group).

LibraryWorkflow Start STARTING MATERIAL 6-Bromo-2-chloro- 4-methylquinazoline Step1 Step 1: C2-Diversification (S_NAr with 10 different amines) Start->Step1  Selectivity: C2 >> C6 Inter1 Library A (10 compounds) 2-Amino-6-bromo-4-methyl... Step1->Inter1 Step2 Step 2: C6-Coupling (Suzuki with 5 Boronic Acids) Inter1->Step2  Pd-Catalysis Inter2 Library B (50 compounds) 2-Amino-6-aryl-4-methyl... Step2->Inter2 Step3 Step 3: C4-Condensation (Aldehyde Reaction) Inter2->Step3  Active Methyl Final FINAL LIBRARY (Potential Covalent Inhibitors) Step3->Final

Caption: Divergent synthesis workflow generating a 50+ compound library from the core scaffold.

Safety & Handling

  • Hazards: 6-Bromo-2-chloro-4-methylquinazoline is an alkylating agent (C2-Cl) and should be treated as a potential sensitizer. Wear gloves and work in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (slow hydrolysis of C2-Cl to C2-OH).

  • Solubility: Soluble in DCM, DMSO, DMF. Limited solubility in water and hexane.

References

  • Quinazolines as Privileged Scaffolds

    • Title: Quinazoline derivatives: synthesis and bio-activity.[7][8][9]

    • Source:Journal of Chemical and Pharmaceutical Research, 2021.
    • Context: Discusses the broad biological applicability of the quinazoline core.
  • Synthesis of 4-Methylquinazolines

    • Title: Synthesis of 4-methylquinazolin-2(1H)
    • Source:Chemical Papers, 2018.[7]

    • Context: Establishes the route to the 4-methyl-2-oxo precursor which is then chlorin
  • Reactivity of 2-Chloroquinazolines: Title: Nucleophilic substitution of 2,4-dichloroquinazoline. Source:Tetrahedron Letters, 2015. Context: Confirms the reactivity order (C4 > C2), but in the absence of a C4-Cl (i.e., C4-Me), C2 becomes the primary electrophile.
  • Active Methyl Condensation

    • Title: Reactions of the methyl group in 2-methyl-4-substituted quinazolines.[6][10]

    • Source:Journal of Organic Chemistry, 1958 (Classic Ref).
    • Context: Foundational text on the acidity and condensation chemistry of quinazoline methyl groups.
  • Palladium Coupling on Quinazolines

    • Title: Suzuki-Miyaura coupling of haloquinazolines.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2012.
    • Context: Protocols for selective coupling at bromo-positions in the presence of other halides.

Sources

Synthetic Routes for Novel 6-Bromo-2-chloro-4-methylquinazoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of novel synthetic routes for 6-bromo-2-chloro-4-methylquinazoline and its derivatives. As a privileged scaffold in medicinal chemistry, the quinazoline core is a key component in numerous therapeutic agents, particularly in oncology.[1][2] This document offers detailed application notes and protocols, grounded in established chemical principles, to empower researchers in the synthesis and exploration of this important class of molecules.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is of significant interest in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of quinazoline have been successfully developed as potent inhibitors of tyrosine kinases, which are crucial signaling proteins often dysregulated in cancer. The strategic placement of various substituents on the quinazoline core allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor.

The target molecule, 6-bromo-2-chloro-4-methylquinazoline, serves as a versatile intermediate for the synthesis of a library of novel compounds. The bromo substituent at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the chloro group at the 2-position is a key leaving group for nucleophilic substitution, allowing for the introduction of various side chains. The methyl group at the 4-position contributes to the specific steric and electronic properties of the molecule.

Proposed Synthetic Pathway: A Multi-step Approach

A robust and adaptable synthetic strategy for 6-bromo-2-chloro-4-methylquinazoline is proposed, commencing with the readily available starting material, 2-amino-5-bromobenzonitrile. This multi-step synthesis involves a cyclocondensation reaction, an oxidation step, and a final chlorination.

Synthetic Pathway A 2-Amino-5-bromobenzonitrile B 6-Bromo-4-methyl-1,2-dihydroquinazolin-2-imine A->B Acetaldehyde, Acid Catalyst C 6-Bromo-4-methyl-1H-quinazolin-2-one B->C Oxidation D 6-Bromo-2-chloro-4-methylquinazoline C->D POCl3

Caption: Proposed synthetic route for 6-bromo-2-chloro-4-methylquinazoline.

Part 1: Synthesis of 6-Bromo-4-methyl-1H-quinazolin-2-one (Intermediate C)

This initial phase focuses on the construction of the core quinazolinone ring system.

Protocol 1: Cyclocondensation of 2-Amino-5-bromobenzonitrile with Acetaldehyde

This protocol describes the formation of the dihydroquinazoline intermediate through the reaction of 2-amino-5-bromobenzonitrile with acetaldehyde.

Rationale: The reaction proceeds via an initial acid-catalyzed condensation of the amino group of the benzonitrile with the carbonyl group of acetaldehyde to form a Schiff base. Subsequent intramolecular cyclization, involving the nitrile group, leads to the formation of the dihydroquinazoline ring.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Acetaldehyde

  • Anhydrous Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-bromobenzonitrile (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Slowly add acetaldehyde (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-4-methyl-1,2-dihydroquinazolin-2-imine (Intermediate B). This intermediate is often used in the next step without further purification.

Protocol 2: Oxidation of 6-Bromo-4-methyl-1,2-dihydroquinazolin-2-imine to 6-Bromo-4-methyl-1H-quinazolin-2-one

This protocol details the aromatization of the dihydroquinazoline intermediate to the stable quinazolinone.

Rationale: The dihydroquinazoline intermediate can be oxidized to the more stable aromatic quinazolinone system. Various oxidizing agents can be employed for this transformation. A mild and efficient method involves air oxidation in the presence of a suitable solvent.

Materials:

  • Crude 6-bromo-4-methyl-1,2-dihydroquinazolin-2-imine

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve the crude 6-bromo-4-methyl-1,2-dihydroquinazolin-2-imine in DMF in a round-bottom flask.

  • Heat the solution to 100-120 °C and stir vigorously in the presence of air (an air condenser can be used).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-bromo-4-methyl-1H-quinazolin-2-one (Intermediate C).

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Part 2: Synthesis of 6-Bromo-2-chloro-4-methylquinazoline (Final Product)

This final stage involves the conversion of the quinazolinone intermediate to the target 2-chloroquinazoline.

Protocol 3: Chlorination of 6-Bromo-4-methyl-1H-quinazolin-2-one

This protocol describes the conversion of the hydroxyl group (in the tautomeric form of the quinazolinone) to a chloro group using phosphorus oxychloride (POCl₃).

Rationale: Phosphorus oxychloride is a common and effective reagent for the deoxychlorination of hydroxyl-substituted heteroaromatic compounds. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[3] The addition of a tertiary amine can facilitate the reaction.

Materials:

  • 6-Bromo-4-methyl-1H-quinazolin-2-one (Intermediate C)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene (anhydrous)

  • Ice-water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 6-bromo-4-methyl-1H-quinazolin-2-one (1 equivalent) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (3-5 equivalents) to the suspension.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-bromo-2-chloro-4-methylquinazoline.

Data Presentation

CompoundStarting MaterialReagentsKey Reaction Type
6-Bromo-4-methyl-1H-quinazolin-2-one2-Amino-5-bromobenzonitrileAcetaldehyde, OxidantCyclocondensation, Oxidation
6-Bromo-2-chloro-4-methylquinazoline6-Bromo-4-methyl-1H-quinazolin-2-onePOCl₃Chlorination

Novel Derivatives and Future Directions

The synthesized 6-bromo-2-chloro-4-methylquinazoline is a versatile building block for the creation of a diverse library of novel derivatives.

Derivatization A 6-Bromo-2-chloro-4-methylquinazoline B Suzuki Coupling Products (Aryl/Heteroaryl at C6) A->B Pd Catalyst, Boronic Acid C Sonogashira Coupling Products (Alkynyl at C6) A->C Pd/Cu Catalysts, Terminal Alkyne D Buchwald-Hartwig Amination Products (Amino at C6) A->D Pd Catalyst, Amine E Nucleophilic Substitution Products (Various nucleophiles at C2) A->E Nu-H

Caption: Potential derivatization of 6-bromo-2-chloro-4-methylquinazoline.

The 6-bromo position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents. The 2-chloro position is susceptible to nucleophilic aromatic substitution, enabling the incorporation of diverse functionalities by reacting with various nucleophiles such as amines, alcohols, and thiols. This dual reactivity provides a powerful platform for generating novel quinazoline derivatives with potentially enhanced biological activities.

Conclusion

This technical guide outlines a practical and efficient synthetic strategy for the preparation of 6-bromo-2-chloro-4-methylquinazoline and highlights its potential for the generation of novel derivatives. The detailed protocols and mechanistic rationale provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space around the privileged quinazoline scaffold.

References

  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

  • [This link was not found.]
  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry. [Link]

  • The Medicinal Functionality of Quinazolines. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]
  • [This link was not found.]

Sources

Application Note: Large-Scale Synthesis of 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-2-chloro-4-methylquinazoline , a critical scaffold in the development of kinase inhibitors (e.g., EGFR, VEGFR targets). Unlike generic small-scale preparations, this guide focuses on process safety and reproducibility at the multi-gram to kilogram scale. The route utilizes a cyclocondensation of 2-amino-5-bromoacetophenone with urea followed by a controlled deoxychlorination. Special emphasis is placed on the safe handling and quenching of phosphorus oxychloride (


), a common bottleneck in scaling this chemistry.

Introduction & Strategic Analysis

The quinazoline pharmacophore is ubiquitous in oncology, particularly in tyrosine kinase inhibitors. The 2,4-disubstitution pattern allows for the sequential introduction of nucleophiles, exploiting the differential reactivity of the C2 and C4 positions.

Synthetic Strategy

To access the 6-bromo-2-chloro-4-methyl analog, we bypass the common quinazolin-4-one route (which yields 4-chloro derivatives) and instead utilize a 2-aminoacetophenone precursor. This ensures the methyl group is installed at C4 ab initio, leaving C2 as the oxygenated site for subsequent chlorination.

The Two-Step Process:

  • Cyclocondensation: 2-Amino-5-bromoacetophenone reacts with urea to form the lactam intermediate, 6-bromo-4-methylquinazolin-2(1H)-one.

  • Deoxychlorination: Conversion of the lactam to the imidoyl chloride using

    
    , yielding the target 6-Bromo-2-chloro-4-methylquinazoline.
    
Key Challenges at Scale
  • Thermal Management: Step 1 requires high temperatures (>150°C) to drive water removal and cyclization.

  • POCl3 Quenching: Step 2 generates a metastable phosphorodichloridic acid intermediate. Improper quenching causes delayed exotherms and runaway reactions.

  • Regiochemical Integrity: Ensuring the methyl group remains at C4 without migration or side-chain chlorination.

Process Overview & Logic

The following diagram illustrates the chemical pathway and the critical decision nodes for the process.

SynthesisPath SM 2-Amino-5-bromoacetophenone Step1 Step 1: Cyclocondensation (Melt or AcOH, >150°C) SM->Step1 Urea Urea (Excess) Urea->Step1 Inter Intermediate: 6-Bromo-4-methylquinazolin-2(1H)-one Step1->Inter - H2O, - NH3 Step2 Step 2: Chlorination (Reflux, 4-6h) Inter->Step2 POCl3 POCl3 + Base (Deoxychlorination) POCl3->Step2 Quench Reverse Quench (Into Ice/Base) Step2->Quench Controlled Hydrolysis Target Target: 6-Bromo-2-chloro-4-methylquinazoline Quench->Target Isolation

Figure 1: Synthetic pathway from acetophenone precursor to chloropyrimidine scaffold.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-methylquinazolin-2(1H)-one

This step constructs the pyrimidine ring. While solvent-free fusion is possible, using acetic acid as a solvent improves thermal transfer and homogeneity at scales >100g.

Reagents:

  • 2-Amino-5-bromoacetophenone (1.0 equiv)

  • Urea (5.0 equiv)

  • Glacial Acetic Acid (5-10 volumes) or Diglyme (for higher T)

Protocol:

  • Charging: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2-Amino-5-bromoacetophenone and Urea .

  • Solvent Addition: Add Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 118°C) or distill off acetic acid to reach a melt temperature of 140-150°C if using a fusion-solvent hybrid method.

    • Note: The reaction evolves ammonia (

      
      ). Ensure the scrubber system is active.
      
  • Monitoring: Hold at temperature for 12–16 hours. Monitor by HPLC (Target disappearance).

  • Workup: Cool the mixture to 90°C. Slowly add water (10 volumes) to precipitate the product.

  • Isolation: Cool to 20°C. Filter the solids. Wash the cake with water (3x) and cold methanol (1x) to remove excess urea.

  • Drying: Dry in a vacuum oven at 60°C to constant weight.

    • Expectation: Off-white to pale yellow solid. Yield: 75–85%.

Step 2: Synthesis of 6-Bromo-2-chloro-4-methylquinazoline

Safety Critical: This step involves


. The primary risk is not the reaction itself, but the quenching  step. Never add water to the reaction vessel.[1]

Reagents:

  • 6-Bromo-4-methylquinazolin-2(1H)-one (Intermediate from Step 1)

  • Phosphorus Oxychloride (

    
    ) (5.0 - 8.0 volumes)
    
  • N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) - Catalyst/HCl scavenger

Protocol:

  • Setup: Ensure reactor is dry and under nitrogen sweep. Connect output to a caustic scrubber (NaOH) to neutralize HCl gas.

  • Charging: Charge the solid Intermediate and DIPEA .

  • Reagent Addition: Add

    
      at room temperature. A slight exotherm may occur.[1][2]
    
  • Reaction: Heat the slurry to reflux (approx. 105°C). The mixture will solubilize as the chlorinated product forms.

  • Duration: Reflux for 3–5 hours. Monitor by HPLC (conversion of starting material).

  • Concentration (Optional but Recommended): Distill off excess

    
     under reduced pressure (keep pot temp <60°C) to reduce the quenching burden.
    
  • Quenching (The "Reverse Quench"):

    • Prepare a separate vessel with Ice/Water or Ice/K2CO3 solution.

    • Transfer the reaction mixture (diluted with DCM or Toluene if viscous) slowly into the vigorously stirred ice bath.

    • Critical Parameter: Maintain quench temperature <20°C.[1]

  • Extraction: Extract the aqueous quench mixture with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Heptane/EtOAc if necessary.
    

Safety & Process Control: The POCl3 Quench

The hydrolysis of


 is exothermic (

). At large scales, the accumulation of phosphorodichloridic acid intermediates can lead to a delayed, explosive exotherm if water is added to the acid.

Correct Workflow:

QuenchSafety cluster_wrong DANGEROUS (Do Not Do) cluster_right CORRECT (Reverse Quench) Rxn Reaction Mixture (Product + Excess POCl3) Transfer Slow Addition via Metering Pump Rxn->Transfer QuenchTank Quench Tank (Ice + Water + Base) Temp < 10°C Water Water Water->Rxn NEVER Transfer->QuenchTank

Figure 2: Safety protocol for quenching phosphorus oxychloride.

Analytical Specifications

ParameterSpecificationMethod
Appearance Light yellow to orange crystalline solidVisual
Purity > 98.0% (AUC)HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H NMR (CDCl3), MS (ESI+)
Residual POCl3 < 50 ppmGC-Headspace or Ion Chromatography
Water Content < 0.5% w/wKarl Fischer

1H NMR Diagnostic Signals (CDCl3):

  • C4-Methyl: Singlet,

    
     ppm.
    
  • Aromatic Protons: Three distinct signals in the aromatic region (approx

    
     ppm), showing the 1,2,4-substitution pattern of the benzene ring.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclization due to water retention.Increase temperature or use a Dean-Stark trap to remove water. Ensure Urea is in excess (5 eq).
Incomplete Chlorination (Step 2) Old

(hydrolyzed) or insufficient base.
Use fresh distilled

. Add 1.0 eq DIPEA or Diethylaniline to catalyze.
Product Degradation Hydrolysis of C2-Cl during workup.Perform quench rapidly at low temp (<10°C). Do not let the product sit in acidic aqueous layers; extract immediately.
Violent Exotherm Fast addition during quench.Stop addition. Cool quench tank. Resume only when T < 10°C.

References

  • Quinazoline Synthesis (Niementowski Modification)

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202. Link

  • POCl3 Safety & Quenching

    • Assad, N., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development 14.5 (2010): 1260-1267. Link

  • Large Scale Chlorination Protocols

    • Li, X., et al. "Prevention of Exothermic Runaway in the Quenching of POCl3."[3] Organic Process Research & Development 16.11 (2012): 1727-1731. Link

  • Target Molecule Properties

    • PubChem Compound Summary for CID 15269585, 6-Bromo-2-chloro-4-methylquinazoline. Link

Sources

6-Bromo-2-chloro-4-methylquinazoline: A Versatile Scaffold for the Synthesis of Bioactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Notably, several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and function by inhibiting key protein kinases involved in cancer progression.[2]

This application note provides a detailed technical guide on the use of 6-bromo-2-chloro-4-methylquinazoline as a strategic building block for the synthesis of bioactive molecules, with a particular focus on kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The presence of three distinct reactive sites—a nucleophilic substitution-prone 2-chloro group, a cross-coupling-ready 6-bromo substituent, and a methyl group at the 4-position—offers a rich platform for combinatorial library synthesis and the development of potent and selective therapeutic agents.

Physicochemical Properties and Reactivity

6-Bromo-2-chloro-4-methylquinazoline is a halogenated heterocyclic compound with the molecular formula C₉H₆BrClN₂. Its structure allows for selective modification at two key positions, making it a valuable intermediate in medicinal chemistry.[2] The electron-withdrawing nature of the quinazoline ring system, coupled with the presence of the chloro and bromo substituents, dictates its reactivity.

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. This is due to the electron-deficient nature of the pyrimidine ring. In contrast, the bromine atom at the C6 position on the benzene ring is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for a stepwise and controlled functionalization of the quinazoline scaffold.

Synthesis of 6-Bromo-2-chloro-4-methylquinazoline

The synthesis of 6-bromo-2-chloro-4-methylquinazoline can be achieved through a two-step sequence starting from the readily available 5-bromoanthranilic acid. The following protocol is based on well-established methods for the synthesis of analogous quinazolinone and chloroquinazoline derivatives.[3][4]

Part 1: Synthesis of 6-Bromo-4-methylquinazolin-2(1H)-one

This step involves the cyclization of 5-bromoanthranilic acid with acetic anhydride to form an intermediate benzoxazinone, which is then reacted with ammonia to yield the desired quinazolinone.

Materials:

  • 5-Bromoanthranilic acid

  • Acetic anhydride

  • Ammonium acetate

  • Glacial acetic acid

Protocol:

  • A mixture of 5-bromoanthranilic acid (1 equivalent) and acetic anhydride (3-5 equivalents) is heated at reflux for 2-3 hours.

  • The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting crude 2-acetylamino-5-bromobenzoic acid is dissolved in glacial acetic acid.

  • Ammonium acetate (2-3 equivalents) is added, and the mixture is heated at reflux for 4-6 hours.

  • Upon cooling, the product precipitates out of solution.

  • The solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The product is dried under vacuum to yield 6-bromo-4-methylquinazolin-2(1H)-one.

Part 2: Chlorination of 6-Bromo-4-methylquinazolin-2(1H)-one

The quinazolinone is then converted to the target 2-chloroquinazoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

  • 6-Bromo-4-methylquinazolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Protocol:

  • To a suspension of 6-bromo-4-methylquinazolin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (3-5 equivalents) and a catalytic amount of DMF.

  • The reaction mixture is heated to reflux (typically 100-110 °C) for 3-5 hours, during which the solid should dissolve.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and slowly quenched by the dropwise addition of ice-cold water.

  • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 6-bromo-2-chloro-4-methylquinazoline.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the chloro and bromo groups on the 4-methylquinazoline scaffold allows for a modular approach to the synthesis of diverse libraries of compounds. The following sections detail the protocols for the two primary modes of functionalization.

Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position

The C2-chloro group is highly susceptible to displacement by various nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing pharmacophoric elements that can interact with the hinge region of kinase active sites.

General Protocol for Amination:

  • To a solution of 6-bromo-2-chloro-4-methylquinazoline (1 equivalent) in a polar aprotic solvent such as isopropanol, n-butanol, or DMF, add the desired amine (1.1-1.5 equivalents).

  • A base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents) is often added to scavenge the HCl generated.

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 2-amino-6-bromo-4-methylquinazoline derivative.

Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow start Start reagents 6-Bromo-2-chloro-4-methylquinazoline + Amine Nucleophile + Base (e.g., DIPEA) start->reagents reaction Reaction (Solvent: e.g., Isopropanol Temperature: 80-120°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 2-Amino-6-bromo-4-methylquinazoline Derivative purification->product

Caption: General workflow for the SₙAr reaction at the C2 position.

Suzuki-Miyaura Cross-Coupling at the C6-Position

The C6-bromo position is an ideal handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity.

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 6-bromo-2-substituted-4-methylquinazoline (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-10 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water, is added.

  • The reaction mixture is heated to 80-110 °C and stirred for 6-24 hours, with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the desired 6-aryl-2-substituted-4-methylquinazoline.

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Workflow start Start reagents 6-Bromo-2-substituted-4-methylquinazoline + Boronic Acid/Ester + Pd Catalyst & Base start->reagents reaction Reaction (Inert Atmosphere Solvent: e.g., Dioxane/Water Temperature: 80-110°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product 6-Aryl-2-substituted-4-methylquinazoline Derivative purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling at the C6 position.

Application Examples: Synthesis of Kinase Inhibitors

Derivatives of 6-bromo-quinazoline are potent inhibitors of key kinases in cancer signaling pathways, such as EGFR and VEGFR-2.

EGFR and VEGFR-2 Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and migration.[5] Overexpression or mutation of EGFR is a common driver of various cancers.[6] Similarly, the vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Quinazoline-based compounds can act as ATP-competitive inhibitors, blocking the kinase activity of these receptors and thereby inhibiting downstream signaling.

EGFR Signaling Pathway:

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR2->PI3K_AKT_mTOR Quinazoline Quinazoline Inhibitor Quinazoline->VEGFR2 Inhibition Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) PLCg_PKC_MAPK->Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinazoline derivatives.

Biological Activity of 6-Bromoquinazoline Derivatives

The following table summarizes the biological activity of representative 6-bromoquinazoline derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold in generating potent anticancer agents.

Compound IDR¹ at C2R² at C6Target/Cell LineIC₅₀ (µM)Reference
1 -NH-(3-ethynylphenyl)Aryl groupEGFR0.01 - 0.1
2 ThioalkylHMCF-7 (Breast Cancer)15.85
3 ThioalkylHSW480 (Colon Cancer)17.85
4 Pyridin-3-yl-NH-(benzo[d]thiazol-2-yl) at C4EGFR0.096
5 Pyridin-3-yl-NH-(benzo[d]thiazol-2-yl) at C4MCF-7 (Breast Cancer)2.49

Conclusion

6-Bromo-2-chloro-4-methylquinazoline is a highly valuable and versatile building block for the synthesis of bioactive molecules, particularly kinase inhibitors. Its distinct reactive sites allow for a modular and efficient approach to the creation of diverse chemical libraries. The demonstrated biological activity of 6-bromoquinazoline derivatives against key cancer targets such as EGFR and VEGFR-2 underscores the potential of this scaffold in drug discovery and development. The protocols and workflows provided in this application note serve as a comprehensive guide for researchers to harness the synthetic potential of this important intermediate.

References

  • Teje, A. B. et al. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Chemistry Research 1, 21-24 (2010).
  • Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline.
  • Havelková, M., Dvořák, D. & Hocek, M.
  • Gholamzadeh, S. et al. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports12, 11553 (2022).
  • Mishra, R. et al. Genomic alterations of ERBB receptors in cancer: clinical implications. Oncotarget8, 114371–114392 (2017).
  • da Silva, A. C. A. et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules27, 1234 (2022).
  • Mijatović, S. et al. 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Synlett2005, 2005, 1735–1738 (2005).
  • PubChem. 6-bromo-4-chloro-2-methylquinazoline. [Link]

  • Bibb, C. et al. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk). Bioorganic & Medicinal Chemistry Letters22, 3766–3772 (2012).
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Al-Suaily, K. I. et al. Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22.
  • Al-Osta, M. A. et al. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules26, 4363 (2021).
  • Reactome. VEGFA-VEGFR2 signaling. [Link]

  • Behera, S. & Patra, A. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity2, 1-10 (2022).
  • Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • ResearchGate. EGFR downstream signaling pathway. [Link]

  • Al-Obaid, A. M. et al. Quinazoline Derivatives & Pharmacological Activities: A Review. Semantic Scholar (2011).
  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Bio-Rad Antibodies. EGFR Signaling Pathway. [Link]

  • Ji, K. et al. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology8, 599281 (2020).
  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. [Link]

  • ResearchGate. Examples of bioactive compounds containing a pyrroloquinazoline moiety. [Link]

  • NIH. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. [Link]

  • NIH. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

Sources

cytotoxicity assays using 6-Bromo-2-chloro-4-methylquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Profiling of 6-Bromo-2-chloro-4-methylquinazoline Derivatives

Abstract & Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of clinically approved EGFR inhibitors such as Gefitinib and Erlotinib. Specifically, 6-Bromo-2-chloro-4-methylquinazoline serves as a high-value intermediate for generating diverse libraries of antineoplastic agents. The C-6 bromine atom allows for Suzuki-Miyaura coupling or Buchwald-Hartwig aminations, while the C-2 chlorine and C-4 methyl groups provide distinct vectors for structure-activity relationship (SAR) optimization.

This Application Note provides a rigorous technical guide for evaluating the cytotoxic efficacy of derivatives synthesized from this scaffold. We focus on the MTT colorimetric assay for high-throughput screening and Flow Cytometry for mechanistic validation (apoptosis and cell cycle arrest), grounded in the hypothesis that these derivatives likely function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) or tubulin polymerization inhibitors.

Experimental Workflow

The following flowchart outlines the logical progression from compound handling to mechanistic validation.

Cytotoxicity_Workflow cluster_QC Quality Control Stock Compound Preparation (20 mM in DMSO) Treatment Drug Treatment (Serial Dilutions: 0.1 - 100 µM) Stock->Treatment Seeding Cell Seeding (MCF-7, A549, HeLa) 3-5k cells/well Seeding->Treatment MTT MTT Assay (72h Incubation) Treatment->MTT Readout Absorbance (570 nm) IC50 Calculation MTT->Readout Hit_Select Hit Selection (IC50 < 10 µM) Readout->Hit_Select Mechanism Mechanistic Validation (Annexin V / EGFR Kinase Assay) Hit_Select->Mechanism

Figure 1: Integrated workflow for screening quinazoline derivatives, prioritizing hit selection based on IC50 potency before mechanistic deep-dives.

Protocol 1: Compound Preparation & Handling

Rationale: Quinazoline derivatives are hydrophobic. Improper solubilization leads to micro-precipitation in cell culture media, causing false negatives (reduced bioavailability) or false positives (crystal toxicity).

Materials:

  • 6-Bromo-2-chloro-4-methylquinazoline derivatives (Solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich)

  • Vortex mixer and Sonicator

Procedure:

  • Weighing: Accurately weigh 1–2 mg of the derivative into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Calculate the volume of DMSO required to achieve a 20 mM stock concentration .

    • Calculation:

      
      
      
  • Homogenization: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Critical Checkpoint: Before adding to cells, dilute 1 µL of stock into 1 mL of culture medium (1:1000 dilution). Inspect under a microscope. If crystals form, the compound is precipitating; reduce the stock concentration to 10 mM.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells. It is the gold standard for initial library screening.

Target Cell Lines:

  • MCF-7 (Breast adenocarcinoma) – High relevance for EGFR/hormonal pathways.

  • A549 (Non-small cell lung cancer) – Standard for quinazoline-based EGFR inhibitors.

  • HCT-116 (Colorectal carcinoma) – p53 wild-type model.

  • MRC-5 (Normal lung fibroblasts) – Crucial for determining the Selectivity Index (SI).

Reagents:

  • MTT Reagent (5 mg/mL in PBS), sterile filtered.

  • Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step Methodology:

  • Seeding (Day 0):

    • Harvest cells in the exponential growth phase.

    • Seed cells in 96-well plates.

    • Density Optimization:

      • MCF-7/A549: 3,000–5,000 cells/well.

      • HeLa: 2,000–3,000 cells/well.

    • Volume: 100 µL per well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions of the quinazoline derivatives in culture medium.

    • Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Controls:

      • Negative Control: 0.5% DMSO (Vehicle).

      • Positive Control:[1][2][3] Gefitinib or Doxorubicin (10 µM).

      • Blank: Media only (no cells).

    • Aspirate old media and add 100 µL of treatment media. Run in triplicate .

  • Incubation (Day 1–4):

    • Incubate for 72 hours . (48h is acceptable, but 72h captures slow-acting mechanisms like cell cycle arrest).

  • Development (Day 4):

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C. Observe for purple precipitate.

    • Carefully aspirate the supernatant (do not disturb crystals).

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Shake plate on an orbital shaker for 10 minutes protected from light.

  • Data Acquisition:

    • Measure absorbance (OD) at 570 nm (reference wavelength 630 nm).

Data Analysis: Calculate % Cell Viability:



Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine the IC50 .

Interpretation Table:

IC50 Value (µM)ClassificationAction
< 1.0Highly PotentPrioritize for lead optimization & animal studies.
1.0 – 10.0ModerateGood starting point; optimize R-groups (C2/C4).
10.0 – 50.0WeakLikely off-target effects; check solubility.
> 50.0InactiveDiscard scaffold variation.

Mechanistic Validation: EGFR Signaling Pathway

Rationale: Quinazoline derivatives typically act by competing with ATP for the binding site on the intracellular tyrosine kinase domain of EGFR. This blocks autophosphorylation and downstream signaling (RAS/RAF/MEK/ERK and PI3K/Akt).

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI) To confirm that cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis (toxicity):

  • Treat MCF-7 cells with the derivative at IC50 concentration for 24h.

  • Harvest cells (trypsinize gently).

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

  • Analyze via Flow Cytometry.[4]

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Signaling Pathway Visualization:

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (RTK) Ligand->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Drug Quinazoline Derivative Drug->EGFR Inhibition (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Figure 2: Mechanism of Action. The quinazoline derivative targets the ATP-binding pocket of EGFR, blocking the RAS/MAPK (proliferation) and PI3K/Akt (survival) cascades.

References

  • Al-Salahi, R., et al. (2023). "6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies." Chemistry & Biodiversity.

  • Bhatia, R., et al. (2021). "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Pharmacology.

  • El-Azab, A. S., et al. (2022). "Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents." Journal of Chemistry.

  • Zhang, Y., et al. (2014). "Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents."[5] European Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). "MTT Assay Protocol for Cell Viability." PubChem Protocols.

Sources

Application Note: High-Purity Synthesis and Purification of 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the laboratory-scale synthesis and purification of 6-Bromo-2-chloro-4-methylquinazoline , a critical pharmacophore in the development of EGFR and VEGFR kinase inhibitors. Unlike standard quinazoline syntheses that often target the 4-chloro derivative, this protocol specifically targets the 2-chloro-4-methyl substitution pattern.

The method utilizes a robust two-step sequence:

  • Thermal Fusion Cyclocondensation: Solvent-free reaction of 2-amino-5-bromoacetophenone with urea to form the quinazolin-2-one core.

  • Deoxychlorination: Regioselective chlorination at the C2 position using phosphorus oxychloride (

    
    ) with base catalysis.
    

This guide prioritizes impurity control, specifically minimizing the formation of hydrolysis byproducts and regioisomers.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the "Urea Fusion" method. This approach is superior to the Niementowski synthesis for this specific target because it directly installs the 4-methyl group via the starting acetophenone, avoiding the need for late-stage methylation which is often low-yielding.

Reaction Pathway Diagram[1][2]

SynthesisRoute SM 2-Amino-5-bromoacetophenone Inter Intermediate: 6-Bromo-4-methylquinazolin-2(1H)-one SM->Inter Step 1: Melt Fusion 180°C, -NH3, -H2O Urea Urea Urea->Inter Prod Target: 6-Bromo-2-chloro-4-methylquinazoline Inter->Prod Step 2: POCl3 DIEA, Reflux, 4h

Figure 1: Synthetic pathway converting the acetophenone precursor to the chlorinated quinazoline target.

Materials & Equipment

Reagents Table
ReagentCAS Registry #PurityRole
2-Amino-5-bromoacetophenone2958-36-3>98%Starting Scaffold
Urea57-13-6>99%Cyclization Partner
Phosphorus Oxychloride (

)
10025-87-399%Chlorinating Agent
N,N-Diisopropylethylamine (DIEA)7087-68-5>99%Base Catalyst
Acetonitrile (MeCN)75-05-8HPLC GradeSolvent
Ethyl Acetate / Hexanes-ACS GradePurification
Critical Equipment
  • High-Temperature Oil Bath: Capable of maintaining 200°C stable temperature.

  • Overhead Stirrer: Essential for Step 1 (melt fusion) as the mixture becomes extremely viscous.

  • Schlenk Line: For moisture-free conditions during Step 2.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-4-methylquinazolin-2(1H)-one

Principle: The amino group of the acetophenone attacks the urea carbonyl, followed by intramolecular cyclization onto the ketone and dehydration. This solvent-free "melt" drives the equilibrium by expelling ammonia and water gases.

Procedure:

  • Charge: In a 250 mL round-bottom flask (RBF), mix 2-amino-5-bromoacetophenone (10.0 g, 46.7 mmol) and Urea (14.0 g, 233 mmol, 5 equiv).

    • Note: Excess urea is required to act as a solvent in the molten state and prevent polymerization.

  • Fusion: Immerse the flask in a pre-heated oil bath at 180°C .

  • Stirring: The solids will melt into a homogenous brown liquid. Stir vigorously.

  • Reaction: Maintain at 180–190°C for 3 hours. Evolution of ammonia gas (pungent odor) indicates reaction progress.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a baseline spot (polar urea product) will appear.
      
  • Workup:

    • Cool the mixture to ~100°C (do not let it solidify completely).

    • Add Water (100 mL) carefully. The melt will solidify into a suspension.

    • Break up the solid chunks with a spatula and sonicate if necessary.

    • Filter the precipitate and wash copiously with water (3 x 50 mL) to remove excess urea.

    • Wash with cold Ethanol (20 mL) to remove unreacted acetophenone.

  • Drying: Dry in a vacuum oven at 60°C overnight.

    • Yield: Expect 9.5 – 10.5 g (85–93%).

    • Appearance: Off-white to pale brown solid.

Step 2: Deoxychlorination to 6-Bromo-2-chloro-4-methylquinazoline

Principle: The tautomeric enol form of the quinazolin-2-one reacts with


. The addition of DIEA (Hünig's base) acts as an HCl scavenger and accelerates the formation of the dichlorophosphoryl intermediate.

Safety Warning:


 reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.

Procedure:

  • Setup: Place the dried intermediate from Step 1 (5.0 g, 20.9 mmol) into a dry 100 mL RBF equipped with a reflux condenser and drying tube (

    
     or 
    
    
    
    ).
  • Reagent Addition: Add

    
      (25 mL, excess) to suspend the solid.
    
  • Catalysis: Add DIEA (1.0 mL) dropwise.

    • Observation: A slight exotherm and color change (yellowing) may occur.

  • Reflux: Heat the mixture to reflux (105°C) for 4–6 hours.

    • Endpoint: The suspension should turn into a clear, dark solution.

  • Quench (Critical Step):

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a base trap).
      
    • Pour the thick residue slowly onto Crushed Ice/Water (200 g) with vigorous stirring.

    • Caution: Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond back to the OH.

    • Neutralize the slurry to pH 7–8 using saturated

      
       solution.
      
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over

    
    , filter, and concentrate.
    

Purification & Characterization

Flash Column Chromatography

While recrystallization is possible, chromatography is recommended to remove trace phosphorous impurities.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution 0%

    
     20% Ethyl Acetate in Hexanes.
    
  • Elution Order: The target 2-chloro compound is less polar than the starting 2-one. Expect elution at ~10-15% EtOAc.

Analytical Data Expectations
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.20 (d, J=2.0 Hz, 1H, H-5) – Doublet due to meta-coupling with H-7.
      
    • 
       7.85 (dd, J=9.0, 2.0 Hz, 1H, H-7).
      
    • 
       7.70 (d, J=9.0 Hz, 1H, H-8).
      
    • 
       2.95 (s, 3H, 
      
      
      
      at C4).
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~257/259 (Cl isotope pattern) and 301/303 (Br isotope pattern). Look for the distinct Br+Cl isotope cluster.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Cyclization (Step 1) Temperature too low or insufficient urea.Ensure oil bath is >180°C. The mix must be a melt, not a solid suspension.
Low Yield in Step 2 Hydrolysis during quench.Keep quench temperature <5°C. Do not stir in water for prolonged periods; extract immediately.
"Sticky" Solid in Step 1 Polymerization of urea.Wash the crude solid vigorously with hot water to remove urea polymers (biuret/triuret).
Reversion to Starting Material Moisture in

.[1]
Use fresh bottle of

. Ensure starting material is completely dry before Step 2.

References

  • Starting Material Synthesis: Baker, L. J., Copp, B. R., & Rickard, C. E. F. (2001).[2] 2'-Amino-5'-bromoacetophenone.[3] Acta Crystallographica Section E, 57(6), o540-o541. Link

  • Chlorination Mechanism: Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011).[4] POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.[4] Link

  • General Quinazoline Synthesis: Connolly, D. J., Cusack, D., O’Sullivan, T. P., & Guiry, P. J. (2005). Synthesis of quinazolinones and quinazolines. Tetrahedron, 61(43), 10153-10202. Link

  • Urea Fusion Protocol: Kabri, Y., Gellis, A., & Vanelle, P. (2009). Microwave-assisted synthesis of new 4-substituted quinazolines. Green Chemistry, 11, 201-208. (Adapting thermal fusion principles). Link

Sources

Application Note & Protocols: Leveraging 6-Bromo-2-chloro-4-methylquinazoline for Solid-Phase Synthesis of Diverse Chemical Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Power of Solid-Phase Synthesis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2] Notably, several FDA-approved tyrosine kinase inhibitors, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline framework, highlighting its significance in modern drug development.[2][3]

The challenge in drug discovery lies in the rapid generation and screening of diverse molecular libraries to identify lead compounds. Solid-phase synthesis (SPS) offers a robust solution, streamlining the production of compound libraries by anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through simple washing and filtration.[4]

This application note details the strategic use of 6-Bromo-2-chloro-4-methylquinazoline , a uniquely versatile building block, in solid-phase synthesis. We will explore its orthogonal reactivity and provide detailed, field-proven protocols for its immobilization and subsequent diversification to create libraries of novel quinazoline derivatives.

Strategic Advantage: Orthogonal Reactivity of 6-Bromo-2-chloro-4-methylquinazoline

The synthetic utility of 6-Bromo-2-chloro-4-methylquinazoline stems from the differential reactivity of its two halogenated positions:

  • C2-Chloride: The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during the substitution reaction. This site serves as the primary handle for initial diversification or for immobilization onto a solid support.

  • C6-Bromide: The bromine atom on the benzene ring is relatively unreactive towards SNAr but is an ideal handle for transition metal-catalyzed cross-coupling reactions. This site allows for a second, independent vector of diversification, primarily through well-established methods like the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation).

This built-in orthogonality allows for a sequential and controlled diversification strategy, making it a powerful tool for combinatorial chemistry.

Overall Solid-Phase Synthesis Workflow

The general strategy involves immobilizing the quinazoline scaffold onto a solid support via the reactive C2-chloro position, followed by diversification at the C6-bromo position, and concluding with cleavage from the support to yield the final products.

G Resin Select Resin (e.g., Rink Amide) Immobilize Immobilize Quinazoline (SNAr at C2-Cl) Resin->Immobilize Wash1 Wash & Purify Immobilize->Wash1 Diversify Diversify at C6-Br (Suzuki or Buchwald-Hartwig) Wash1->Diversify Wash2 Wash & Purify Diversify->Wash2 Cleave Cleave from Resin (e.g., TFA Cocktail) Wash2->Cleave Product Final Product Isolation & Purification Cleave->Product G Intermediate Resin-Bound Intermediate (6-Bromoquinazoline) Suzuki Suzuki Coupling + R-B(OH)2 + Pd(PPh3)4 Intermediate->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination + R1R2-NH + Pd2(dba)3 / XPhos Intermediate->Buchwald C-N Bond Formation Product_Suzuki Resin-Bound C6-Aryl Product Suzuki->Product_Suzuki Product_Buchwald Resin-Bound C6-Amino Product Buchwald->Product_Buchwald

Caption: Parallel diversification pathways from the common resin-bound intermediate.

Protocol 4: Cleavage from Resin and Product Isolation

This protocol uses a strong acid cocktail to cleave the final product from the Rink Amide linker.

Materials:

  • Final, dried resin from Protocol 2 or 3

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Cleavage: Place the dry resin in the synthesis vessel. Add the cleavage cocktail (~10 mL/g of starting resin).

    • Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Incubation: Agitate the resin slurry at room temperature for 2-3 hours.

    • Rationale: TIS and water act as scavengers to trap reactive cations (e.g., from protecting groups) that could otherwise lead to side reactions with the product.

  • Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin twice with a small amount of neat TFA and combine the filtrates.

  • Concentration: Remove the TFA from the filtrate under reduced pressure.

  • Precipitation: Add the concentrated residue dropwise to a flask of cold, stirring diethyl ether. The product should precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold ether, and dry. The crude product can be further purified by reverse-phase HPLC.

Reaction Monitoring and Analysis

Consistent monitoring is key to successful solid-phase synthesis.

TechniquePurposeProcedureReference
Kaiser Test Detects primary amines.A few beads are heated with ninhydrin reagents. Blue color = positive.[5][6]
Chloranil Test Detects secondary amines.Beads are treated with acetaldehyde and chloranil solutions. Blue/green color = positive.[5]
On-Bead FT-IR Tracks functional group changes.A small sample of dry resin is analyzed directly. Useful for monitoring the disappearance of azide/carbonyl stretches.[7]
Cleave & Analyze Confirms reaction completion and product identity.A small aliquot of resin (~5 mg) is cleaved and the supernatant is analyzed by LC-MS.[8][9]

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Incomplete Immobilization (Protocol 1) Insufficient reaction time/temperature; steric hindrance.Increase temperature to 80 °C or extend reaction time. Ensure adequate equivalents of quinazoline and base are used.
Incomplete Suzuki Coupling (Protocol 2) Catalyst deactivation; poor boronic acid quality.Ensure all reagents and solvents are thoroughly degassed. Use a fresh bottle of boronic acid. Consider a more robust catalyst system (e.g., Pd(dppf)Cl₂).
Incomplete Buchwald-Hartwig Amination (Protocol 3) Presence of water/oxygen; incorrect ligand/base combination.Use rigorously anhydrous solvents and maintain a strict inert atmosphere. Screen different ligand/base combinations (e.g., RuPhos with K₃PO₄ for less reactive amines). [10]
Low Cleavage Yield (Protocol 4) Incomplete reaction in a previous step; product degradation.Confirm reaction completion via LC-MS before cleavage. Ensure scavengers are used in the cleavage cocktail.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Synthesis of 6-bromo-4-iodoquinoline.
  • Quinazoline derivatives: synthesis and bioactivities.PubMed Central (PMC).
  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central (PMC). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Buchwald‐Hartwig amination on solid support. ResearchGate. [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. [Link]

  • Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. PubMed. [Link]

  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PubMed Central (PMC). [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Combichem.net. [Link]

  • Analytical techniques for small molecule solid phase synthesis. PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central (PMC). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-2-chloro-4-methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and troubleshooting of 6-Bromo-2-chloro-4-methylquinazoline . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, VEGFR targets). The presence of the 2-chloro and 4-methyl substituents, combined with the 6-bromo handle, allows for versatile orthogonal functionalization.

The synthesis generally proceeds via the "Acetophenone Route," avoiding the regioselectivity issues common with starting from anthranilic acids. This guide focuses on the two critical transformations: the Urea Cyclization and the Deoxychlorination (POCl₃ mediated).

Module 1: Synthetic Pathway & Logic

The "Acetophenone" Strategy

To ensure the methyl group is fixed at the C4 position and the chlorine at C2, we utilize 2-amino-5-bromoacetophenone as the scaffold definition precursor.

Reaction Scheme:

  • Precursor Synthesis: Bromination of 2-aminoacetophenone.[1][2]

  • Cyclization: Condensation with Urea to form the quinazolin-2-one core.

  • Functionalization: Chlorination of the lactam (tautomeric enol) to the chloro-pyrimidine moiety.

SynthesisPath Start 2-Aminoacetophenone Brom Step 1: Bromination (NBS or Py-HBr3) Start->Brom Inter1 2-Amino-5-bromoacetophenone Brom->Inter1 Cycl Step 2: Urea Fusion (180°C, -H2O) Inter1->Cycl Inter2 6-Bromo-4-methyl- quinazolin-2(1H)-one Cycl->Inter2 Chlor Step 3: Chlorination (POCl3, Base) Inter2->Chlor Product 6-Bromo-2-chloro- 4-methylquinazoline Chlor->Product

Figure 1: Validated synthetic route for regioselective preparation of the target quinazoline.

Module 2: Critical Protocols & Troubleshooting

Step 1: Cyclization (Formation of the Quinazolinone)

Issue: Low yield or "gummy" reaction mixture. Context: The condensation of 2-amino-5-bromoacetophenone with urea requires high temperatures to drive off water and form the thermodynamic product.

Standard Protocol:

  • Reagents: 2-Amino-5-bromoacetophenone (1.0 equiv), Urea (5.0 equiv).

  • Conditions: Solvent-free fusion at 180–200°C for 2–4 hours.

  • Workup: Cool to 100°C, add water, sonicate, filter the precipitate.

SymptomProbable CauseCorrective Action
Incomplete Conversion Temperature too low (<170°C).The melt must be fluid. Ensure internal temp reaches 180°C.
Sublimation of Urea Open system loss.Use a sealed tube or add urea in portions to maintain stoichiometry.
Black Tar Formation Oxidative degradation.Run under N₂ atmosphere. Add a trace of acetic acid to catalyze.

Expert Tip: If the fusion method fails (charring), switch to solution-phase cyclization : Reflux in glacial acetic acid (AcOH) for 16h. The yield may be lower, but the purity profile is often cleaner [1].

Step 2: Chlorination (The POCl₃ Reaction)

Issue: Incomplete reaction, dimerization, or hydrolysis during workup. Context: The 2-quinazolinone oxygen is less labile than the 4-position. Activation with POCl₃ often requires base catalysis to form the reactive phosphorodichloridate intermediate.

Standard Protocol:

  • Reagents: Quinazolinone intermediate (1.0 equiv), POCl₃ (10.0 equiv), N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Conditions: Reflux (105°C) for 4–6 hours. Monitor by TLC (ensure complete consumption of starting material).

  • Workup (CRITICAL): Remove excess POCl₃ in vacuo. Pour residue slowly onto crushed ice/NaHCO₃ with vigorous stirring.

Troubleshooting the Chlorination

Q1: The reaction stalls with 30% starting material remaining.

  • Diagnosis: The "pseudodimer" formation or insufficient activation energy.

  • Solution: Add PCl₅ (1.0 equiv) to the mixture. PCl₅ is a more aggressive chlorinating agent and helps break down stable phosphate intermediates [2].

Q2: Product decomposes during workup (Hydrolysis).

  • Diagnosis: The C2-chloro position is highly reactive toward nucleophiles (water) in acidic media.

  • Solution:

    • Quench Cold: Never quench hot. Cool to 0°C.

    • Buffer Immediately: Quench into a biphasic mixture of CH₂Cl₂ and sat. NaHCO₃. Do not allow the aqueous layer to become acidic (HCl is generated).

    • Fast Extraction: Extract immediately; do not stir with water for prolonged periods.

Q3: Low solubility of the intermediate.

  • Diagnosis: The 2-one intermediate is a high-melting solid (often >250°C) and insoluble in neat POCl₃ initially.

  • Solution: Use Acetonitrile as a co-solvent or initiate the reaction with a "hot start" (add base to refluxing POCl₃/substrate mixture) to solubilize [3].

Module 3: Analytical Verification

Data Table: Expected Analytical Signatures

FeatureMethodExpected SignalNotes
Proton NMR ¹H NMR (CDCl₃)δ 2.8-2.9 ppm (s, 3H) Characteristic C4-Methyl singlet (deshielded).
Aromatic Region ¹H NMR3 Aromatic Protons Pattern depends on 6-Br substitution (d, dd, d).
Carbon NMR ¹³C NMR~160-165 ppm (C2) Shift of C2 from ~150 (C=O) to ~160 (C-Cl).
Mass Spec LC-MS (ESI+)M+ / M+2 (3:1) Distinct Br/Cl isotope pattern. 6-Br + 2-Cl creates a complex cluster.

Visualizing the Isotope Pattern (6-Br, 2-Cl):

  • M (79Br, 35Cl): 100%

  • M+2 (81Br, 35Cl + 79Br, 37Cl): High intensity (~130%)

  • M+4 (81Br, 37Cl): Lower intensity (~30%)

  • Note: If you see only a 1:1 doublet, you have lost the Chlorine (hydrolysis).

Module 4: Safety & Handling

POCl₃ Hazard: Phosphorus oxychloride reacts violently with water, releasing HCl gas and phosphoric acid.

  • Protocol: Always quench excess POCl₃ by vacuum distillation before adding water. If distillation is not possible, dilute with dry toluene before adding slowly to ice.

  • PPE: Face shield, acid-resistant gloves, and working fume hood are mandatory.

Reactive Intermediate: The product (6-Bromo-2-chloro-4-methylquinazoline) is a potent electrophile. It can cause sensitization. Handle as a potential alkylating agent.

References

  • Baker, L. J., Copp, B. R., & Rickard, C. E. (2001).[1] 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E.

  • Arnott, E. A., Chan, L. C., et al. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661.[3]

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.

For further assistance, contact the Synthesis Core Facility or reply to this thread with your specific LC-MS data.

Sources

Technical Support Center: 6-Bromo-2-chloro-4-methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the synthesis and yield optimization of 6-Bromo-2-chloro-4-methylquinazoline .

Technical Note on Isomerism: This guide specifically targets the 2-chloro-4-methyl isomer (derived from 2-aminoacetophenone). This is distinct from the more common 4-chloro-2-methyl isomer (derived from anthranilic acid/acetic anhydride). The 2-chloro position is flanked by two nitrogen atoms, making it significantly more electrophilic and hydrolytically unstable than the 4-chloro analog.

Case ID: QNZ-BR-2CL-4ME-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The Reaction Landscape

The synthesis of 6-Bromo-2-chloro-4-methylquinazoline typically proceeds via the cyclization of 2-amino-5-bromoacetophenone with urea, followed by chlorination. The primary failure points are incomplete cyclization (Step 1) and hydrolytic decomposition during the workup of the chlorination step (Step 2).

Workflow Visualization

The following diagram outlines the critical pathway and decision nodes for this synthesis.

SynthesisWorkflow Start 2-Amino-5-bromo- acetophenone Step1 Step 1: Cyclization (Urea Fusion or Acid Cat.) Start->Step1 + Urea (150-180°C) Intermed Intermediate: 6-Bromo-4-methyl- quinazolin-2(1H)-one Step1->Intermed Yield >80% Step2 Step 2: Chlorination (POCl3 + Base) Intermed->Step2 + POCl3 + DMA/DEA (Cat.) Quench Critical Step: Reverse Quench Step2->Quench 0°C Control Product Target: 6-Bromo-2-chloro- 4-methylquinazoline Quench->Product Fast Filtration

Caption: Optimized synthetic workflow emphasizing the critical Reverse Quench step to prevent hydrolysis.

Module 1: Cyclization Optimization (The "4-Methyl" Core)

User Issue: "I am getting low yields in the urea fusion step, and the product is a sticky brown solid."

Root Cause Analysis

The reaction between 2-aminoacetophenone and urea is a condensation that releases water and ammonia.

  • Temperature: If the temperature is too low (<150°C), the intermediate ureido derivative forms but does not cyclize.

  • Stirring: The melt solidifies rapidly, stopping mass transfer.

Troubleshooting Protocol
VariableStandard Protocol (Issues)Optimized Protocol (High Yield)
Reagent Urea (Fusion)Urea + Catalytic p-TsOH (or Potassium Cyanate in AcOH)
Solvent None (Melt)Diglyme or Sulfolane (High boiling solvents)
Temp 160–180°C140–150°C (with acid catalysis)
Workup Water washEthanol trituration (Removes oligomers)

Expert Insight: While traditional fusion works, it is messy. Moving to a solution-phase reaction using Potassium Cyanate (KOCN) in acetic acid often provides a cleaner product (6-bromo-4-methylquinazolin-2(1H)-one) with yields >85%. This avoids the "brick-formation" of the urea melt.

Module 2: The Chlorination Phase (The "Widowmaker")

User Issue: "The reaction goes to completion on TLC, but after workup, I recover the starting material (quinazolinone) or a decomposed mixture."

The Core Problem: Hydrolytic Instability

The 2-chloro position in quinazolines is an imidoyl chloride . It is extremely susceptible to nucleophilic attack by water.

  • Mechanism of Failure: Adding water to the POCl3 reaction mixture generates HCl and heat. This acidic, hot aqueous environment instantly hydrolyzes the 2-Cl back to the C=O (starting material).

Protocol: The "Reverse Quench" Technique

Do NOT add water to the reaction. You must add the reaction to the quench.

  • Catalysis: Use N,N-Diethylaniline (DEA) or Dimethylaniline (DMA) (1-2 eq) with POCl3. This buffers the HCl generated and accelerates the reaction, allowing it to proceed at lower temperatures (reflux is often unnecessary; 60–80°C usually suffices).

  • Concentration: Distill off excess POCl3 under reduced pressure before quenching. The less POCl3 remaining, the less violent the quench.

  • The Quench (Step-by-Step):

    • Prepare a beaker of crushed ice mixed with NH₄OH (Ammonia) or NaHCO₃ .

    • Dissolve the crude residue in a minimal amount of dry DCM or Toluene.

    • Slowly pour the organic mixture into the stirring ice/base slurry.

    • Why? This ensures the pH remains basic/neutral throughout the quench, preventing acid-catalyzed hydrolysis.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Does TLC show conversion? Start->CheckTLC CheckSpot Is the spot UV active? CheckTLC->CheckSpot No CheckWorkup Did you add water to reaction? CheckTLC->CheckWorkup Yes (Reverted) Moisture Moisture in POCl3. Use fresh bottle. CheckSpot->Moisture Yes Temp Temp too low. Add DMA/DEA base. CheckSpot->Temp No (SM remains) Hydrolysis Hydrolysis occurred. Use Reverse Quench. CheckWorkup->Hydrolysis Yes Stability Product unstable on Silica. Crystallize from Hexane. CheckWorkup->Stability No

Caption: Diagnostic logic for identifying failure points in the chlorination step.

Module 3: Purification & Storage

User Issue: "My product turns yellow/orange on the column and yield drops."

The Silica Trap

2-Chloro-4-methylquinazoline is reactive enough to interact with the silanols on silica gel, leading to decomposition.

Recommendations:

  • Avoid Column Chromatography: If possible, purify by recrystallization.

    • Solvent System: Dissolve in minimal DCM, precipitate with Hexane or Heptane.

  • Fast Filtration: If you must column, use neutralized silica (flush column with 1% Et3N in Hexane first) and perform a "Flash Filtration" (retention time < 5 mins).

  • Storage: Store under Argon at -20°C. Moisture will degrade this compound within days at room temperature.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Generally, no. POCl3 is preferred for quinazolinones because the boiling point (106°C) allows for higher reaction temperatures than SOCl2 (76°C), and the phosphoryl bond formation drives the leaving group ability. If you must use SOCl2, you will need catalytic DMF (Vilsmeier conditions), but yields are typically lower for this specific scaffold.

Q: Can I telescope the reaction (One-Pot)? A: Yes, and this is highly recommended. If your next step is a nucleophilic aromatic substitution (SNAr) with an amine, do not isolate the 2-chloro intermediate.

  • Protocol: Evaporate excess POCl3. Dissolve residue in dry THF/Dioxane. Add your amine and base (DIEA). The substitution will proceed rapidly, often cleaner than isolating the unstable chloride.

Q: My POCl3 turned dark red/black. Is the reaction ruined? A: Not necessarily. Darkening often indicates the formation of amine-HCl salts or minor charring of impurities. If TLC shows the conversion of the polar starting material (baseline/low Rf) to a non-polar spot (high Rf), the reaction is working. Proceed to the Reverse Quench.

References

  • Arnott, E. A., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661. Link

    • Key Insight: Establishes the kinetics of chlorination and the necessity of base catalysis to suppress dimer form
  • Liu, J., et al. (2017).[1] "Optimization of Synthesis Process of 4-Methylquinazoline." International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.[1] Link

    • Key Insight: Optimizes the acetophenone route for methyl-substituted quinazolines.
  • Operations Support. (2020). "Prevention of Exothermic Runaway: Quenching POCl3." ResearchGate Safety Protocols. Link

    • Key Insight: Detailed safety protocols for the "Reverse Quench" method to prevent thermal runaway and hydrolysis.
  • BPR1K871 Scale-Up Team. (2020). "Development of a Robust Scale-Up Synthetic Route." ACS Omega. Link

    • Key Insight: Discusses the instability of chloro-quinazoline intermediates and advantages of telescoping steps.

Sources

purification challenges of 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 6-Bromo-2-chloro-4-methylquinazoline

Topic: Purification challenges of 6-Bromo-2-chloro-4-methylquinazoline CAS Registry Number: 175724-46-6 Content Type: Advanced Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals[1][2][3][4]

Introduction: The "Silent" Instability[1][2][5][6]

6-Bromo-2-chloro-4-methylquinazoline is a critical scaffold in kinase inhibitor discovery (e.g., PRMT5 inhibitors).[1][2][3][4][5] While the 4-methyl group provides steric bulk and metabolic stability, the 2-chloro substituent presents a unique challenge.[1][2][3][4][5] Unlike the more robust 4-chloroquinazolines, the 2-chloro position—flanked by two nitrogen atoms (N1 and N3)—is highly electrophilic.[1][2][3][4][5]

This electronic environment makes the C2-Cl bond exceptionally labile toward nucleophilic attack, particularly hydrolysis.[1][2][3][4][5] The most common failure mode is not "failed synthesis" but degradation during purification , where the compound reverts to its thermodynamic sink: the 6-bromo-4-methylquinazolin-2(1H)-one (lactam).[1][2][3][4]

This guide provides an evidence-based roadmap to stabilize, isolate, and purify this intermediate without compromising yield.

Part 1: The Source of Impurities (Reaction & Quench)[1][5][6]

Before purification begins, the fate of your batch is decided during the quench.[1][2][6][7][5] The reaction typically involves chlorinating 6-bromo-4-methylquinazolin-2(1H)-one with POCl


.[1][2][3][4][5]

The "Phosphorous Trap" Mechanism: Incomplete quenching of POClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 leaves reactive phosphorodichloridates in the organic phase.[1][2][3][4][5] Upon concentration, these species release HCl, creating an acidic micro-environment that autocatalytically hydrolyzes the 2-chloro group back to the starting material.[1][2][6]
Protocol 1: The "Cold-Buffer" Quench

Purpose: To neutralize POCl


 without triggering thermal hydrolysis.[1][2][3][4]
  • Concentration: Remove excess POClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     under high vacuum before aqueous contact.[1][2][3][4][5] Residual POClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    generates massive heat upon water addition.[1][2][3][4][5]
  • Temperature Control: Cool the reaction residue to < 5°C.

  • Biphasic Quench: Add a pre-cooled mixture of DCM and Sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
      simultaneously.[1][2][3][4][5]
    
    • Why? The organic solvent immediately sequesters the product away from the aqueous acid generated during quenching.[1][2][3][4][5]

  • pH Monitoring: Maintain pH 7–8. Do not use strong bases (NaOH); the hydroxide ion is a potent nucleophile that will attack the C2 position.[1][2][3][4][6][7][5]

Part 2: Purification Strategy

Primary Rule: Avoid Silica Gel Chromatography if possible. Silica gel is slightly acidic (pH 4–5).[1][2][3][4][6][7][5] This acidity protonates N3, activating the C2-Cl bond for hydrolysis by trace moisture in the eluent.[1][2][3][4][5]

Decision Matrix: Purification Method Selection

Purification_Decision_Tree cluster_legend Key Decision Factors Start Crude Mixture Analysis Purity_Check Purity > 85% (HPLC)? Start->Purity_Check Impurity_Type Identify Major Impurity Purity_Check->Impurity_Type No Crystallization Protocol A: Recrystallization (Heptane/EtOAc) Purity_Check->Crystallization Yes Impurity_Type->Crystallization Starting Material (Lactam) Flash_Column Protocol B: Neutralized Silica (1% Et3N) Impurity_Type->Flash_Column Tarry/Polar Byproducts Lactam is insoluble in EtOAc Lactam is insoluble in EtOAc Use Crystallization Use Crystallization Lactam is insoluble in EtOAc->Use Crystallization Silica causes degradation Silica causes degradation Use Et3N Buffer Use Et3N Buffer Silica causes degradation->Use Et3N Buffer

Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity and impurity profile.

Part 3: Detailed Protocols

Protocol A: Crystallization (Recommended)

Causality: The starting material (lactam) is highly polar and insoluble in non-polar solvents, while the 2-chloro product is lipophilic.[1][2][6][7][5]

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (EtOAc) (approx. 5 mL per gram).

  • Precipitation: Slowly add n-Heptane (ratio 1:3 EtOAc:Heptane) while stirring.

  • Cooling: Allow to cool to Room Temperature (RT), then 0°C.

  • Filtration: Filter the precipitate.[1][2][3][4][7][5]

    • Note: If the impurity is the lactam , it often precipitates first or remains undissolved in the hot EtOAc.[1][2][6][7][5] Filter hot to remove the lactam impurity, then crystallize the filtrate to get the product.

Protocol B: Neutralized Flash Chromatography

Causality: Standard silica degrades the compound.[1][2][3][4][6][5] Triethylamine (Etngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


N) neutralizes surface silanol groups.[1][2][3][4][6][5]
  • Slurry Preparation: Pre-mix silica gel with the mobile phase containing 1% Etngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    N .[1][2][3][4][5]
    
  • Column Packing: Pour the slurry. Flush with 2 column volumes of solvent to establish basicity.[1][2][3][4][5]

  • Elution: Run a gradient of Hexanes/EtOAc (0% → 30%).

    • Speed is Key: Do not let the compound sit on the column.[1][2][3][4][6][5] Complete the run in < 20 minutes.

  • Evaporation: Keep water bath < 35°C.

Part 4: Troubleshooting & FAQs

Q1: Why does my product turn into a white, insoluble solid after column chromatography?

Diagnosis: Hydrolysis on Silica. Mechanism: The "white solid" is likely the 6-bromo-4-methylquinazolin-2(1H)-one (starting material).[1][2][3][4][5] The acidic silica surface catalyzed the hydrolysis of the C2-Cl bond.[1][2][3][4][5] Solution:

  • Switch to Protocol A (Crystallization) .[1][2][3][4][6][7][5]

  • If chromatography is mandatory, use Protocol B (1% Etngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    N) and ensure the silica is "deactivated" before loading your sample.[1][2][6][5]
    
Q2: I see a persistent "hump" in the baseline of my NMR, and the product smells acrid.

Diagnosis: Phosphorous contamination. Mechanism: Phosphoryl species (POClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 adducts) were carried over.[1][2][3][4][6][5] They are slowly decomposing, releasing HCl.[1][2][3][4][6][7][5][8]
Solution: 
  • Redissolve the solid in DCM.[1][2][3][4][6][5]

  • Wash rapidly with cold 10% Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    CO
    
    
    
    solution (more effective than NaHCO
    
    
    for phosphate removal).[1][2][3][4][6][5]
  • Dry over MgSO

    
     immediately and evaporate.[1][2][3][4][6][5]
    
Q3: The product oils out during crystallization instead of forming a solid.

Diagnosis: Impurity interference (likely "grease" or oligomers).[1][2][3][4][6][7][5] Solution:

  • Trituration: Add a small amount of cold diethyl ether or pentane to the oil and scratch the flask walls with a glass rod.[1][2][3][4][5] This induces nucleation.[1][2][3][4][7][5]

  • Seeding: If you have a tiny amount of pure solid from a previous batch, add a "seed crystal" to the oiled-out mixture at 0°C.[1][2][3][4][5]

Q4: Can I store the 2-chloro intermediate for long periods?

Answer: Only under specific conditions. Stability Data:

  • Solid State: Stable for months at -20°C under Argon.[1][2][3][4][5]

  • Solution (DCM/CDCl

    
    ):  Degrades within 24-48 hours (turns yellow).
    
  • Recommendation: Store as the solid. If you must store a solution, add activated 4Å molecular sieves to scavenge moisture.[1][2][4][6][7][5]

Summary of Physical Properties

PropertyDataNote
Formula Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H

BrClN

Mol. Weight 257.51 g/mol
Solubility DCM, EtOAc, DMSOGood solubility in organics.[1][2][6][5]
Insolubility Water, Hexane, Diethyl EtherUse these for precipitation.[1][2][6][7][5]
TLC (Hex/EtOAc 3:1) R

~ 0.6
Starting material R

< 0.1

References

  • Synthesis & Reactivity of 2-Chloroquinazolines

    • Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.[1][2][3][4][5][8]

    • Source: StackExchange (Validated by literature consensus on quinazoline reactivity).[2][3][4][6][7][5]

    • URL:[Link]

  • POCl3 Chlorination & Impurity Profiles

    • Title: POCl3 chlorination of 4-quinazolones.[1][2][3][4][5]

    • Source: PubMed (Journal of Organic Chemistry).[1][2][3][4][6][7][5]

    • URL:[Link][1][4][6][7][5]

  • Application in PRMT5 Inhibitors (Contextual Usage)

    • Title: Novel PRMT5 inhibitor and use thereof (WO2024067433A1).[1][2][3][4][6][7][5]

    • Source: Google Patents.[1][2][3][4][7][5]

    • URL
  • Compound Data & Identifiers

    • Title: 6-Bromo-2-chloro-4-methylquinazoline Compound Summary.
    • Source: PubChem.[1][2][3][4][7][5]

    • URL:[Link][1][4][6][7][5]

Sources

6-Bromo-2-chloro-4-methylquinazoline handling and safety precautions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and drug development professionals working with 6-Bromo-2-chloro-4-methylquinazoline . It moves beyond basic safety data sheets (SDS) to provide actionable, experiment-centric advice.

CAS: 175724-46-6 | Formula: C9H6BrClN2 | MW: 257.51 g/mol [1][2]

Module 1: Material Integrity & Storage (The "Before You Start" Phase)[2]

Expert Insight: The primary failure mode for this reagent is hydrolysis at the C2-position . Unlike 2,4-dichloroquinazolines where the C4-chlorine is hyper-reactive, the C2-chlorine in this scaffold is less labile but still susceptible to moisture over time, converting the reactive 2-chloro species into the inert 2-hydroxy (quinazolinone) impurity.[2]

Troubleshooting Guide: Purity Assessment

Q: My sample has turned from off-white to bright yellow/orange. Is it still usable?

  • Diagnosis: This indicates surface oxidation or partial hydrolysis.[2] Quinazolines are prone to photo-degradation.

  • Action:

    • Dissolve a small amount in DMSO-d6.

    • Run a quick 1H NMR.[2] Look for a downfield shift of the aromatic protons or the appearance of a broad singlet (NH) >10 ppm, indicating the quinazolinone tautomer.[2]

    • Threshold: If impurity <5%, use with a slight excess of reagents. If >5%, recrystallize from dry ethyl acetate/hexanes.[2]

Q: The compound is not dissolving completely in my reaction solvent.

  • Solubility Data:

    • High Solubility: DMSO, DMF, DMAc (Ideal for SNAr reactions).[2]

    • Moderate Solubility: Dichloromethane (DCM), THF (Good for couplings).[2]

    • Insoluble: Water, Hexanes.[2]

  • Tip: If you see turbidity in DCM, it is likely the hydrolyzed quinazolinone impurity, which is significantly less soluble in organic solvents than the parent chloride.[2] Filter the solution to remove the impurity before proceeding.

Storage Protocol
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[2][3] The C-Cl bond is moisture-sensitive.

  • Container: Amber glass to prevent photo-degradation of the C6-bromide.

Module 2: Reactivity & Synthesis (The "During Experiment" Phase)[2]

Expert Insight: This scaffold offers two distinct "handles" for diversification.

  • C2-Chloro: Reacts via Nucleophilic Aromatic Substitution (SNAr).[2][4]

  • C6-Bromo: Reacts via Palladium-catalyzed Cross-Coupling (Suzuki/Buchwald).[2]

Crucial Distinction: Unlike 2,4-dichloroquinazoline, where C4 is the primary electrophile, the C4-methyl group blocks nucleophilic attack at C4 .[2] This directs all SNAr chemistry exclusively to C2, simplifying regioselectivity but requiring slightly higher temperatures (60–80°C) compared to C4-displacements.[2]

Workflow Visualization

The following diagram illustrates the logical flow for functionalizing this scaffold.

G Start 6-Bromo-2-chloro- 4-methylquinazoline Decision Target Modification? Start->Decision Path_SNAr S_NAr (C2 Substitution) Decision->Path_SNAr Nucleophile (Amine/OR) Path_Pd Pd-Coupling (C6 Substitution) Decision->Path_Pd Boronic Acid/Catalyst Prod_Amino 2-Amino-quinazoline Path_SNAr->Prod_Amino R-NH2, Base, Heat Prod_Ether 2-Alkoxy-quinazoline Path_SNAr->Prod_Ether NaOR, THF/DMF Impurity Hydrolysis Impurity (Quinazolinone) Path_SNAr->Impurity Wet Solvent! Prod_Biaryl 6-Aryl-quinazoline Path_Pd->Prod_Biaryl Suzuki Conditions

Caption: Divergent synthesis pathways. Note that moisture in the SNAr step leads to the irreversible quinazolinone impurity.[2]

Troubleshooting FAQs: Synthesis

Q: My SNAr reaction at C2 is stalling at 50% conversion.

  • Cause: The leaving group (Cl) at C2 is less electrophilic than at C4.[2]

  • Solution:

    • Increase Temperature: Raise to 80–100°C.

    • Change Solvent: Switch from THF (reflux 66°C) to 1,4-Dioxane or DMSO .

    • Catalysis: Add 10-20 mol% NaI (Finkelstein condition) to generate the more reactive 2-iodo intermediate in situ.

Q: I am losing the C6-Bromine during a reaction.

  • Cause: Halogen-Lithium exchange or Pd-catalyzed dehalogenation.

  • Prevention:

    • If using strong bases (e.g., for deprotonating the C4-methyl), avoid n-BuLi; use LiHMDS or LDA at -78°C to prevent attack at the bromine.[2]

    • In Pd-couplings, ensure your solvent is strictly degassed to prevent hydrodebromination.[2]

Q: Can I functionalize the C4-Methyl group?

  • Yes. The C4-methyl protons are acidic (benzylic-like).[2]

  • Protocol: Treat with SeO2 in dioxane to oxidize to the aldehyde, or use NBS/AIBN to brominate the methyl group for further substitution.[2] Warning: This competes with the C6-bromo; optimize equivalents carefully.[2]

Module 3: Safety & Waste Handling (The "Aftermath" Phase)[2]

Hazard Classification:

  • Skin/Eye: Category 1B/2 (Causes severe skin burns and eye damage).[2] Note: Many halo-quinazolines are vesicants.[2]

  • Respiratory: STOT SE 3 (May cause respiratory irritation).[2]

Emergency Protocols
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with 5% Sodium Bicarbonate , then soap/water.Neutralizes potential HCl generated by hydrolysis on moist skin.[2]
Spill (Solid) Do not dry sweep.[2] Cover with wet sand/vermiculite.Prevents dust generation (inhalation risk).[2][5][6][7][8]
Eye Contact Rinse 15 min. Do not use neutralizing agents. Standard corrosive protocol; neutralizers can cause thermal injury in eyes.[2]
Waste Disposal[2][5][9]
  • Segregation: Dispose of as Halogenated Organic Waste .[2]

  • Quenching: If you have unreacted starting material in a reaction pot, quench with aqueous ammonium hydroxide or methanol to convert the reactive C2-chloride to a stable amine or ether before disposal.[2] This reduces the risk to waste management personnel.

References

  • PubChem. 6-Bromo-2-chloro-4-methylquinazoline Compound Summary. National Library of Medicine.[2] Link[2]

  • ChemicalBook. 2-(Chloromethyl)-4-methylquinazoline Properties and Safety. (Analogous reactivity data for chloromethyl-quinazolines).[2] Link

  • National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution of Quinazolines.[2] (Mechanistic basis for C2 vs C4 selectivity). Link(Note: Generalized link for quinazoline SNAr mechanisms).

  • Fisher Scientific. Safety Data Sheet: Halo-quinazolines.Link(Search CAS 175724-46-6 for specific vendor SDS).[2]

Sources

Module 1: The Condensation Bottleneck (Niementowski & Analogs)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. This guide is structured as a dynamic troubleshooting interface designed to address the specific failure modes encountered in high-stakes medicinal chemistry campaigns. We move beyond textbook procedures to the "tribal knowledge" required to make these reactions work reliably.

User Query: "I am attempting a classic Niementowski condensation between anthranilic acid and formamide, but the reaction stalls at the intermediate amide, or yields are consistently <40%."

The Technical Diagnosis

The Niementowski reaction is thermodynamically driven but kinetically hampered by water generation. The failure mode is almost always insufficient dehydration . The ring-closure step (dehydration of the intermediate o-amidobenzamide) requires temperatures exceeding 180°C or prolonged heating, which degrades the starting materials before cyclization is complete.

Troubleshooting Protocol
  • Thermodynamic Forcing:

    • Standard: Use a Dean-Stark trap if using a solvent (e.g., high-boiling xylenes or diphenyl ether).

    • Modern: Microwave irradiation is superior. It superheats the polar intermediate, accelerating the rate-determining dehydration step from hours to minutes [1].

  • The "Formamide Quality" Check:

    • Formamide decomposes to CO and NH₃ at high temperatures. If your bottle is old, it likely contains water and hydrolysis products. Distill formamide over CaO before use.

  • Catalytic Additives:

    • Do not run this neutral. Add a Lewis Acid catalyst (e.g.,

      
      ) or a dehydrating agent (e.g., polyphosphoric acid - PPA) to lower the activation energy of the cyclization.
      
Visual Workflow: Niementowski Optimization

Niementowski_Optimization cluster_inputs Inputs cluster_forcing Forcing Conditions Anthranilic Anthranilic Acid Intermediate o-Amidobenzamide (STALL POINT) Anthranilic->Intermediate Amide Formamide (Freshly Distilled) Amide->Intermediate Microwave Microwave (200°C, 15 min) Intermediate->Microwave Activation WaterRemoval Water Removal (Dean-Stark / PPA) Intermediate->WaterRemoval Dehydration Product 4(3H)-Quinazolinone Microwave->Product WaterRemoval->Product

Figure 1: Overcoming the dehydration energy barrier in Niementowski synthesis.

Module 2: The 4-Chloroquinazoline Gateway (Activation & Substitution)

User Query: "I converted my quinazolinone to 4-chloroquinazoline using POCl₃, but after workup, the NMR shows the starting material (quinazolinone) returned. What happened?"

The Technical Diagnosis

You have encountered hydrolytic reversion . 4-Chloroquinazolines are highly moisture-sensitive electrophiles. If you perform a standard aqueous workup (bicarbonate wash) without strict temperature control and speed, the C4-chloride is hydrolyzed back to the thermodynamically stable ketone (quinazolinone) [2].

The "One-Pot" Solution (Recommended)

Avoid isolating the 4-chloro intermediate entirely. Use a "telescoped" process.

  • Activation: Reflux quinazolinone in

    
     (neat) or with 
    
    
    
    /DMF (Vilsmeier-Haack conditions).
  • Evaporation: Remove excess chlorinating agent under vacuum (Rotavap with a base trap). Critical: Chase with dry toluene 2x to remove trace acid.

  • Substitution: Redissolve the crude residue in dry MeCN or DCM and add the nucleophile (aniline/amine) immediately.

Reagent Selection Guide
ReagentReactivityHazard ProfileBest For...

+ Base
HighExplosion risk with water.Standard substrates.[1][2] The base (DIPEA) scavenges HCl.

+ DMF
Very HighGenerates

gas.
Sterically hindered substrates (Vilsmeier activation).
Oxalyl Chloride MildGas evolution (

).
Acid-sensitive substrates.[1]
Visual Workflow: The Telescoped Route

Chlorination_Telescope cluster_activation Step 1: Activation (Anhydrous) cluster_workup CRITICAL FAILURE POINT cluster_sub Step 2: Substitution (One-Pot) Start Quinazolinone (Stable) POCl3 POCl3 / Reflux Start->POCl3 Intermed 4-Chloroquinazoline (Unstable/Moisture Sensitive) POCl3->Intermed Aqueous Aqueous Workup Intermed->Aqueous Avoid Amine Add Amine/Aniline (in dry MeCN) Intermed->Amine Direct Addition Reversion Hydrolysis back to Start Aqueous->Reversion Final 4-Aminoquinazoline (Product) Amine->Final

Figure 2: Avoiding hydrolytic reversion by telescoping the activation and substitution steps.

Module 3: Oxidative & Metal-Catalyzed Routes

User Query: "I am trying to synthesize 2-arylquinazolines from 2-aminobenzylamines using a copper catalyst, but I am getting low yields and complex mixtures."

The Technical Diagnosis

Oxidative synthesis relies on a delicate balance between imine formation and oxidative aromatization .

  • Catalyst Poisoning: Amines are strong ligands. If your substrate concentration is too high, it may saturate the metal center, preventing oxidant coordination [3].

  • Over-Oxidation: Strong oxidants can degrade the benzylic position before cyclization occurs.

Troubleshooting Protocol
  • Switch Oxidants: Move away from harsh chemical oxidants. Use Air (

    
    ) balloon  or TBHP  (tert-Butyl hydroperoxide) which allows for a controlled radical mechanism.
    
  • Ligand Tuning: If using Copper (CuI or CuBr), use a bidentate ligand like 1,10-phenanthroline or TMEDA . This stabilizes the metal center against saturation by the substrate amines.

  • Solvent Choice: DMSO is often the solvent of choice here as it can act as a co-oxidant (Kornblum-type reactivity) and solubilizes the polar intermediates.

Visual Workflow: Oxidative Radical Cycle

Oxidative_Cycle Substrate 2-Amino- benzylamine Imine Imine Intermediate Substrate->Imine Aldehyde Condensation Aminal Cyclic Aminal Imine->Aminal Intramolecular Cyclization Product Quinazoline Aminal->Product Oxidative Aromatization (Cu/O2 -2H) Failure Side Rxn: Over-oxidation Aminal->Failure

Figure 3: The oxidative cascade. The final aromatization step is the most sensitive to oxidant choice.

Module 4: Isolation & Purification FAQs

Q: My product is oiling out during recrystallization. How do I fix this? A: Quinazolines are weak bases (


).
  • The HCl Trick: Dissolve the oil in minimal ethanol/methanol and add 1.2 eq of HCl (in ether or dioxane). The hydrochloride salt is almost always a crystalline solid with a high melting point.

  • Solvent Systems: Avoid pure ethyl acetate. Use DCM/Hexane or Acetone/Water for recrystallization of the free base.

Q: I cannot separate the C2 and C4 regioisomers. A: If you are synthesizing substituted quinazolines via cyclization, regioselectivity is dictated by steric bulk.

  • Chromatography: Quinazolines "tail" on silica due to interaction with silanols. Add 1% Triethylamine (Et3N) to your eluent (e.g., DCM:MeOH:Et3N 95:4:1) to sharpen the peaks.

References

  • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolinones." Tetrahedron Letters, 44(24), 4455-4458. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. Link

  • Han, B., et al. (2011).[3] "Copper-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzylamines and aldehydes." Chemical Communications, 47(26), 7380-7382. Link

  • Wang, D., & Gao, K. (2013).[3] "Metal-Free Oxidative Synthesis of Quinazolinones." Organic Letters, 15(24), 6166–6169. Link

Sources

optimization of Suzuki coupling with 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers optimizing the Suzuki-Miyaura cross-coupling of 6-Bromo-2-chloro-4-methylquinazoline . This scaffold presents a classic "chemoselectivity vs. stability" conflict common in heterocyclic chemistry.[1]

Topic: Optimization of Suzuki-Miyaura Coupling Role: Senior Application Scientist Status: Active Guide[1]

Executive Summary: The Substrate Challenge

The core challenge with 6-Bromo-2-chloro-4-methylquinazoline is distinguishing between the two halogenated sites while maintaining the integrity of the pyrimidine ring.

  • Site A (C6-Br): The standard site for Palladium oxidative addition. This is your primary target for the first coupling.

  • Site B (C2-Cl): Highly electron-deficient due to the adjacent nitrogens. While less reactive towards Pd(0) than the bromide, it is extremely labile towards nucleophilic attack (SNAr) and hydrolysis.[1]

The Golden Rule: You must optimize for chemoselectivity (reacting Br before Cl) while simultaneously suppressing hydrolysis of the C2-chloride.

Troubleshooting & FAQs

Category A: Regioselectivity (Which Halogen Reacts?)

Q: I am observing a mixture of mono-coupled, bis-coupled, and starting material. How do I target the C6-Br exclusively? A: This is a kinetic control problem. The C–Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C–Cl bond.[1] However, the electron-deficient nature of the quinazoline ring activates the C2-Cl bond, narrowing the reactivity gap.[1]

  • Solution 1 (Stoichiometry): Never use excess boronic acid.[1] Use a limiting stoichiometry of 0.95 to 1.0 equivalents of boronic acid relative to the quinazoline.

  • Solution 2 (Temperature): Keep the reaction temperature below 80°C. C6-Br coupling often proceeds at 60–70°C, whereas C2-Cl activation usually requires temperatures >90°C or specialized ligands.[1]

  • Solution 3 (Ligand Selection): Use standard aryl-phosphine ligands like PPh3 (in Pd(PPh3)4) or dppf (in Pd(dppf)Cl2).[1] Avoid electron-rich, bulky alkyl-phosphines (like P(t-Bu)3 or Buchwald ligands) in the first step, as these are designed to activate aryl chlorides and will promote bis-coupling.[1]

Category B: Stability (The "Disappearing" Chloride)

Q: My reaction shows full conversion of the starting material, but the product mass is M-18 (or M+16), and it’s a high-melting solid that doesn't move on TLC. What happened? A: You have likely hydrolyzed the C2-chloride to a quinazolinone (specifically 6-bromo-4-methylquinazolin-2(1H)-one or the coupled hydroxy-analog).[1]

  • The Cause: 2-Chloroquinazolines are essentially cyclic imidoyl chlorides. In the presence of aqueous bases (like Na2CO3 or K2CO3 in water/dioxane mixtures) and heat, hydroxide ions attack the C2 position via SNAr, displacing the chloride.[1]

  • The Fix: Switch to anhydrous conditions .

    • Base: Use anhydrous K3PO4 or Cs2CO3 .[1]

    • Solvent: Use anhydrous 1,4-dioxane or Toluene.[1]

    • Additives: If base solubility is low, add powdered 3Å molecular sieves to scavenge trace water, rather than adding water to dissolve the base.[1]

Category C: Catalyst Deactivation[1]

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why? A: The quinazoline nitrogens (N1 and N3) are Lewis bases that can coordinate to Palladium, displacing ligands and forming inactive "Pd-black" or stable coordination complexes.[1]

  • The Fix: Use a catalyst with a bidentate ligand that resists displacement, such as Pd(dppf)Cl2[1]·DCM or Pd(dppe)Cl2 .[1] These are generally more robust for nitrogen-containing heterocycles than Pd(PPh3)4.[1]

Recommended Optimization Protocol

Based on the reactivity profile of 2,4-substituted quinazolines [1, 2], the following protocol prioritizes C6-Br coupling while protecting the C2-Cl.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl2 (3-5 mol%)Bidentate ligand prevents coordination of quinazoline nitrogens to Pd.[1]
Solvent 1,4-Dioxane (Anhydrous)Good solubility for quinazolines; compatible with higher temps if needed.[1]
Base K3PO4 (2.0 eq, finely ground)Mild enough to prevent degradation; effective in anhydrous slurries.[1]
Stoichiometry Boronic Acid (1.0 eq)Prevents "over-coupling" at the C2-Cl position.
Temperature 60°C - 80°C Sufficient for Ar-Br activation; too low for Ar-Cl activation.[1]
Atmosphere Argon/NitrogenEssential.[1] Oxygen promotes homocoupling of boronic acids.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to navigate the Green Path while avoiding the Red (Hydrolysis) and Orange (Bis-coupling) paths.

Quinazoline_Pathways cluster_conditions Optimization Zone SM Starting Material (6-Br-2-Cl-4-Me-Quinazoline) Pd_Cycle Pd(0) Oxidative Addition (Kinetic Control) SM->Pd_Cycle Pd(dppf)Cl2, 60°C Hydrolysis Side Product A: Quinazolinone (Hydrolysis of C2-Cl) SM->Hydrolysis Path B: Aqueous Base (SNAr at C2) Target Target Product (C6-Coupled, C2-Cl Intact) Pd_Cycle->Target Path A: C-Br Reaction (Fastest) BisCouple Side Product B: Bis-Coupled (Reaction at C2 & C6) Target->BisCouple Path C: Excess Boronic Acid or High Temp (>90°C)

Caption: Reaction pathway analysis for 6-bromo-2-chloro-4-methylquinazoline. Path A represents the desired chemoselective route.[1] Path B and C represent common failure modes (Hydrolysis and Over-reaction).[1]

Experimental Workflow (Step-by-Step)

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with 6-Bromo-2-chloro-4-methylquinazoline (1.0 equiv), Aryl Boronic Acid (1.0 equiv), and K3PO4 (2.0 equiv, anhydrous/finely ground).

  • Catalyst Addition: Add Pd(dppf)Cl2[1][2]·DCM (0.05 equiv).[1]

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to quinazoline). Do not add water.[1]

  • Degassing: Sparge the mixture with Argon for 5-10 minutes (or freeze-pump-thaw if available).

  • Reaction: Seal the vial and heat to 70°C .

  • Monitoring: Check TLC/LCMS at 2 hours.

    • If SM remains: Increase temp to 80°C.

    • If C2-hydrolysis appears: Ensure solvent is dry; switch to CsF as base.[1]

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Palladium residues before aqueous wash.[1] This prevents the formation of emulsions common with basic quinazolines.[1]

References

  • Lyer, P., et al. (2010).[1][3] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett.

  • Nagy, M., et al. (2024).[1] Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect.

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Technical Support Center: 6-Bromo-2-chloro-4-methylquinazoline Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up & Process Safety for 6-Bromo-2-chloro-4-methylquinazoline Document ID: TSC-QZN-042 Audience: Process Chemists, Scale-up Engineers, R&D Scientists Status: Active / Critical Safety Protocols Included

Executive Summary & Molecule Profile

Target Molecule: 6-Bromo-2-chloro-4-methylquinazoline CAS: 38267-96-8 (Analogous/Generic) Application: Key scaffold for Tyrosine Kinase Inhibitors (TKIs), specifically EGFR and HER2 inhibitors (e.g., Lapatinib analogs).

The Scale-Up Challenge: While the gram-scale synthesis of quinazolines is routine, scaling to kilograms introduces severe safety and yield risks. The primary bottleneck is the chlorination of the 2-hydroxy intermediate (6-bromo-4-methylquinazolin-2(1H)-one) using Phosphorus Oxychloride (


). This step is prone to:
  • Thermal Runaway: During reagent addition and reaction initiation.

  • Violent Decomposition: During the aqueous quench (hydrolysis of excess

    
    ).
    
  • Regiochemical Instability: The C2-Chloro bond is labile and susceptible to acid-catalyzed hydrolysis during workup.

Critical Process Module: The Chlorination Step

The Chemistry

The transformation requires converting the cyclic urea (lactam) tautomer into the chloro-imidate. This is not a simple substitution; it proceeds via a Vilsmeier-Haack-type activation if DMF is used, or direct phosphorylation.

ReactionPathway cluster_safety CRITICAL CONTROL POINT SM Start: 2-Amino-5- bromoacetophenone Inter Intermediate: 6-Bromo-4-methyl- quinazolin-2(1H)-one SM->Inter + Urea Cyclization (180°C) Act Activated Species: Phosphorylated/Vilsmeier Intermediate Inter->Act + POCl3 + Cat. DMF/DIPEA Prod Product: 6-Bromo-2-chloro- 4-methylquinazoline Act->Prod Cl- Attack - PO2Cl2-

Figure 1: Synthetic pathway highlighting the activation step where thermal accumulation occurs.

Troubleshooting Guide: Reaction Stalling & Incompleteness
SymptomProbable CauseTechnical Solution
Reaction Stalls at 80% Conversion Mass Transfer Limitation. The starting quinazolinone is highly insoluble in non-polar solvents (Toluene) and even in neat

until phosphorylated.
Add Catalyst: Introduce N,N-Dimethylaniline (0.5 eq) or DMF (0.1 eq) . These form a soluble catalytic species that solubilizes the substrate.
"Stuck" Stirrer (Slurry Thickening) Product Precipitation. The HCl salt of the product or the phosphoric acid byproducts precipitate, seizing the impeller.Solvent Switch: Move from neat

to Acetonitrile (MeCN) or Anisole . MeCN solubilizes the cationic intermediates better than Toluene.
New Impurity (RRT 0.85) Dimer Formation. Reaction of the product with unreacted starting material due to low equivalents of

.
Stoichiometry Check: Ensure minimal 3.0 - 5.0 eq of

if running neat, or 1.5 - 2.0 eq if using a solvent with a base.

Safety Protocol: The "Inverse Quench"

WARNING: The most common cause of accidents in quinazoline scale-up is the addition of water to the reaction mixture. This leads to an immediate, violent exotherm and HCl gas evolution.

The Golden Rule: Always add the Reaction Mixture into the Quench Solution (Inverse Quench).

QuenchLogic Start Reaction Complete (IPC: <1% SM) Cool Cool Reaction Mass to 20-25°C Start->Cool Transfer SLOW Transfer: Rxn Mass -> Quench Tank Rate controlled by Temp Cool->Transfer Prep Prepare Quench Tank: Water/NaOH/NH4OH Temp: 0-5°C Prep->Transfer Receiver Monitor Monitor Internal Temp: MUST STAY < 15°C Transfer->Monitor Monitor->Transfer Stop if >15°C Hold Post-Quench Stir: 30-60 mins (Hydrolyze all POCl3) Monitor->Hold Complete

Figure 2: The Inverse Quench Protocol designed to prevent thermal runaway.

Quenching FAQs

Q: Why did my yield drop by 20% after the quench? A: You likely suffered Hydrolysis of the C2-Cl bond .

  • Mechanism:[1][2][3][4] The C2 position is activated by the N1/N3 nitrogens. In highly acidic aqueous environments (generated by

    
     hydrolysis producing 
    
    
    
    and
    
    
    ), the C2-Cl bond hydrolyzes back to the C2-OH (starting material).
  • Fix: Maintain the quench pH between 7 and 9 using dilute NaOH or

    
    . Do not allow the mixture to sit in acidic water. Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.
    

Q: I see a delayed exotherm 30 minutes after quenching. Why? A: Encapsulated


. 
  • Mechanism:[1][2][3][4] If the reaction mass is viscous or oily, droplets of

    
     can become coated in a polymer/product skin, preventing water contact. Over time, the skin breaks, releasing a sudden burst of heat.
    
  • Fix: Ensure vigorous agitation (high RPM) during the quench. Use a co-solvent (like Toluene) in the reaction mass to thin it before transfer.

Impurity Profile & Purification

Scale-up often precludes column chromatography. Understanding impurities is vital for crystallization strategies.

Impurity TypeStructure/DescriptionOriginRemoval Strategy
Hydrolysis Impurity 6-Bromo-4-methylquinazolin-2-olOver-acidic quench; high temp workup.Base Wash: Wash organic layer with 1N NaOH (removes the phenolic SM).
Dimer O-linked dimerLow

equivalents; "Starved" reaction.
Recrystallization: High solubility difference in Isopropanol/Heptane .
Regioisomer 5-Bromo or 7-Bromo variantsImpure starting material (aniline).Source Control: Must control purity of 2-amino-5-bromoacetophenone.

Validated Protocol (100g Scale)

Note: This protocol assumes a jacketed reactor with overhead stirring.

  • Setup: Charge 6-bromo-4-methylquinazolin-2(1H)-one (100 g, 1.0 eq) and Toluene (500 mL, 5 vol) to the reactor.

  • Activation: Add DIPEA (0.5 eq) or DMF (0.1 eq). Stir for 15 min.

  • Reagent Addition: Add

    
      (3.0 eq) dropwise over 45 mins. Expect exotherm.[5][6][7][8] Maintain T < 50°C.[5][6][7]
    
  • Reaction: Heat to 90-100°C for 4–6 hours.

    • IPC (HPLC): Target >99% conversion.

  • Cooling: Cool reaction mass to 20°C.

  • Quench (Critical):

    • Prepare a separate vessel with Water (10 vol) and 25% NaOH (adjusted to neutralize calculated acid). Cool to 0-5°C.[6]

    • Transfer reaction mass into the quench vessel over 2 hours. Max T = 15°C.

  • Workup: Separate phases immediately. Wash organic phase with Sat.

    
     then Brine.
    
  • Isolation: Dry over

    
    , concentrate, and recrystallize from Heptane/EtOAc.
    

References

  • Process Chemistry of Quinazolines: L. Z. Wang, et al. "Scale-up Synthesis of Quinazoline Derivatives using POCl3." Organic Process Research & Development (OPRD), 2013.

  • Safety of POCl3 Quenching: "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching." Org. Process Res. Dev. 2010, 14, 4, 912–920.

  • Quinazoline Synthesis Review: "Recent Advances in the Synthesis of Quinazolines." Molecules, 2012, 17(4).[1]

  • Lapatinib Intermediate Synthesis: "Synthesis of 6-substituted quinazoline derivatives." World Intellectual Property Organization (WIPO) Patent WO2008150463.

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a Process Safety Hazard Assessment (PHA) and Calorimetry (RC1) before scaling up exothermic reactions.

Sources

dealing with poor solubility of 6-Bromo-2-chloro-4-methylquinazoline in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Bioassays

Document ID: TSC-QZN-004 | Version: 2.1 | Last Updated: 2025-05-15

Introduction: The "Hidden" Reactivity Challenge

Welcome to the technical guide for 6-Bromo-2-chloro-4-methylquinazoline (CAS: 175724-46-6).[1] If you are accessing this page, you are likely facing inconsistent IC50 data, precipitation in cell media, or degradation in your stock solutions.

The Core Problem: Researchers often treat this molecule solely as a "solubility" problem due to its lipophilicity (LogP ~3.6). However, as a Senior Application Scientist, I must highlight that this is actually a stability-masked-as-solubility problem.

The chlorine atom at the C2 position is electrophilic. In the presence of water (nucleophile), it undergoes hydrolysis to form the 2-hydroxy derivative (6-bromo-4-methylquinazolin-2-ol), which is chemically distinct and inactive in many kinase targets. This guide addresses both the physical "crash out" and the chemical degradation.

Phase 1: Stock Solution Preparation (The "Dry" Rule)

Critical Directive: Never use standard "laboratory grade" DMSO. You must use Anhydrous DMSO (Water content < 0.005%).

Why? The Mechanism of Failure

Standard DMSO is hygroscopic. It absorbs moisture from the air, quickly reaching 0.1–1% water content.

  • Chemical Instability: The C2-Chloro group is a leaving group. Water attacks this position, displacing the chlorine.

  • Physical Precipitation: The hydrolysis product (2-hydroxy quinazoline) often has significantly lower solubility in DMSO than the parent compound, leading to "mystery precipitation" inside the stock vial.

Protocol: Anhydrous Stock Preparation
ParameterSpecificationReason
Solvent DMSO (Anhydrous, ≥99.9%)Prevents C2-Cl hydrolysis.
Container Amber Glass Vial (Silanized)Prevents adsorption to plastic; amber blocks UV degradation.
Concentration 10 mM (Recommended)100 mM is possible but increases risk of "crash out" upon freeze/thaw.
Storage -20°C or -80°CSlows kinetic degradation.
Headspace Argon or Nitrogen GasDisplaces humid air before capping.

Phase 2: Assay Dilution (Preventing the "Crash")

The Challenge: Quinazolines are planar, aromatic systems that love to stack (aggregate). When you pipet a 10 mM DMSO stock directly into aqueous buffer, the rapid polarity shift causes the molecules to aggregate before they can disperse. This is the "Solvent Shock" phenomenon.

Visual Workflow: The "Step-Down" Dilution Strategy

Use this workflow if you do not have access to Acoustic Dispensing (e.g., Labcyte Echo).

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermediate Intermediate Plate (100x Assay Conc) Solvent: 100% DMSO Stock->Intermediate Dilute in DMSO (Keep hydrophobic) AssayBuffer Assay Buffer (Pre-warmed 37°C) Stock->AssayBuffer DIRECT ADDITION FinalWell Final Assay Well (1% DMSO Final) Intermediate->FinalWell Transfer minimal vol (e.g., 1µL into 99µL) AssayBuffer->FinalWell Add Buffer with Rapid Mixing Precipitation RISK: Precipitation (Compound Crash) AssayBuffer->Precipitation Causes

Figure 1: The Step-Down Dilution Strategy. Direct addition of high-concentration stock to buffer (red dashed line) induces precipitation. The intermediate step (yellow) ensures the compound is prediluted while remaining in a solubilizing environment.

Protocol: The "3-Mix" Technique

When adding the compound to the aqueous buffer (the final step):

  • Submerge: Place the pipette tip below the surface of the buffer.

  • Dispense: Expel the DMSO solution slowly.

  • Mix: Immediately aspirate and dispense 3 times. Do not vortex the whole plate, as this creates aerosols and uneven mixing in corners.

Phase 3: Troubleshooting Decision Matrix

Use this logic flow to diagnose if your assay failure is due to Solubility (Physical) or Stability (Chemical).

Troubleshooting Start Issue: Low Activity or Variable Data CheckStock Check Stock Solution (Visual Inspection) Start->CheckStock IsPrecipitate Is there visible precipitate? CheckStock->IsPrecipitate YesPrecip Physical Solubility Issue IsPrecipitate->YesPrecip Yes NoPrecip Chemical Stability Issue? IsPrecipitate->NoPrecip No Action1 Action: Sonicate (warm bath) & Verify DMSO Quality YesPrecip->Action1 Action2 Action: Run LC-MS Check for M+16 peak (Hydrolysis: -Cl +OH) NoPrecip->Action2

Figure 2: Troubleshooting Logic. Distinguishing between physical crash-out and chemical hydrolysis is critical for 2-chloroquinazolines.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: No. While quinazolines dissolve in ethanol, the 2-chloro group is reactive. In ethanol, you risk "solvolysis," where the ethanol attacks the chlorine to form the 2-ethoxy derivative (an ether), effectively changing your drug molecule before you even test it. Stick to Anhydrous DMSO.

Q2: My medium turns cloudy immediately after adding the compound. Why? A: You likely exceeded the Kinetic Solubility Limit .

  • Diagnosis: The compound has "crashed out."

  • Fix: Check your final concentration. For this scaffold, concentrations >10 µM in aqueous buffer are risky. If you need >10 µM, you must add a solubilizer like Cyclodextrin (HP-β-CD) to the buffer before adding the compound.

Q3: How long is the stock stable at Room Temperature? A: In anhydrous DMSO, it is stable for 24-48 hours. In wet DMSO (left uncapped), degradation can be detectable by LC-MS within 4 hours. Always thaw, aliquot, and refreeze. Do not store at RT.

Q4: I see a peak at Mass [M-18] in my LC-MS. What is it? A: This is likely the hydrolysis product (2-hydroxy) that has tautomerized to the quinazolinone form. The mass shift from Chloro (35) to Hydroxyl (17) results in a specific mass difference. If you see this, your stock is compromised. Throw it away.

References

  • PubChem. 6-Bromo-2-chloro-4-methylquinazoline (Compound Summary).[1][2][3] National Library of Medicine. Available at: [Link]

  • Engeloch, C. et al. (2008). Stability of screening compounds in wet DMSO.[4] Journal of Biomolecular Screening.[4] (Demonstrates the hydrolytic instability of chloro-heterocycles in DMSO stocks). Available at: [Link]

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 6: Solubility. (Authoritative text on "Solvent Shock" and kinetic solubility in assays). Available at: [Link]

Sources

Validation & Comparative

Characterization of 6-Bromo-2-chloro-4-methylquinazoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-chloro-4-methylquinazoline is a critical electrophilic intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). Its dual-halogenated core allows for sequential functionalization: the C2-chlorine and C6-bromine sites possess distinct reactivities, while the C4-methyl group serves as a steric handle or metabolic anchor.

However, the synthesis of this scaffold often yields regioisomeric byproducts—specifically 6-bromo-4-chloro-2-methylquinazoline —which are difficult to distinguish by standard low-resolution Mass Spectrometry (LRMS) due to identical molecular weights.

This guide provides a definitive characterization workflow, comparing the utility of Mass Spectrometry (Isotopic Fingerprinting) versus 2D NMR (NOESY/HMBC) . It establishes why NMR is the superior method for structural validation, while MS serves as a high-throughput purity check.

Part 1: Structural Context & The Isomer Challenge

The primary challenge in characterizing this molecule is confirming the positions of the Chloro and Methyl substituents.

  • Target: 6-Bromo-2-chloro -4-methylquinazoline (Methyl at C4, Cl at C2).[1]

  • Common Isomer: 6-Bromo-4-chloro -2-methylquinazoline (Methyl at C2, Cl at C4).

Both isomers share the formula


 and a molecular weight of ~257.5  g/mol . Differentiating them requires exploiting the spatial proximity of the methyl group to the aromatic ring protons.
Analytical Workflow Diagram

The following workflow illustrates the decision matrix for validating this compound.

AnalyticalWorkflow Start Crude Product LCMS Step 1: LC-MS (ESI+) Isotope Check Start->LCMS Decision1 Pattern Matches 3:4:1? LCMS->Decision1 NMR_1D Step 2: 1H NMR (DMSO-d6) Decision1->NMR_1D Yes Reject Reject/Repurify Decision1->Reject No (Wrong Halogens) NMR_2D Step 3: NOESY/HMBC (Regio-Confirmation) NMR_1D->NMR_2D Ambiguous Regiochemistry Release Release Material NMR_2D->Release NOE Confirmed (Me-H5) NMR_2D->Reject No NOE (Wrong Isomer)

Caption: Figure 1. Hierarchical workflow for validating 6-Bromo-2-chloro-4-methylquinazoline. Step 3 is critical for distinguishing regioisomers.

Part 2: Methodology 1 — Mass Spectrometry (The Isotopic Fingerprint)

Mass spectrometry is the fastest method to confirm the presence of the halogenated core, but it cannot distinguish regioisomers. It is best used for monitoring reaction completion and checking for de-halogenated impurities.

The "3:4:1" Rule

The molecule contains exactly one Bromine (


) and one Chlorine (

). This creates a unique isotopic envelope that serves as a definitive fingerprint.
Ion SpeciesIsotope CompositionRelative Abundance CalculationNormalized Intensity (Approx)
M (

256)


3
M+2 (

258)



4
M+4 (

260)


1

Interpretation:

  • If your MS spectrum shows a 1:1 doublet (M, M+2), you have lost the Chlorine (hydrolysis to OH).

  • If your MS spectrum shows a 3:1 doublet , you have lost the Bromine (de-bromination).

  • Success Criteria: You must observe the 3:4:1 triplet pattern at

    
     256, 258, and 260.
    

Part 3: Methodology 2 — NMR Spectroscopy (The Structural Proof)

NMR is the only standalone technique capable of assigning the regiochemistry of the methyl and chlorine groups.

1H NMR Assignments (DMSO- , 400 MHz)
  • C4-Methyl: Singlet,

    
     ppm.
    
    • Note: This is significantly deshielded compared to a toluene methyl (~2.3 ppm) due to the electron-deficient quinazoline ring.

  • Aromatic Region:

    • H5: Doublet (

      
       Hz), 
      
      
      
      ppm.
      • Diagnostic: H5 is "peri" to the C4-position. If the Methyl is at C4, H5 will experience a specific spatial environment (NOE).

    • H7: Doublet of doublets (

      
       Hz), 
      
      
      
      ppm.
    • H8: Doublet (

      
       Hz), 
      
      
      
      ppm.
The Definitive Experiment: 2D NOESY

To prove the structure is 2-chloro-4-methyl and NOT 4-chloro-2-methyl :

  • Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Look for Cross-Peaks:

    • Target (4-Methyl): Strong NOE correlation between the Methyl singlet (~2.9 ppm) and the H5 aromatic proton (~8.3 ppm) .

    • Isomer (2-Methyl): The methyl group at C2 is distant from all ring protons. No strong NOE will be observed between the methyl and the aromatic region.

Structural Logic Diagram (HMBC/NOESY)

NMR_Logic cluster_legend Interpretation Me Methyl (C4) ~2.9 ppm H5 Proton H5 ~8.3 ppm Me->H5 NOESY (Spatial Proximity) C4 Carbon C4 (Quaternary) Me->C4 HMBC (2-bond) H5->C4 HMBC (3-bond) Info Correlation between Methyl and H5 CONFIRMS Methyl is at C4

Caption: Figure 2. Key NMR correlations. The green dashed line (NOESY) is the definitive proof of the 4-methyl regioisomer.

Part 4: Comparative Analysis & Recommendations

FeatureMass Spectrometry (LC-MS)1H NMR (1D)2D NMR (NOESY/HMBC)
Primary Utility High-throughput Purity & MW ConfirmationPurity, Solvent check, Proton CountAbsolute Regiochemistry
Differentiation Power Low (Cannot distinguish isomers)Medium (Chemical shift prediction)High (Spatial proof)
Sample Requirement < 1 mg5-10 mg10-20 mg
Time Cost 5 minutes15 minutes1-4 hours
Key Marker Isotope Pattern (3:4:1)Methyl Singlet ShiftMe-H5 Cross-peak
Recommendation for Researchers
  • Routine Synthesis: Use LC-MS to monitor the disappearance of starting material. Look for the 3:4:1 isotope pattern to ensure both halogens remain intact.

  • Batch Release/Publication: You MUST acquire a NOESY spectrum. The chemical shift of the methyl group alone is often insufficient to convince reviewers of regioselectivity in quinazoline synthesis.

Part 5: Experimental Protocols

LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 50mm x 2.1mm, 1.8µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Expected Result: Single UV peak. MS spectrum at peak apex showing

    
     256, 258, 260 (Intensities ~ 75%, 100%, 25%).
    
NMR Characterization
  • Solvent: DMSO-

    
     (preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Parameter Set:

    • 1H: 16 scans, 1s relaxation delay.

    • NOESY: Mixing time 500ms.

  • Data Processing: Phase correct carefully around the methyl region to ensure NOE cross-peaks are real and not t1 noise.

References

  • PubChem. (n.d.).[1][2] 6-Bromo-2-chloro-4-methylquinazoline (Compound). National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes - Br and Cl. Retrieved February 8, 2026, from [Link]

  • Columbia University NMR Facility. (n.d.). HSQC and HMBC Experiments. Retrieved February 8, 2026, from [Link]

Sources

A Comparative Analysis of 6-Bromo-2-chloro-4-methylquinazoline and Other EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of cancer therapeutics has been significantly shaped by the development of targeted therapies, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors, forming the core of several clinically successful drugs.[1][2] This guide provides an in-depth comparative analysis of a novel quinazoline derivative, 6-Bromo-2-chloro-4-methylquinazoline, with established EGFR inhibitors across different generations. We will delve into the mechanistic nuances, comparative efficacy based on experimental data, and the underlying scientific rationale for the experimental designs used to characterize these compounds.

The Central Role of EGFR in Oncology and the Quinazoline Advantage

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3] Its aberrant activation, often through mutations, is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC). This has made EGFR a prime target for therapeutic intervention. Quinazoline-based inhibitors have proven to be particularly effective due to their ability to mimic the adenine ring of ATP and bind to the kinase domain of EGFR, thereby inhibiting its activity.[1][2]

Understanding the EGFR Signaling Cascade

The binding of a ligand, such as an epidermal growth factor (EGF), to EGFR triggers a cascade of intracellular events that ultimately drive cell growth and proliferation. Understanding this pathway is crucial for appreciating the mechanism of action of EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: The EGFR signaling pathway, illustrating the points of intervention by EGFR inhibitors.

Profiling 6-Bromo-2-chloro-4-methylquinazoline: A Structure-Activity Relationship Perspective

Direct experimental data for 6-Bromo-2-chloro-4-methylquinazoline is not extensively available in the public domain. However, we can infer its potential activity based on the well-established structure-activity relationships (SAR) of quinazoline-based EGFR inhibitors.

  • The Quinazoline Core: This bicyclic heterocycle is the foundational scaffold, providing the necessary framework for ATP-competitive inhibition.

  • The 6-Bromo Substitution: Halogen substitutions at the 6-position of the quinazoline ring are a common strategy to enhance inhibitory activity. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the quinazoline ring system, potentially improving its binding affinity to the EGFR kinase domain. Studies on 6-bromo-substituted quinazolines have shown potent EGFR inhibitory activity.

  • The 2-Chloro Substitution: The presence of a chlorine atom at the 2-position is less common in clinically approved EGFR inhibitors but has been explored in novel derivatives.[4] It can influence the compound's reactivity and interaction with the active site.

  • The 4-Methyl Substitution: Small alkyl groups at the 4-position of the quinazoline ring have been shown to be tolerated and can contribute to the overall binding affinity.

Based on this SAR analysis, it is hypothesized that 6-Bromo-2-chloro-4-methylquinazoline possesses EGFR inhibitory activity. To quantify this, a series of in vitro assays are essential.

A Comparative Benchmarking Against Established EGFR Inhibitors

To contextualize the potential of 6-Bromo-2-chloro-4-methylquinazoline, it is crucial to compare it against the established generations of EGFR inhibitors.

GenerationInhibitorMechanism of ActionTarget EGFR MutationsIC50 (nM) - Representative Values
1st Gefitinib Reversible, ATP-competitiveActivating mutations (Exon 19 del, L858R)WT: ~37 nM, HCC827 (Exon 19 del): ~2.6 nM[5][6]
Erlotinib Reversible, ATP-competitiveActivating mutations (Exon 19 del, L858R)WT: ~2 nM, HCC827 (Exon 19 del): ~2.1 nM[6][7]
2nd Afatinib Irreversible, covalent (binds to Cys797)Activating mutations, some T790M, HER2WT: ~0.5 nM, HCC827 (Exon 19 del): ~0.7 nM[8]
3rd Osimertinib Irreversible, covalent (binds to Cys797)Activating mutations, T790MWT: ~490 nM, H1975 (L858R/T790M): ~15 nM[9]
4th (Under Development)Various (e.g., allosteric, covalent targeting C797S)C797S resistance mutationVaries depending on the compound and specific mutation[10]

Table 1: Comparison of Different Generations of EGFR Inhibitors. IC50 values are approximate and can vary depending on the assay conditions and cell line.

Experimental Protocols for Characterizing EGFR Inhibitors

The following protocols are fundamental for the preclinical evaluation of novel EGFR inhibitors like 6-Bromo-2-chloro-4-methylquinazoline.

EGFR Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow Start Start Step1 Incubate EGFR enzyme with 6-Bromo-2-chloro-4-methylquinazoline (or other inhibitors) Start->Step1 Step2 Initiate kinase reaction with ATP and substrate Step1->Step2 Step3 Terminate reaction and deplete remaining ATP (ADP-Glo™ Reagent) Step2->Step3 Step4 Convert ADP to ATP and generate luminescent signal (Kinase Detection Reagent) Step3->Step4 End Measure Luminescence (IC50 determination) Step4->End

Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a serial dilution of 6-Bromo-2-chloro-4-methylquinazoline and control inhibitors (e.g., Gefitinib, Osimertinib) in a suitable buffer. Prepare a reaction mixture containing EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solutions followed by the EGFR enzyme. After a pre-incubation period, initiate the kinase reaction by adding the ATP/substrate mixture. Incubate for 60 minutes at room temperature.[11]

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Detailed Protocol:

  • Cell Seeding: Seed NSCLC cell lines (e.g., A431 for high EGFR expression, H1975 for T790M mutation, HCC827 for exon 19 deletion) in a 96-well plate and allow them to adhere overnight.[1][6]

  • Compound Treatment: Treat the cells with a serial dilution of 6-Bromo-2-chloro-4-methylquinazoline and control inhibitors for 72 hours.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined.

Western Blotting for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.

Western_Blot_Workflow Start Start Step1 Treat cells with inhibitor and lyse to extract proteins Start->Step1 Step2 Separate proteins by size (SDS-PAGE) Step1->Step2 Step3 Transfer proteins to a membrane Step2->Step3 Step4 Block non-specific binding sites Step3->Step4 Step5 Incubate with primary antibodies (anti-p-EGFR, anti-total EGFR) Step4->Step5 Step6 Incubate with secondary antibodies (HRP-conjugated) Step5->Step6 End Detect signal (Chemiluminescence) and analyze band intensity Step6->End

Caption: A generalized workflow for Western Blotting to detect EGFR phosphorylation.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat NSCLC cells with 6-Bromo-2-chloro-4-methylquinazoline at various concentrations for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068) and a primary antibody for total EGFR as a loading control.[12]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total EGFR.

Navigating the Challenge of Drug Resistance

A significant challenge in EGFR-targeted therapy is the emergence of drug resistance. First- and second-generation inhibitors often fail due to the T790M "gatekeeper" mutation. Third-generation inhibitors like osimertinib were developed to overcome this, but resistance can still arise, most commonly through the C797S mutation.[13] The development of fourth-generation inhibitors is focused on targeting these C797S-mediated resistance mechanisms.[10] The evaluation of any new EGFR inhibitor, including 6-Bromo-2-chloro-4-methylquinazoline, must therefore include its activity against these clinically relevant resistance mutations.

Conclusion

While direct experimental evidence for 6-Bromo-2-chloro-4-methylquinazoline as an EGFR inhibitor is currently limited, a thorough analysis of its structure suggests it is a promising candidate for further investigation. Its quinazoline core, coupled with a 6-bromo substitution, aligns with the known SAR for potent EGFR inhibition. The comprehensive experimental protocols outlined in this guide provide a robust framework for its characterization and comparison with established EGFR inhibitors. By systematically evaluating its kinase and cellular activity, particularly against clinically relevant EGFR mutations, the therapeutic potential of 6-Bromo-2-chloro-4-methylquinazoline can be fully elucidated, potentially contributing to the next generation of targeted cancer therapies.

References

  • Cancer Research UK. (2023). EGFR and cancer. [Link]

  • Roskoski, R. Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34-74.
  • Mishra, R., et al. (2018). Quinazoline derivatives as anticancer agents: A review on recent patents. Recent Patents on Anti-Cancer Drug Discovery, 13(1), 21-43.
  • Hussain, I., et al. (2021). Quinazoline as a promising scaffold for the development of anticancer agents: A review. European Journal of Medicinal Chemistry, 218, 113398.
  • Lin, Y., et al. (2014). The third-generation EGFR-TKI osimertinib (AZD9291) overcomes T790M-mediated resistance in NSCLC. Oncotarget, 5(21), 10544–10556.
  • To, C., et al. (2020). Acquired Resistance to Third-Generation EGFR Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. Cancers, 12(12), 3634.
  • Barros, T. A., et al. (2014). Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 71, 1-14.
  • Wang, S., et al. (2017). The third-generation EGFR-TKI osimertinib in the treatment of advanced non-small cell lung cancer: A review of the clinical evidence. OncoTargets and Therapy, 10, 4333–4340.
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061.
  • Bio-Rad Laboratories. (n.d.). Western Blotting. [Link]

  • Zhang, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668523.
  • Costa, D. B., et al. (2008). Erlotinib demonstrates potent tumor growth inhibition in models of non-small cell lung cancer with EGFR exon 19 deletions or L858R mutations. Clinical Cancer Research, 14(18), 5858–5865.
  • Engelman, J. A., et al. (2007). Afatinib (BIBW 2992), an irreversible EGFR/HER2 inhibitor, overcomes T790M-mediated resistance to gefitinib and erlotinib in vitro and in vivo. Cancer Research, 67(24), 11924–11929.
  • Jänne, P. A., et al. (2015). AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. The New England Journal of Medicine, 372(18), 1689–1699.
  • Walter, A. O., et al. (2013). Discovery of WZ4002, a covalent-allosteric inhibitor of EGFR(T790M). Journal of Medicinal Chemistry, 56(17), 6829–6845.
  • Jia, Y., et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors.
  • Li, D., et al. (2008). BIBW2992, an irreversible EGFR/HER2 inhibitor in clinical development.
  • Hirano, T., et al. (2015). Antitumor activity of the irreversible EGFR/HER2 kinase inhibitor dacomitinib (PF-00299804) in human solid tumor xenograft models. Cancer Science, 106(1), 107–114.
  • Sequist, L. V., et al. (2015). Rociletinib in EGFR-mutated non–small-cell lung cancer. The New England Journal of Medicine, 372(18), 1700–1709.
  • Yang, J. C., et al. (2017). Olmutinib (BI 1482694/HM61713) in patients with T790M-positive non-small-cell lung cancer: a multicentre, open-label, phase 1/2 study (ELUXA 1). The Lancet Oncology, 18(12), 1663–1673.
  • Zhou, W., et al. (2017). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M.
  • Uchibori, K., et al. (2017). Brigatinib combined with anti-EGFR antibody overcomes osimertinib resistance in EGFR-mutant non-small-cell lung cancer.
  • Wang, S., et al. (2019). EAI045: A novel allosteric inhibitor of the L858R/T790M mutant EGFR. Cancer Discovery, 9(10), 1334–1347.
  • Patel, H., et al. (2020). Preclinical activity of the fourth-generation EGFR inhibitor BLU-945 in models of osimertinib-resistant non-small cell lung cancer. Cancer Research, 80(16 Supplement), 3583.
  • Piotrowska, Z., et al. (2021). Safety and activity of the fourth-generation EGFR inhibitor BDTX-189 in patients with solid tumors harboring allosteric HER2 or EGFR mutations. Journal of Clinical Oncology, 39(15_suppl), 3001.
  • Contessa, J. N., et al. (2020). A phase 1 study of the fourth-generation EGFR inhibitor JBJ-04-125-02 in patients with advanced EGFR-mutant NSCLC. Journal of Clinical Oncology, 38(15_suppl), TPS9631.
  • Bio-Rad Laboratories. (n.d.). Phospho-Specific Antibody Detection in Western Blotting. [Link]

Sources

Comparative Analysis of 6-Bromo-Quinazoline Analogs: A Strategic Guide for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline pharmacophore remains a cornerstone in kinase inhibitor design, particularly for EGFR (Epidermal Growth Factor Receptor) modulation.[1][2][3][4] While the 4-anilino position dictates primary ATP-pocket affinity, the 6-position serves as the critical vector for optimizing physicochemical properties (ADME) and accessing the solvent-accessible front of the kinase domain.

This guide analyzes 6-bromo-quinazoline not merely as a final product, but as a high-value "pivot scaffold." We compare its performance and utility against hydrogen-, chloro-, and acrylamide-substituted analogs, demonstrating why the 6-bromo derivative is the optimal entry point for generating late-stage diversity in lead optimization campaigns.

Part 1: The Synthetic Utility (The "Why")

Comparative Reactivity Profile

In drug discovery, the choice of halogen at the C6 position dictates the ease of downstream diversification. The 6-bromo analog occupies the "Goldilocks" zone of reactivity and stability compared to its chloro- and iodo- counterparts.

Feature6-Chloro Analog6-Bromo Analog 6-Iodo Analog
Cost/Availability Low / HighModerate / High High / Moderate
Pd-Coupling Reactivity Poor (Requires specialized ligands)Excellent (Standard Suzuki/Buchwald) Excellent (Often too reactive/unstable)
Atom Economy HighModerate Low
Scalability HighHigh Moderate (Light sensitivity issues)

Senior Scientist Insight: While 6-iodoquinazolines react faster in cross-couplings, they suffer from dehalogenation side-reactions during storage. The 6-bromo scaffold offers the requisite stability for multi-step synthesis (e.g., surviving harsh


 conditions at C4) while remaining active enough for mild Pd-catalyzed diversification at C6.

Part 2: Structure-Activity Relationship (SAR) Analysis

Potency & Binding Mode

The 6-bromo substituent is not passive.[5] In the ATP-binding pocket of EGFR, the C6 position points toward the solvent interface.

  • Small Lipophilic Groups (Br, Cl): Fill a small hydrophobic pocket, often improving potency by 2-5 fold over the unsubstituted (6-H) analog.

  • Solubilizing Groups (via 6-Br coupling): The 6-Br handle allows the introduction of morpholine or piperazine chains (as seen in Gefitinib). These do not significantly enhance intrinsic binding but drastically improve cellular potency by increasing intracellular concentration.

Representative Biological Data

The following table synthesizes data from standard EGFR-wt kinase assays, comparing the 6-bromo intermediate against derived analogs.

Compound ClassC4-SubstituentC6-SubstituentEGFR IC50 (nM)*Mechanism
Baseline 3-Cl-4-F-anilineH35 - 50Reversible (Type I)
The Pivot (Scaffold) 3-Cl-4-F-anilineBr 10 - 25 Reversible (Type I)
Solubilized 3-Cl-4-F-anilineMorpholino-propoxy2 - 5Reversible (Type I)
Covalent (Acrylamide) 3-Cl-4-F-aniline4-(dimethylamino)but-2-enamide< 1Irreversible (Covalent Cys797)

*Data represents consensus values from structure-matched literature comparisons (e.g., Bridges et al., J. Med. Chem).[2][4][6][7][8][9][10][11][12]

Key Finding: The 6-bromo analog itself is a potent inhibitor, often outperforming the 6-H analog due to halogen bonding or hydrophobic filling. However, its primary value is as a precursor to the "Solubilized" and "Covalent" classes.

Part 3: Experimental Protocols

Protocol A: Synthesis of the 6-Bromo-4-anilinoquinazoline Scaffold

This protocol prioritizes regio-control, ensuring the aniline adds at C4 without displacing the C6-bromide.[13]

Reagents:

  • 6-Bromo-4-chloroquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (IPA)

  • Triethylamine (Et3N) (optional, for free base isolation)

Workflow:

  • Dissolution: Dissolve 6-bromo-4-chloroquinazoline in IPA (10 mL/g).

  • Addition: Add 3-chloro-4-fluoroaniline dropwise at room temperature.

  • Reaction: Heat to reflux (82°C) for 3–4 hours. Self-Validation: The product usually precipitates as the HCl salt, turning the solution into a thick slurry.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Wash: Wash the cake with cold IPA followed by diethyl ether to remove unreacted aniline.

  • Yield: Typical yields are 85–95%.

Protocol B: C6-Diversification via Suzuki-Miyaura Coupling

Transforming the 6-Br handle into a bi-aryl system.

Reagents:

  • 6-Bromo-4-anilinoquinazoline (1.0 eq)

  • Aryl-boronic acid (1.5 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • Cs2CO3 (2.0 eq)

  • Dioxane/Water (4:1 ratio)

Workflow:

  • Degassing: Combine solvent and base; sparge with Nitrogen for 15 mins (Critical for Pd longevity).

  • Assembly: Add the 6-bromo scaffold, boronic acid, and catalyst under N2 atmosphere.

  • Reaction: Heat to 90°C for 6–12 hours. Monitor by LCMS for disappearance of the Br-isotope pattern (1:1 ratio of M/M+2).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica flash chromatography (MeOH/DCM gradient).

Part 4: Visualization & Pathways

Diagram 1: The Strategic Synthetic Workflow

This flowchart illustrates how the 6-bromo scaffold serves as the divergent point for library generation.

SyntheticWorkflow Start Quinazolin-4(3H)-one Bromination 6-Bromination (Br2/AcOH) Start->Bromination Chlorination 4-Chlorination (POCl3) Bromination->Chlorination Scaffold 6-Bromo-4-chloroquinazoline (KEY INTERMEDIATE) Chlorination->Scaffold SnAr SnAr Reaction (Aniline, IPA, Reflux) Scaffold->SnAr Core 6-Bromo-4-anilinoquinazoline (THE PIVOT) SnAr->Core Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Aryl Extension Sonogashira Sonogashira (Alkyne, Cu/Pd) Core->Sonogashira Rigid Linkers Buchwald Buchwald-Hartwig (Amine, Pd) Core->Buchwald Solubility Tags Library Diversified Library (Solubility/Potency Optimized) Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Divergent synthesis strategy utilizing the 6-bromoquinazoline pivot for library generation.

Diagram 2: EGFR Signaling & Inhibition Mechanism

Visualizing where these analogs intervene in the cellular pathway.

EGFRPathway EGF EGF Ligand EGFR_Inactive EGFR (Monomer) EGF->EGFR_Inactive Binding EGFR_Active EGFR (Dimer/Phosphorylated) EGFR_Inactive->EGFR_Active Dimerization RAS RAS-GTP EGFR_Active->RAS Activation Inhibitor 6-Br-Quinazoline Analog Inhibitor->EGFR_Active  ATP Competition (Blocks Phosphorylation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Mechanism of Action: 6-Br analogs block ATP binding, halting downstream RAS/RAF/MEK signaling.

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[1][3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)." Journal of Medicinal Chemistry.

  • Rakesh, K. P., et al. (2017). "Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives." Chemical Biology & Drug Design.

  • PubChem Compound Summary. (2024). "6-Bromo-4-chloroquinazoline."[5][12][14] National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The precise substitution on this heterocyclic system is paramount to its biological activity and pharmacological profile. Consequently, the synthesis of derivatives such as 6-Bromo-2-chloro-4-methylquinazoline demands rigorous purity validation to ensure the integrity of downstream applications, from initial screening to preclinical development.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 6-Bromo-2-chloro-4-methylquinazoline. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, potential pitfalls in the synthesis, and the logic of employing a multi-technique approach for comprehensive purity assessment.

The Synthetic Pathway: A Source of Potential Impurities

A thorough understanding of the synthetic route is the first step in predicting and identifying potential impurities. A common and efficient method for the synthesis of 6-Bromo-2-chloro-4-methylquinazoline proceeds via a multi-step pathway, beginning with the cyclization of a substituted anthranilic acid derivative to form a quinazolinone, followed by chlorination.

A plausible synthetic route starts from 2-(acetylamino)-5-bromobenzoic acid. This starting material can be cyclized in the presence of acetic anhydride to form 6-bromo-2-methyl-3,1-benzoxazin-4-one. Subsequent reaction with an amine, followed by cyclization, would lead to the corresponding 6-bromo-4-methylquinazolin-2-ol. The final step involves the chlorination of the hydroxyl group at the 2-position, typically employing a strong chlorinating agent like phosphorus oxychloride (POCl₃)[1][2].

The critical chlorination step, where the 2-hydroxy group of the quinazolinone precursor is replaced by a chlorine atom, is a key focus for impurity generation. The reaction with phosphorus oxychloride is known to proceed in distinct stages, often involving phosphorylated intermediates[3]. Incomplete reaction or side reactions can lead to a range of impurities.

Potential Impurities to Consider:

  • Starting Materials: Unreacted 6-bromo-4-methylquinazolin-2-ol is a primary potential impurity.

  • Over-chlorination Products: While less common at the 2-position, harsh conditions could potentially lead to further chlorination on the aromatic ring, although this is less likely than with quinazolinone itself[4].

  • Hydrolysis Product: The 2-chloro group is susceptible to hydrolysis back to the 2-hydroxy group if exposed to moisture during workup or storage.

  • Phosphorylated Intermediates: Residual phosphorylated quinazoline species from the chlorination reaction can persist if the reaction does not go to completion[3].

  • Isomers: Depending on the initial cyclization strategy, there is a possibility of forming positional isomers, although the directed nature of the Niementowski synthesis and related methods generally provides good regioselectivity.

A Comparative Analysis of Purity Validation Techniques

No single analytical technique is sufficient to definitively declare the purity of a synthesized compound. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) in the context of 6-Bromo-2-chloro-4-methylquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework, allowing for the identification of the target compound and the detection of structurally similar impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 6-Bromo-2-chloro-4-methylquinazoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key signals to expect for the target molecule include:

    • A singlet for the methyl group protons.

    • Distinct aromatic protons with splitting patterns corresponding to their positions on the bicyclic ring system.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This will show distinct signals for each carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the quinazoline core.

  • Data Analysis: Integrate the proton signals in the ¹H NMR spectrum to confirm the correct proton ratios. Compare the observed chemical shifts in both ¹H and ¹³C spectra with expected values for the target structure. The presence of unexpected signals may indicate impurities.

Causality in Spectral Interpretation:

  • The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and chlorine substituents.

  • Impurities such as the starting quinazolinone will exhibit a different set of aromatic signals and will lack the characteristic downfield shift of the carbon attached to the chlorine.

  • The presence of residual solvents will also be evident in the ¹H NMR spectrum.

Sources

A Comparative Benchmark Study of 6-Bromo-Quinazoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anti-cancer potential of 6-bromo-quinazoline derivatives, with a focus on their efficacy in various cancer cell lines. While a direct benchmark study of 6-Bromo-2-chloro-4-methylquinazoline is not extensively available in publicly accessible literature, this guide synthesizes data from several studies on structurally related 6-bromo-quinazoline compounds. We will compare their performance against established anti-cancer agents, providing researchers, scientists, and drug development professionals with a framework for evaluating this promising class of molecules.

The quinazoline scaffold is a cornerstone in medicinal chemistry, particularly in the development of oncology therapeutics.[1][2][3] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature this heterocyclic system, primarily targeting protein kinases that are critical for cancer cell proliferation and survival.[2][4] The introduction of a bromine atom at the 6-position of the quinazoline ring has been explored as a strategy to enhance the anti-proliferative action of these compounds.[5]

Comparative Analysis of 6-Bromo-Quinazoline Derivatives

Recent studies have highlighted the cytotoxic effects of various 6-bromo-quinazoline derivatives against a panel of cancer cell lines. A notable study detailed the synthesis and evaluation of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[4][6] Among these, compound 8a , featuring an aliphatic linker at the thiol group, demonstrated significant potency.[4][6]

To provide a clear comparison, the following table summarizes the reported IC50 values of representative 6-bromo-quinazoline derivatives from the literature, alongside established chemotherapy agents.

Compound/DrugCell LineIC50 (µM)Noteworthy ObservationsReference
Compound 8a (6-Bromo-quinazoline derivative) MCF-7 (Breast Cancer)15.85 ± 3.32More potent than Erlotinib in this cell line.[4][6][4][6]
SW480 (Colon Cancer)17.85 ± 0.92[4][6]
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72Demonstrates selectivity for cancer cells over normal cells.[4][6][4][6]
Erlotinib MCF-7 (Breast Cancer)>50 (in a separate study)
Cisplatin MCF-7 (Breast Cancer)Not explicitly stated in the comparative study, but generally in the low µM range.Standard chemotherapy agent used as a positive control.[4][6]
Doxorubicin MCF-7 (Breast Cancer)Not explicitly stated in the comparative study, but generally in the sub-µM range.Standard chemotherapy agent used as a positive control.[4][6]
WHI-P154 (4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline) U373 (Glioblastoma)Micromolar concentrationsInduced apoptotic cell death.
U87 (Glioblastoma)Micromolar concentrationsInduced apoptotic cell death.

Mechanism of Action: Targeting Key Signaling Pathways

The anti-cancer activity of quinazoline derivatives is often attributed to their ability to inhibit protein kinases.[7][8] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.[3] Many quinazoline-based drugs are known to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[2][5]

Molecular docking and simulation studies on 6-bromo-quinazoline derivatives suggest a high binding affinity for the EGFR active site.[4][6] By blocking the ATP-binding site of the kinase domain, these compounds can inhibit downstream signaling, leading to cell cycle arrest and apoptosis.

Below is a diagram illustrating the general mechanism of action for EGFR-inhibiting quinazoline derivatives.

EGFR_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream Signaling->Proliferation_Survival 6-Bromo-Quinazoline 6-Bromo-Quinazoline 6-Bromo-Quinazoline->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by 6-Bromo-Quinazoline derivatives.

Experimental Protocols for Benchmarking Studies

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-quinazoline derivatives and control drugs (e.g., Erlotinib, Cisplatin) in culture medium. Replace the existing medium with the drug-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V/PI Staining

Annexin V/Propidium Iodide (PI) staining is a common method to detect apoptosis by flow cytometry.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[14]

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[15] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of apoptosis induction.[16]

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the test compounds, and then lyse the cells using a specific lysis buffer provided in a commercial caspase activity kit.[15]

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3/7 to the cell lysate.[16][17] This substrate is typically a tetrapeptide sequence recognized by the caspases.[18]

  • Incubation: Incubate the mixture at room temperature to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the caspase activity.

Conclusion and Future Directions

The available data strongly suggest that 6-bromo-quinazoline derivatives are a promising class of anti-cancer agents with potent cytotoxic effects against various cancer cell lines.[4][19] Their mechanism of action appears to involve the inhibition of key protein kinases, such as EGFR, leading to the induction of apoptosis.[4][6] The selectivity of some of these compounds for cancer cells over normal cells is a particularly encouraging finding.[4][6]

Further benchmark studies are warranted to fully elucidate the therapeutic potential of specific molecules like 6-Bromo-2-chloro-4-methylquinazoline. Head-to-head comparisons with a broader range of FDA-approved kinase inhibitors and in vivo studies in animal models will be crucial next steps in the development of these compounds as novel cancer therapeutics. The protocols provided in this guide offer a robust framework for conducting such essential preclinical evaluations.

References

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. (2023, June 28). Retrieved from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - NIH. (2024, July 4). Retrieved from [Link]

  • (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Retrieved from [Link]

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Retrieved from [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC - PubMed Central. (2023, August 19). Retrieved from [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022, March 31). Retrieved from [Link]

  • Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - NIH. (n.d.). Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (2025, October 20). Retrieved from [Link]

  • (PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007, November 1). Retrieved from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (n.d.). Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (n.d.). Retrieved from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (n.d.). Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - MDPI. (n.d.). Retrieved from [Link]

  • Caspase Protocols in Mice - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents - Longdom Publishing. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-2-chloro-4-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for 6-Bromo-2-chloro-4-methylquinazoline, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of published, specific methods for this compound, we will establish a robust validation plan based on first principles and authoritative international guidelines. This document is designed for researchers, analytical scientists, and drug development professionals who require reliable, accurate, and precise methods for quality control, stability testing, and impurity profiling.

Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". We will detail the validation of a primary workhorse method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and compare its performance characteristics with a higher-sensitivity alternative, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This guide emphasizes not just the "how" but the "why," explaining the scientific rationale behind each validation parameter and experimental design choice.

The Critical Role of Method Validation

In drug development, every component must be rigorously controlled. An analytical method is the lens through which we measure the quality of a substance. If the lens is flawed, the measurement is meaningless. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. For an intermediate like 6-Bromo-2-chloro-4-methylquinazoline, this ensures batch-to-batch consistency, monitors degradation, and quantifies impurities, all of which are critical for the quality of the final Active Pharmaceutical Ingredient (API).

Method Selection: HPLC-UV vs. UPLC-MS

The choice of analytical technique is the first critical decision. The structure of 6-Bromo-2-chloro-4-methylquinazoline, featuring a quinazoline core, possesses a strong chromophore, making it an excellent candidate for UV detection.

  • HPLC-UV: This is the industry-standard technique for routine quality control. It is robust, reliable, and cost-effective. Its primary limitation can be a lack of sensitivity for trace-level impurities and potential co-elution with related substances that share similar UV spectra.

  • UPLC-MS: This technique offers significant advantages in speed, resolution, and sensitivity. The use of sub-2 µm particle columns (UPLC) allows for much faster analysis times and sharper peaks. Coupling this with a mass spectrometer provides unparalleled specificity, as it can distinguish between compounds with the same retention time but different mass-to-charge ratios. This is invaluable for impurity identification and quantification.

We will first detail the complete validation of an HPLC-UV method, followed by a comparative summary of how a UPLC-MS validation would differ and the performance gains expected.

Part 1: Validation of a Reverse-Phase HPLC-UV Method

This section provides a detailed protocol for validating a hypothetical, yet scientifically sound, HPLC method for the quantification (assay) of 6-Bromo-2-chloro-4-methylquinazoline.

Proposed Chromatographic Conditions

The selection of chromatographic conditions is based on the physicochemical properties of the analyte. A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds. A mobile phase of acetonitrile and water is standard for reverse-phase chromatography, with a phosphate buffer to control the pH and ensure consistent peak shape and retention time.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 provides good retention for the heterocyclic structure.
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0)Buffered aqueous phase to ensure reproducible ionization state.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 60% A / 40% B to 20% A / 80% B over 10 minGradient elution ensures elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for aromatic compounds. A full UV scan should be run initially to determine the optimal wavelength (λmax).
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility of the sample with the mobile phase.
The Validation Workflow: An Overview

The validation process follows a logical progression, where each parameter builds upon the last. The overall workflow is designed to systematically prove the method's suitability.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Final Stage Dev Initial Method Development Spec Specificity / Forced Degradation Dev->Spec Lin Linearity & Range Spec->Lin SST System Suitability Testing (SST) Defined Spec->SST Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD Detection Limit (LOD) Lin->LOD Report Final Validation Report Acc->Report Prec->Report LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Report Rob Robustness Rob->SST SST->Report

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Validation Parameters: Protocols and Acceptance Criteria

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from excipients, impurities, or degradation products.

Experimental Protocol:

  • Prepare Solutions:

    • Blank (diluent).

    • Reference Standard of 6-Bromo-2-chloro-4-methylquinazoline (e.g., 100 µg/mL).

    • Spiked Sample: If in a matrix, prepare a sample of the matrix spiked with the analyte.

  • Forced Degradation: Subject the analyte solution to stress conditions to intentionally degrade it. This demonstrates the method's stability-indicating power.

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to light (ICH Q1B) for 7 days.

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • The peak for the analyte in the stressed samples should be spectrally pure (using a Diode Array Detector - DAD) and should be well-resolved from any degradation product peaks (Resolution > 2.0).

Purpose: To establish a linear relationship between the concentration of the analyte and the analytical response (peak area).

Experimental Protocol:

  • Prepare Standards: Prepare a minimum of five concentration levels of the reference standard, spanning 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Purpose: To determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery.

Experimental Protocol:

  • Prepare Samples: Spike a placebo (or a known sample matrix) with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and a reference standard.

  • Evaluation: Calculate the percent recovery for each sample.

    • Percent Recovery = (Measured Concentration / Spiked Concentration) x 100

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD).

    • Acceptance Criterion: RSD ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both experiments using an F-test and t-test to check for statistical differences.

    • Calculate the cumulative RSD for all 12 samples.

    • Acceptance Criterion: Cumulative RSD ≤ 2.0%.

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region surrounding the expected retention time of the analyte.

  • Determine Signal: Prepare and inject a series of dilute solutions of the analyte.

  • Calculation:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.

  • Confirmation: The LOQ must be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Parameters: Systematically vary critical parameters one at a time.

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5 °C).

    • Mobile Phase pH (± 0.2 units).

    • Mobile Phase Composition (e.g., ± 2% organic).

  • Analysis: Analyze a system suitability solution under each condition.

  • Evaluation: Monitor system suitability parameters (e.g., retention time, peak asymmetry, resolution).

    • Acceptance Criterion: System suitability parameters must remain within their defined limits for all variations. For example, peak asymmetry should remain between 0.8 and 1.5.

Illustrative Data Summary: HPLC-UV Method

The following table summarizes the expected outcomes for a successful validation.

Validation ParameterAcceptance CriterionIllustrative Result
Specificity No interference at analyte Rt; Resolution > 2Pass
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability RSD) ≤ 1.0%0.45%
Precision (Intermediate RSD) ≤ 2.0%1.15%
LOD (S/N ≈ 3:1) Report Value0.05 µg/mL
LOQ (S/N ≈ 10:1) Report Value (Precision ≤ 10%)0.15 µg/mL
Robustness SST criteria metPass

Part 2: Comparative Analysis: UPLC-MS as an Orthogonal Method

While the HPLC-UV method is suitable for routine assays, a UPLC-MS method provides a higher level of confidence, especially for impurity profiling and trace analysis.

Key Advantages of UPLC-MS
  • Enhanced Specificity: Mass detection is inherently more specific than UV detection. It can confirm the identity of a peak by its mass-to-charge ratio (m/z) and fragmentation pattern, virtually eliminating the risk of co-elution going unnoticed.

  • Superior Sensitivity: UPLC-MS systems can achieve significantly lower LOD and LOQ values, often in the ng/mL or even pg/mL range, which is essential for quantifying genotoxic or other critical trace impurities.

  • Increased Throughput: The use of smaller particle columns in UPLC allows for much faster run times (e.g., 2-3 minutes vs. 10-15 minutes) without sacrificing resolution.

Adapting the Validation for UPLC-MS

The core validation principles from ICH Q2(R1) remain the same, but the experimental execution and acceptance criteria may be adjusted.

G cluster_0 HPLC-UV cluster_1 UPLC-MS cluster_2 Shared Validation Principle HPLC HPLC-UV Robust & Cost-Effective Ideal for Assay & Purity Lower Sensitivity Relies on Chromophore UPLC UPLC-MS High Specificity (Mass) High Sensitivity (Trace Analysis) High Throughput Complex & Higher Cost ICH ICH Q2(R1) Guideline Specificity Linearity Accuracy Precision LOD/LOQ Robustness ICH->HPLC ICH->UPLC

Caption: Comparison of HPLC-UV and UPLC-MS methods under the ICH Q2 framework.

Performance Comparison: HPLC-UV vs. UPLC-MS

This table provides a direct comparison of the expected performance characteristics for the two methods when analyzing 6-Bromo-2-chloro-4-methylquinazoline.

ParameterTypical HPLC-UV PerformanceExpected UPLC-MS PerformanceAdvantage
Specificity Based on retention time & UV purityBased on retention time & m/zUPLC-MS
Run Time 10 - 15 minutes2 - 4 minutesUPLC-MS
Typical LOQ ~0.15 µg/mL (0.015% of 1 mg/mL)< 0.01 µg/mL (<0.001% of 1 mg/mL)UPLC-MS
Linearity (r²) > 0.999> 0.999Comparable
Accuracy (% Rec) 98 - 102%98 - 102%Comparable
Precision (RSD) < 2.0%< 2.0% (can be tighter)Comparable
Robustness GoodGood (may be more sensitive to matrix effects)HPLC-UV
Cost/Complexity LowerHigherHPLC-UV

Conclusion

The validation of an analytical method is a mandatory and foundational activity in pharmaceutical development. For a key intermediate like 6-Bromo-2-chloro-4-methylquinazoline, a well-validated HPLC-UV method serves as a robust and reliable tool for routine quality control, providing accurate assay and purity data. Its validation should be rigorously performed according to the ICH Q2(R1) guideline, systematically demonstrating specificity, linearity, accuracy, precision, and robustness.

For applications requiring higher sensitivity and absolute certainty in peak identity, such as trace impurity analysis or metabolite identification, an orthogonal UPLC-MS method is the superior choice. While more complex and costly, its ability to provide mass confirmation and achieve significantly lower detection limits is indispensable.

Ultimately, the choice of method depends on its intended purpose. By following the principles and protocols outlined in this guide, researchers can develop and validate fit-for-purpose analytical methods that ensure the quality and consistency of their materials, underpinning the integrity of the entire drug development process.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Safety Operating Guide

6-Bromo-2-chloro-4-methylquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2-chloro-4-methylquinazoline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3]

Executive Summary: Immediate Action Profile

6-Bromo-2-chloro-4-methylquinazoline is a halogenated heteroaromatic compound characterized by significant electrophilicity at the C-2 position.[1][2][3] It poses dual risks: biological toxicity (acute toxicity, skin/eye corrosion) and chemical reactivity (potential for uncontrolled hydrolysis releasing HCl).[1][2][3]

Critical Directive: This material must never be disposed of in general trash or non-halogenated solvent streams.[2][3] It requires segregation into Halogenated Organic Waste streams destined for high-temperature incineration.[2][3]

Part 1: Chemical Assessment & Categorization

To dispose of this compound safely, you must understand its reactivity profile.[2][3][4] The "Self-Validating" approach requires you to classify the physical state of the waste before acting.[2]

Structural Hazards
  • Halogen Load: Contains both Bromine and Chlorine.[2][3] Combustion without scrubbers releases acidic gases (HBr, HCl) and potential dioxins.[1][2][3] Implication: Must be incinerated at facilities equipped with secondary combustion chambers and gas scrubbing (Standard Halogenated Waste Stream).[2][3]

  • Electrophilic Center (C-2): The chlorine at the 2-position is a leaving group.[2][3] It reacts with nucleophiles (water, amines, thiols).[1][2][3]

    • Risk:[3][5][6] If mixed with aqueous basic waste without controlled quenching, it can generate heat and pressure.[2][3]

    • Validation: Check pH and phase stability before commingling.[2][3]

Waste Classification Table
ParameterClassificationRegulatory Code (US RCRA Ref)
Primary Hazard Irritant / Corrosive (Skin/Eye)D002 (If pH < 2 or > 12.[1][2][3]5)
Waste Stream Halogenated OrganicF-List (if in spent solvents) or Characteristic
Destruction Method Incineration (>1100°C)-
Segregation DO NOT MIX with Strong Oxidizers or Non-Halogenated Solvents-

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

Scenario A: Pure Solid Reagent (Expired/Excess)

  • Action: Do not quench. Disposing of the solid directly is safer than creating a large volume of liquid waste.[2]

  • Protocol: Double-bag in polyethylene (4 mil minimum) and place in a dedicated solid waste drum.

Scenario B: Reaction Mixtures/Residues (In Solution)

  • Context: You have a reaction pot containing the starting material dissolved in organic solvent (e.g., DCM, DMF).

  • The Quench (Stabilization):

    • Cool: Chill the mixture to 0°C.

    • Hydrolyze: Slowly add 1M NaOH or saturated NaHCO₃. The goal is to hydrolyze the labile C-Cl bond to the corresponding quinazolinone (hydroxy-quinazoline), which is chemically stable.[1][2][3]

    • Validation Step: Verify the pH is neutral-to-basic (pH 7-9). If acidic, HCl is still evolving.[1][2][3]

    • Phase Separation: Separate the organic layer (containing the halogenated waste) from the aqueous layer.[2][3]

    • Disposal: The organic layer goes to Halogenated Liquid Waste .[2][3]

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures compliance and safety for the final handoff to EHS/Waste Management.

Step 1: Container Selection
  • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar.

  • Liquids: Safety can or glass bottle (amber preferred) with a PTFE-lined cap. Never use metal cans for corrosive halogenated mixtures unless lined.[1]

Step 2: Packaging & Labeling
  • Labeling Rule: You must explicitly write "HALOGENATED" on the tag.[2][3]

  • Constituent Listing: List "6-Bromo-2-chloro-4-methylquinazoline" fully. Do not use abbreviations like "SM" (Starting Material) or structural formulas alone.

Step 3: The "Shake Test" (Self-Validation)

Before sealing the drum/bottle for pickup:

  • Visual Check: Is there pressure buildup? (Bulging cap).

  • Incompatibility Check: Did you accidentally add acetone? (Acetone + Chloroform/Halogens can form shock-sensitive explosives in rare basic conditions).[1][2][3]

  • Seal: Tighten cap, then tape over the cap to prevent vibrational loosening during transport.[2][3]

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for disposing of 6-Bromo-2-chloro-4-methylquinazoline.

DisposalWorkflow Start Waste Identification: 6-Bromo-2-chloro-4-methylquinazoline StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath ActionSolid Double Bag (4 mil Poly) Place in Solid Waste Drum SolidPath->ActionSolid QuenchStep Quench Required? (Is C-Cl bond active?) LiquidPath->QuenchStep Incineration Destruction: High-Temp Incineration (>1100°C with Scrubbers) ActionSolid->Incineration QuenchAction Slow Hydrolysis: Add 1M NaOH/NaHCO3 Target pH 7-9 QuenchStep->QuenchAction Yes (Active Residue) SepStep Phase Separation: Isolate Organic Layer QuenchStep->SepStep No (Already Stable) QuenchAction->SepStep FinalPkg Package in HDPE/Glass Label: 'HALOGENATED ORGANIC' SepStep->FinalPkg FinalPkg->Incineration

Figure 1: Decision matrix for the safe disposal of halogenated quinazoline derivatives, prioritizing state assessment and chemical stabilization.

References

  • PubChem. (n.d.).[2][3] 6-Bromo-4-chloroquinazoline Compound Summary. National Library of Medicine.[2][3] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.